VX661
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H27F3N2O6 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2S)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m0/s1 |
InChI Key |
MJUVRTYWUMPBTR-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |
Canonical SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Cystic Fibrosis and the F508del-CFTR Defect
An In-depth Technical Guide on the Core Mechanism of Action of VX-661 (Tezacaftor) in CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
Cystic fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes the CFTR protein, an anion channel crucial for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del). This F508del mutation leads to a misfolded CFTR protein, which is identified by the cell's quality control systems within the endoplasmic reticulum (ER) and targeted for premature degradation. As a result, little to no functional CFTR protein reaches the cell surface, causing impaired ion and water transport and the accumulation of thick, sticky mucus in organs like the lungs.[1]
VX-661 (Tezacaftor): A Type I CFTR Corrector
VX-661, known as Tezacaftor (B612225), is a small molecule classified as a Type I CFTR corrector.[1] Its primary role is to address the underlying protein folding and trafficking defect associated with the F508del mutation.[1][2][3][4] Unlike CFTR potentiators such as ivacaftor (B1684365), which enhance the channel opening probability of CFTR protein already at the cell surface, correctors like tezacaftor aim to increase the quantity of CFTR protein that successfully reaches the plasma membrane.[5][6][7]
Core Molecular Mechanism of Action
The therapeutic action of Tezacaftor is centered on its direct interaction with the misfolded F508del-CFTR protein during its biogenesis.
-
Binding Site: Cryo-electron microscopy studies have revealed that Tezacaftor, similar to the corrector lumacaftor, binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[8][9][10][11][12] This site is formed by transmembrane helices 1, 2, 3, and 6.[12]
-
Molecular Chaperone Activity: By lodging itself in this pocket, Tezacaftor acts as a molecular "chaperone."[1] It stabilizes the thermodynamically unstable TMD1, promoting the correct assembly of the entire CFTR protein.[1][8][9] This stabilization is key to allowing the F508del-CFTR protein to bypass the ER quality control mechanisms that would otherwise mark it for degradation.[1][12]
-
Allosteric Rescue: The stabilization of TMD1 during the early stages of biogenesis increases the overall probability of the protein achieving a correctly folded conformation. This action can allosterically rescue a number of disease-causing mutations that may reside in other domains of the CFTR protein.[9][12]
Cellular Consequences of Tezacaftor Action
The primary cellular outcome of Tezacaftor treatment is an increase in the amount of mature, fully glycosylated F508del-CFTR protein (referred to as Band C in Western blots) at the cell surface.[1] This increased protein density at the plasma membrane leads to a partial restoration of chloride ion transport across the epithelial membrane.[1][13]
Tezacaftor is often used in combination with other modulators to achieve greater clinical efficacy. When combined with the potentiator ivacaftor, the newly trafficked channels are held open longer, further increasing chloride transport.[5] In triple-combination therapies, such as with elexacaftor (B607289) (a Type III corrector) and ivacaftor, Tezacaftor's action is synergistic, leading to even more significant restoration of CFTR function.[14][15][16][17]
Quantitative Data on VX-661 Efficacy
The efficacy of VX-661, both alone and in combination with other CFTR modulators, has been quantified in various preclinical and clinical studies.
| Assay/Model | Treatment | Outcome Metric | Result | Reference |
| In Vitro (F508del/F508del HBE cells) | Tezacaftor (24h) | Chloride Transport | Increase from 2.5% to 8.1% of normal levels. | [13] |
| In Vitro (F508del/F508del HBE cells) | Tezacaftor + Ivacaftor (24h) | Chloride Transport | Increase to 15.7% of normal levels. | [13] |
| In Vitro (CFBE41o- cells) | Tezacaftor + Elexacaftor | F508del-CFTR PM Density | Reached ~45% of Wild-Type levels. | [17] |
| In Vitro (CFBE41o- cells) | Tezacaftor + Elexacaftor (+ Ivacaftor) | F508del-CFTR Function | Reached ~90% of Wild-Type levels. | [17] |
| Human Nasal Epithelia (F508del homozygous) | Tezacaftor + Elexacaftor (+ Ivacaftor) | Chloride Channel Function | Restored to ~62% of Wild-Type CFTR function. | [15][16] |
| Phase 2 Clinical Trial (F508del homozygous) | Tezacaftor (100mg) + Ivacaftor | % Predicted FEV1 | Significant relative improvement of 9% at Day 28. | [18][19] |
| Phase 2 Clinical Trial (F508del homozygous) | Tezacaftor (150mg) + Ivacaftor | % Predicted FEV1 | Significant relative improvement of 7.5% at Day 28. | [18][19] |
Experimental Protocols
The characterization of CFTR correctors like VX-661 relies on a set of key biochemical and functional assays.
Western Blotting for CFTR Maturation
This biochemical assay is used to visualize the change in CFTR glycosylation, which indicates successful trafficking from the ER to the Golgi apparatus.
-
Principle: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resides in the ER. The mature, complex-glycosylated form (Band C, ~170 kDa), which has passed through the Golgi, migrates more slowly on an SDS-PAGE gel.[20][21] An effective corrector increases the intensity of Band C relative to Band B.
-
Methodology:
-
Cell Culture and Treatment: Plate epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) expressing F508del-CFTR. Incubate the cells with the corrector compound (e.g., 3 µM Tezacaftor) or vehicle (DMSO) for 24-48 hours at 37°C.[20]
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a 6-8% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the relative intensities of Band B and Band C.
-
Ussing Chamber Assay for Ion Transport
This electrophysiological technique is the gold standard for measuring ion transport across an intact epithelial monolayer.
-
Principle: Differentiated epithelial cells grown on permeable supports form a polarized monolayer with tight junctions. The Ussing chamber measures the short-circuit current (Isc), which is the current required to nullify the spontaneous voltage across the epithelium, representing the net ion transport.
-
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (3-4 weeks).[20]
-
Treatment: Add the CFTR corrector (e.g., 3 µM Tezacaftor) to the basolateral medium and incubate for 24-48 hours.[20]
-
Chamber Setup: Mount the permeable support in an Ussing chamber. Bathe both apical and basolateral sides with pre-warmed and gassed Krebs-Bicarbonate Ringer (KBR) solution.[20]
-
Measurement: Clamp the voltage to 0 mV and record the baseline Isc.
-
Pharmacological Activation: Sequentially add amiloride (B1667095) (to block epithelial sodium channels), followed by a cAMP agonist like forskolin (B1673556) (to activate CFTR), and a potentiator like ivacaftor (to maximize channel gating).
-
Inhibition: Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The change in Isc after forskolin/ivacaftor addition represents the CFTR-mediated chloride current.
-
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 17. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
The Discovery and Development of Tezacaftor: A Technical Guide
Tezacaftor (B612225) (VX-661) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals.[1][2] It represents a significant advancement in the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Tezacaftor, intended for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
The journey to discover Tezacaftor was part of a broader research program at Vertex Pharmaceuticals aimed at identifying CFTR modulators. The most common CF-causing mutation, F508del, results in a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface.[3][4] Correctors are small molecules designed to rescue the processing and trafficking of this misfolded protein.[1]
Tezacaftor was developed as a successor to the first-generation corrector, lumacaftor, with an improved pharmacokinetic profile and fewer side effects.[5] The discovery process involved extensive high-throughput screening and structure-activity relationship (SAR) studies to optimize the efficacy and safety of lead compounds.[6][7]
Preclinical evaluation of Tezacaftor in in vitro models, such as human bronchial epithelial (HBE) cells from CF patients, demonstrated its ability to increase the amount of mature CFTR protein at the cell surface and enhance chloride transport.[5][8]
Mechanism of Action
Tezacaftor is classified as a Type I CFTR corrector.[3] Its primary mechanism of action is to directly bind to the first membrane-spanning domain (MSD1) of the CFTR protein during its biogenesis.[1][3] This binding stabilizes the misfolded F508del-CFTR protein, allowing it to bypass the endoplasmic reticulum's quality control machinery and traffic to the plasma membrane.[3]
However, the corrected F508del-CFTR channel still exhibits a gating defect, meaning it does not open as frequently as the wild-type channel.[3] For this reason, Tezacaftor is most effective when used in combination with a CFTR potentiator, such as Ivacaftor, which increases the channel open probability.[3] Its efficacy is further enhanced when combined with a second corrector, Elexacaftor, which binds to a different site on the CFTR protein and provides synergistic correction of the folding defect.[3]
Clinical Development and Trials
The clinical development of Tezacaftor has primarily focused on its use in combination therapies.
Tezacaftor/Ivacaftor (Symdeko®/Symkevi®)
The combination of Tezacaftor and Ivacaftor was evaluated in several Phase 3 trials.
-
EVOLVE Trial : This 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of Tezacaftor/Ivacaftor in approximately 500 CF patients aged 12 and older with two copies of the F508del mutation.[9] The trial met its primary endpoint, showing a statistically significant improvement in lung function (percent predicted forced expiratory volume in one second, ppFEV1).[9]
-
EXPAND Trial : This 8-week, randomized, double-blind, placebo-controlled, crossover trial evaluated the combination in about 250 patients aged 12 and older with one F508del mutation and a second mutation that results in residual CFTR function.[9] The trial also met its primary endpoints, demonstrating significant improvements in ppFEV1.[9]
-
EXTEND Trial : This 96-week, open-label extension study assessed the long-term safety and efficacy of Tezacaftor/Ivacaftor in patients who completed the parent studies.[10] The results supported the long-term clinical benefit of the treatment.[10]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®)
The triple combination therapy, which includes Tezacaftor, has shown remarkable efficacy.
-
Phase 3 Trial (F/MF) : A 24-week study in 403 people with one F508del mutation and one minimal function mutation demonstrated significant improvements in ppFEV1.[11]
-
Phase 3 Trial (F/F) : A 4-week study in 107 people with two F508del mutations also showed significant lung function improvement.[11]
-
Pediatric Studies : Subsequent trials have established the safety and efficacy of the triple combination in younger age groups, including children aged 2-5 years.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal clinical trials.
Table 1: Efficacy of Tezacaftor/Ivacaftor in Phase 3 Trials
| Trial | Patient Population | Primary Endpoint | Mean Absolute Improvement in ppFEV1 |
| EVOLVE | Homozygous for F508del | Change in ppFEV1 at 24 weeks | 4.0 percentage points vs. placebo |
| EXPAND | Heterozygous for F508del and a residual function mutation | Change in ppFEV1 at 8 weeks | 6.8 percentage points vs. placebo |
Data from the EVOLVE and EXPAND trials.[4][9][13]
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Phase 3 Trials
| Patient Population | Primary Endpoint | Mean Absolute Improvement in ppFEV1 |
| One F508del and one minimal function mutation | Change in ppFEV1 at 24 weeks | 14.3 percentage points vs. placebo |
| Two F508del mutations | Change in ppFEV1 at 4 weeks | 10.0 percentage points vs. Tezacaftor/Ivacaftor |
Data from the pivotal Phase 3 trials of Trikafta.[11]
Regulatory Approval Timeline
-
February 12, 2018 : The FDA approved the combination of Tezacaftor and Ivacaftor (Symdeko) for people with CF ages 12 and older with two copies of the F508del mutation or one of 27 other specified mutations.[13][14]
-
October 2018 : The European Medicines Agency (EMA) approved the combination (Symkevi) for a similar patient population.[6][13]
-
October 21, 2019 : The FDA approved the triple combination of Elexacaftor, Tezacaftor, and Ivacaftor (Trikafta) for people with CF aged 12 and older with at least one F508del mutation.[11][13][15] This approval has since been expanded to include younger age groups.[16]
-
August 2020 : The EMA approved the triple combination therapy (Kaftrio).[6][13]
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is used to measure ion transport across epithelial tissues.
-
Tissue Preparation : Human bronchial epithelial cells cultured on permeable supports are mounted in an Ussing chamber, separating the apical and basolateral sides.
-
Perfusion : Both sides are perfused with physiological saline solutions, and the potential difference across the epithelium is clamped to 0 mV.
-
Measurement : The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR Activation : CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
Potentiation and Inhibition : The effect of CFTR modulators (like Tezacaftor and Ivacaftor) is assessed by adding them to the appropriate chambers. The CFTR-specific nature of the current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172).
Western Blotting for CFTR Protein Maturation
This technique is used to quantify the different forms of the CFTR protein.
-
Cell Lysis : HBE cells treated with or without Tezacaftor are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The signal is detected using a chemiluminescent substrate. Band C (mature, fully glycosylated CFTR) and Band B (immature, core-glycosylated CFTR) can be distinguished by their different molecular weights. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Conclusion
Tezacaftor has been a pivotal component in the development of highly effective CFTR modulator therapies. Its discovery and development timeline, from initial preclinical studies to its role in the groundbreaking triple combination therapy, highlights a successful strategy of iterative drug design and combination therapy to address the complex molecular defects underlying cystic fibrosis. The continued research and clinical application of Tezacaftor-containing regimens are transforming the treatment landscape and improving the lives of individuals with CF.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review | MDPI [mdpi.com]
- 7. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Vertex's tezacaftor shows positive outcome in two Phase III trials to treat CF - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. FDA Approves TRIKAFTA (elexacaftor/tezacaftor/ivacaftor and ivacaftor) to Treat the Underlying Cause of Cystic Fibrosis in People Ages 12 and Older Who Have at Least One F508del Mutation - BioSpace [biospace.com]
- 12. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tezacaftor - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. What is the approval history and clinical development pathway of Trikafta? [synapse.patsnap.com]
The Corrector VX-661 (Tezacaftor): A Technical Guide to its Impact on F508del-CFTR Protein Folding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of VX-661 (tezacaftor) and its significant role in correcting the folding defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). We will delve into the quantitative effects of VX-661 on protein trafficking and function, provide detailed experimental protocols for assessing its efficacy, and visualize the underlying biological pathways.
Introduction: The Challenge of F508del-CFTR
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an ion channel primarily responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. The deletion of phenylalanine at position 508 (F508del) is the most prevalent CF-causing mutation, resulting in a misfolded CFTR protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] This leads to a significant reduction or absence of functional CFTR channels at the cell surface, causing the multi-organ pathology characteristic of CF.
VX-661 (tezacaftor) is a CFTR corrector molecule designed to address this primary defect. It is a "Type I" corrector that directly binds to the F508del-CFTR protein, acting as a pharmacological chaperone to facilitate its proper folding and subsequent trafficking to the plasma membrane.[3]
Mechanism of Action of VX-661
VX-661 exerts its corrective effect by binding to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical interaction for the overall structural integrity of the protein. By stabilizing this conformation, VX-661 helps the F508del-CFTR protein to evade the ER-associated degradation (ERAD) pathway, allowing it to traffic through the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[4]
dot
References
Cellular Trafficking of CFTR with VX-661 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with a focus on the therapeutic intervention of VX-661 (Tezacaftor). This document details the mechanism of action of VX-661, its impact on CFTR processing and localization, and presents quantitative data from key studies. Furthermore, it outlines detailed experimental protocols for investigating CFTR trafficking and visualizes key pathways and workflows using Graphviz diagrams.
Introduction to CFTR and Cystic Fibrosis
Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the CFTR gene. This gene encodes for the CFTR protein, a crucial anion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] The most common mutation, present in approximately 85% of CF patients, is the deletion of a phenylalanine residue at position 508 (F508del-CFTR).[4] This mutation leads to misfolding of the CFTR protein, which is subsequently recognized by the endoplasmic reticulum (ER) quality control machinery and targeted for premature degradation by the proteasome.[4][5][6] Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface, leading to the multi-organ pathology characteristic of CF.[7]
Mechanism of Action of VX-661 (Tezacaftor)
VX-661 (Tezacaftor) is a small-molecule CFTR corrector designed to address the underlying protein folding and trafficking defect of F508del-CFTR.[8] As a Type I corrector, VX-661 is believed to act as a pharmacological chaperone, directly binding to the first membrane-spanning domain (MSD1) of the nascent CFTR polypeptide during its biogenesis.[3][9] This interaction stabilizes the protein, facilitating its proper folding and allowing it to evade the ER-associated degradation (ERAD) pathway.[8][9] By rescuing the folding of mutant CFTR, VX-661 promotes its trafficking through the Golgi apparatus to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.[8][9]
Recent studies using cryo-electron microscopy have further elucidated the binding site of VX-661. It occupies a hydrophobic pocket within MSD1, composed of transmembrane helices 1, 2, 3, and 6.[10] This binding is thought to stabilize the interface between the nucleotide-binding domain 1 (NBD1) and the intracellular loops, a critical interaction for proper CFTR conformation.[3]
It is important to note that while VX-661 helps to increase the quantity of CFTR at the cell surface, it does not fully restore its function. Therefore, it is often used in combination with a CFTR potentiator, such as Ivacaftor (B1684365) (VX-770), which increases the channel's open probability and enhances ion transport.[8][11]
Quantitative Efficacy of VX-661 Treatment
The efficacy of VX-661, primarily in combination with Ivacaftor, has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Tezacaftor (B612225)/Ivacaftor in Patients Homozygous for F508del-CFTR (EVOLVE study)
| Endpoint | Tezacaftor/Ivacaftor Group | Placebo Group | Absolute Improvement vs. Placebo |
| Mean absolute change in ppFEV₁ from baseline to the average of week 4 and 24 | 4.0 percentage points | - | 4.0 percentage points[12][13] |
| CFQ-R respiratory domain score improvement | 5.1 points | - | 5.1 points[12] |
| Reduction in pulmonary exacerbations | - | - | 35%[13] |
Table 2: Efficacy of Tezacaftor/Ivacaftor in Patients Heterozygous for F508del-CFTR and a Residual Function Mutation (EXPAND study)
| Treatment Group | Mean absolute change in ppFEV₁ from baseline | Absolute Improvement vs. Placebo |
| Tezacaftor/Ivacaftor | 6.8 percentage points | 6.8 percentage points[12][14] |
| Ivacaftor alone | 4.7 percentage points | 4.7 percentage points[14] |
| CFQ-R respiratory domain score improvement (Tezacaftor/Ivacaftor vs. Placebo) | 11.1 points | 11.1 points[12] |
Experimental Protocols for Studying CFTR Trafficking
This section provides detailed methodologies for key experiments used to investigate the cellular trafficking of CFTR and the effects of corrector compounds like VX-661.
Cell Culture and VX-661 Treatment
-
Cell Lines: Human bronchial epithelial cell lines expressing F508del-CFTR (e.g., CFBE41o-) are commonly used.[8]
-
Culture Conditions: Cells are typically cultured on permeable membrane supports at an air-liquid interface to promote polarization.[15]
-
VX-661 Treatment: Cells are treated with the desired concentration of VX-661 (e.g., 3-10 µM) or a vehicle control (DMSO) for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[8][9]
Immunoprecipitation and Western Blotting for CFTR Analysis
This technique is used to assess the total amount and the glycosylation state of the CFTR protein, which indicates its maturation stage.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., 1% Triton X-100 in homogenization buffer) containing protease inhibitors.[15]
-
Immunoprecipitation: CFTR is immunoprecipitated from the cell lysate using a specific anti-CFTR antibody cross-linked to beads.[16]
-
Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against CFTR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) are quantified.[17][18] An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Cell Surface Biotinylation Assay
This assay specifically measures the amount of CFTR protein present at the cell surface.
-
Cell Surface Biotinylation:
-
Cell Lysis and Streptavidin Pulldown:
-
Cells are lysed as described above.
-
Biotinylated proteins are isolated from the total cell lysate by incubation with streptavidin-coated beads (e.g., NeutrAvidin resin).[19]
-
-
Western Blotting: The pulled-down proteins are analyzed by Western blotting for CFTR as described previously.
-
Data Analysis: The amount of biotinylated CFTR is quantified to determine the level of cell surface expression.
Immunofluorescence Staining for CFTR Localization
This method allows for the visualization of CFTR's subcellular localization.
-
Cell Fixation and Permeabilization:
-
Immunostaining:
-
Imaging and Analysis:
Visualizations of Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to CFTR trafficking and its study.
Caption: Trafficking of F508del-CFTR without VX-661 treatment.
Caption: VX-661 mediated correction of F508del-CFTR trafficking.
Caption: Workflow for assessing VX-661's effect on CFTR trafficking.
References
- 1. CFTR and chaperones: processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tezacaftor and ivacaftor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorylation of the Chaperone-Like HspB5 Rescues Trafficking and Function of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and degradation of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 14. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 15. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cff.org [cff.org]
- 18. researchgate.net [researchgate.net]
- 19. Biotinylation of CFTR at the cell surface [bio-protocol.org]
- 20. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Tezacaftor Binding Site on CFTR
For Immediate Release
This technical guide provides a comprehensive analysis of the binding site and mechanism of action of Tezacaftor (VX-661), a critical corrector molecule in the treatment of Cystic Fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, biochemical assays, and molecular modeling studies to offer a detailed understanding of how Tezacaftor interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Executive Summary
Tezacaftor is a second-generation CFTR corrector that has demonstrated significant efficacy in combination therapies such as Symdeko® and Trikafta®.[1] As a Type I corrector, its primary role is to facilitate the cellular processing and trafficking of the most common disease-causing mutant, F508del-CFTR, to the cell surface.[2][3] This is achieved by directly binding to and stabilizing a key domain of the CFTR protein during its biogenesis. High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the precise location and nature of the Tezacaftor binding site.
The Tezacaftor Binding Site: A Hydrophobic Pocket in TMD1
Cryo-EM structures of CFTR in complex with Tezacaftor have revealed that it binds to a hydrophobic pocket within the first transmembrane domain (TMD1).[4][5][6][7] This binding site is shared with the earlier generation corrector, Lumacaftor (VX-809), indicating a common mechanism of action for this class of drugs.[2][4][5] The binding of Tezacaftor within this cavity serves to link and stabilize four of the transmembrane helices of TMD1, an intrinsically unstable region of the protein.[4][5][7][8] This stabilization at an early stage of protein synthesis is crucial for preventing the premature degradation of the F508del-CFTR mutant by the cellular quality control machinery.[4][5]
Key Interacting Residues
Molecular interaction studies have identified several amino acid residues within TMD1 that are critical for Tezacaftor binding. While the overall binding is predominantly hydrophobic, specific polar interactions also play a role. A key interaction is a hydrogen bond formed between Tezacaftor and the residue Arginine 74 (R74).[2][4][5] This interaction distinguishes it slightly from Lumacaftor, which forms a salt bridge with Lysine 68 (K68).[4][5] Mutagenesis studies have confirmed the functional importance of these residues; for instance, substitutions at position R74 have been shown to reduce the binding affinity of Tezacaftor.[2] A schematic of these interactions is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of CFTR correction by type I folding correctors | Sciety [sciety.org]
- 7. searchportal.learning-center.hec.edu [searchportal.learning-center.hec.edu]
- 8. Functional Consequences of CFTR Interactions in Cystic Fibrosis | MDPI [mdpi.com]
VX-661 (Tezacaftor): A Technical Guide to its Core Role in Restoring Chloride Channel Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Cystic Fibrosis and the F508del-CFTR Defect
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes the CFTR protein, an anion channel pivotal for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[3][4] The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[1][5]
The F508del mutation induces a critical misfolding of the CFTR protein.[1] This misfolded protein is identified by the cell's quality control systems within the endoplasmic reticulum (ER) and is prematurely targeted for degradation.[1] Consequently, there is a significant reduction or complete absence of functional CFTR protein at the cell surface.[1][2] This disruption in ion transport leads to the accumulation of thick, viscous mucus in organs like the lungs, pancreas, and intestines, causing the hallmark symptoms of CF.[1][4]
CFTR modulators, particularly "correctors," are a class of small molecules engineered to address this primary defect.[2] They aim to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell surface and function as ion channels.[2][3] VX-661 (Tezacaftor) is a second-generation CFTR corrector, developed to improve upon the efficacy and safety of earlier correctors.[2]
Core Mechanism of Action: VX-661 as a Type I CFTR Corrector
VX-661 (Tezacaftor) is classified as a Type I CFTR corrector.[1][2] Its principal mechanism involves direct interaction with the nascent F508del-CFTR protein during its biogenesis. Structural and biochemical studies have revealed that Tezacaftor (B612225), much like its analogue Lumacaftor, binds to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein.[6][7][8][9][10]
This binding event is crucial; it allosterically stabilizes the partially folded TMD1, making it less susceptible to recognition and degradation by the ER's quality control machinery.[6][10] By shielding the misfolded protein, VX-661 facilitates its proper folding, assembly, and subsequent trafficking through the Golgi apparatus to the plasma membrane.[1][11][12] The result is an increased density of functional CFTR channels on the cell surface, thereby restoring a significant level of chloride transport.[11][13]
Experimental Evidence and Protocols
The efficacy of VX-661 in rescuing F508del-CFTR is substantiated by a range of biochemical and functional assays. This section details the protocols for key experiments and presents the quantitative data derived from them.
Biochemical Analysis: Western Blot for CFTR Maturation
Western blotting is a fundamental technique used to assess the expression and maturation state of the CFTR protein.[14] It distinguishes between two main forms: the immature, core-glycosylated form (Band B) found in the ER, and the mature, complex-glycosylated form (Band C) that has successfully trafficked through the Golgi to the plasma membrane.[14][15][16] A successful corrector like VX-661 will show a marked increase in the intensity of Band C relative to Band B.[16]
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells (e.g., CFBE41o-) homozygous for the F508del mutation. Treat cells with VX-661 (e.g., 2-3 µM) or vehicle control (DMSO) for 24 hours at 37°C.[13][17]
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[15] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal loading.[14][15]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with 2X Laemmli sample buffer containing 50 mM DTT.[15][18] Heat samples at 65-70°C for 5-10 minutes. Note: Avoid boiling, as it can cause CFTR aggregation.[14]
-
SDS-PAGE: Load equal amounts of protein into the wells of a low-percentage (e.g., 6-8%) Tris-glycine SDS-polyacrylamide gel.[14][18] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[14][18]
-
Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR (e.g., anti-CFTR mAb 596) diluted in blocking buffer.[14]
-
Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis: After further washing, apply a chemiluminescent substrate to the membrane.[15] Acquire the image using a digital imager. Perform densitometry analysis to quantify the intensity of Band B and Band C.
| Cell Line/Model | Compound(s) | Concentration | Outcome | Result | Reference |
| HEK293 & CFBE cells | Tezacaftor (VX-661) | 2 µM | Increased expression of N1303K-CFTR | Qualitative Increase | [13] |
| CFBE41o- cells | VX-661 + VX-445 | 3 µM VX-661 | F508del-CFTR PM Density | ~45% of Wild-Type | [19][20] |
Functional Analysis: Ussing Chamber Electrophysiology
The Ussing chamber is a critical tool for directly measuring ion transport across an epithelial monolayer.[3][21] It quantifies the short-circuit current (Isc), a direct measure of net ion movement.[21] In the context of CF research, an increase in forskolin-stimulated, CFTR-inhibitor-sensitive Isc in cells treated with VX-661 provides a quantitative functional readout of rescued CFTR channel activity.[3][21]
-
Cell Culture: Grow primary HBE cells from CF patients (homozygous for F508del) on permeable supports (e.g., Snapwell inserts) at an air-liquid interface (ALI) until a confluent, differentiated monolayer is formed.[21]
-
Compound Treatment: Treat the HBE monolayers with VX-661 (e.g., 5 µM) for 24 hours to allow for CFTR correction and trafficking.[21] Include vehicle (DMSO) treated monolayers as a control.
-
Chamber Setup: Mount the permeable support insert into the Ussing chamber, separating the apical and basolateral compartments.[21]
-
Buffer and Equilibration: Fill both hemi-chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Ringer solution. Allow the system to equilibrate until a stable baseline Isc is achieved.[21]
-
Measurement Protocol:
-
ENaC Inhibition: Add Amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating the CFTR-mediated chloride current.[21] Record the change in Isc.
-
CFTR Activation: Add Forskolin (B1673556) (e.g., 10 µM) to the basolateral chamber to raise intracellular cAMP levels and activate CFTR channels.[21]
-
Acute Potentiation: Add a CFTR potentiator like Ivacaftor (VX-770, e.g., 1 µM) to the apical chamber to maximize the open probability of any CFTR channels at the cell surface.[21]
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm that the observed current is CFTR-mediated.[21]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activators and inhibitors. Compare the ΔIsc between VX-661-treated and control cells to quantify the functional rescue of the CFTR channel.
| Cell/Tissue Model | Compound(s) | Outcome | Result | Reference |
| CFBE41o- cells | VX-661 + VX-445 + VX-770 | F508del-CFTR Function | ~90% of Wild-Type | [20] |
| Homozygous F508del Nasal Epithelia | VX-661 + VX-445 + VX-770 | F508del-CFTR Chloride Channel Function | ~62% of Wild-Type | [19] |
| Intestinal Monolayers (Q1100P/K163E) | VX-661 + VX-445 | CFTR Function (ΔIsc) | Restored to non-CF range | [22] |
Cell-Based Functional Analysis: Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a powerful tool that utilizes 3D intestinal organoids grown from patient-derived stem cells to measure CFTR function in a more physiologically relevant system.[23][24] When functional CFTR channels are present on the apical (luminal) surface of the organoids, stimulation with forskolin activates them, leading to chloride and fluid secretion into the lumen.[25] This causes the organoids to swell, and the magnitude of this swelling over time is directly proportional to CFTR function.[23][24]
-
Organoid Culture and Plating: Culture intestinal organoids derived from rectal biopsies of CF patients.[24] For the assay, dissociate organoids and seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.[24]
-
Corrector Treatment: Incubate the organoids with VX-661 (e.g., 3 µM) for 18-24 hours to allow for correction of the F508del-CFTR protein.[22][24]
-
Assay Preparation: On the day of the assay, stain the organoids with a live-cell dye (e.g., Calcein Green).[24]
-
Stimulation and Imaging: Add forskolin (e.g., 5 µM) to the medium to activate CFTR. If studying combination effects, a potentiator like Ivacaftor can be added concurrently.[24]
-
Live-Cell Microscopy: Immediately begin imaging the plate using a confocal live-cell microscope equipped with an environmental chamber (37°C).[24] Acquire images of each well every 10-15 minutes for a total of 60-120 minutes.[23]
-
Image and Data Analysis: Use image analysis software to segment and measure the total area of the organoids in each image over time.[23][26] Calculate the area under the curve (AUC) for the swelling response. The increase in AUC for VX-661 treated organoids compared to vehicle controls quantifies the restoration of CFTR function.
| Patient Genotype | Compound(s) | Outcome | Result | Reference |
| K163E/K163E | VX-661 (3 µM) | CFTR Function (FIS) | Partial restoration of function | [22] |
| Q1100P/K163E | VX-661 (3 µM) + VX-445 (3 µM) | CFTR Function (FIS) | Response enhanced beyond VX-445 alone | [22] |
| F508del + Rare Mutations | VX-661/VX-770 or VX-445/VX-661/VX-770 | CFTR Rescue | Demonstrated rescue in a range of airway organoids | [27] |
Summary of Clinical Efficacy
The ultimate validation of VX-661's mechanism is its clinical efficacy. In combination with the potentiator Ivacaftor (VX-770), Tezacaftor has demonstrated significant clinical benefits for CF patients with at least one F508del mutation. Phase 2 and 3 clinical trials have provided robust quantitative data on improvements in key clinical endpoints.
| Study/Patient Group | Treatment | Duration | Primary Endpoint | Result (vs. Placebo) | Reference |
| Phase 2 (F508del Homozygous) | VX-661 (100mg qd) + Ivacaftor | 28 Days | Change in ppFEV1 | +9% relative improvement | [28] |
| Phase 2 (F508del Homozygous) | VX-661 (150mg qd) + Ivacaftor | 28 Days | Change in ppFEV1 | +7.5% relative improvement | [28] |
| Phase 2 (F508del Homozygous) | VX-661 (100mg qd) + Ivacaftor | 28 Days | % of patients with ≥5% relative FEV1 improvement | 66.7% | |
| Phase 3 (F508del + Residual Function Mutation) | Tezacaftor/Ivacaftor | 8 Weeks | Change in ppFEV1 | +6.8 percentage points | [29] |
| Long-term Rollover Study (F508del) | Tezacaftor/Ivacaftor | up to 96 Weeks | Safety & Efficacy | Treatment was generally safe and well-tolerated with sustained improvements in lung function and BMI | [30] |
Conclusion
VX-661 (Tezacaftor) plays a critical role in restoring chloride channel function for individuals with the F508del-CFTR mutation by acting as a high-fidelity molecular chaperone. Its mechanism, centered on the stabilization of the first membrane-spanning domain, allows the misfolded protein to bypass ER degradation and traffic to the cell surface. This biochemical correction translates directly to quantifiable functional restoration, as evidenced by rigorous in-vitro assays like Western blotting, Ussing chamber electrophysiology, and forskolin-induced swelling of organoids. Ultimately, these preclinical findings are validated by significant improvements in lung function and other clinical outcomes, cementing VX-661's importance as a cornerstone of modern CFTR modulator therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cff.org [cff.org]
- 17. apexbt.com [apexbt.com]
- 18. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 19. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stemcell.com [stemcell.com]
- 26. An open-source high-content analysis workflow for CFTR function measurements using the forskolin-induced swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 30. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
Early-stage research on Tezacaftor for rare CFTR mutations
An In-depth Technical Guide on the Early-Stage Research of Tezacaftor for Rare CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an anion channel crucial for regulating ion and fluid transport across epithelial surfaces. While the F508del mutation is the most common, over 2,000 other mutations have been identified, many of which are rare and lead to a range of functional defects in the CFTR protein. CFTR modulators, particularly correctors and potentiators, have revolutionized CF treatment. Tezacaftor (VX-661) is a 'Type I' CFTR corrector designed to address protein misfolding and trafficking defects. This technical guide provides a detailed overview of the early-stage research on Tezacaftor, focusing on its mechanism of action, its efficacy in rare CFTR mutations, and the key experimental protocols used for its evaluation.
Introduction to CFTR Mutations and Corrector Therapy
CFTR mutations are categorized into classes based on their impact on the protein's lifecycle and function. Many rare mutations, similar to the common F508del, are Class II mutations that cause the CFTR protein to misfold within the endoplasmic reticulum (ER), leading to its premature degradation by the proteasome.[1] This prevents the protein from trafficking to the cell surface where it would normally function.[2]
CFTR correctors are small molecules that aid in the proper folding of mutant CFTR protein, allowing it to escape ER-associated degradation and traffic to the plasma membrane.[3] Tezacaftor is a second-generation corrector developed to improve upon the first-generation corrector, lumacaftor, by offering a better safety profile and fewer drug-drug interactions.[4] It is a core component of the highly effective combination therapies Symdeko® (Tezacaftor/Ivacaftor) and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[5][6]
Tezacaftor: Mechanism of Action
Early-stage research has elucidated that Tezacaftor acts as a molecular chaperone. It binds directly to the CFTR protein during its synthesis and folding.
-
Binding Site : Structural studies have revealed that Tezacaftor, like its predecessor lumacaftor, binds to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein.[7][8][9][10] This binding pocket is formed by transmembrane helices 1, 2, 3, and 6.[10]
-
Stabilization : By binding to MSD1, Tezacaftor stabilizes this domain during the early stages of CFTR biosynthesis.[8][10] This stabilization is crucial as it prevents the misfolded protein from being targeted for degradation and promotes the proper assembly of the different CFTR domains.[7][10]
-
Allosteric Correction : The stabilization of MSD1 has an allosteric effect, increasing the overall probability that the full protein will achieve a conformation suitable for trafficking out of the ER to the Golgi apparatus and ultimately to the cell's surface.[10][11][12]
References
- 1. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Conventional and Unconventional Trafficking of CFTR and Other Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotyping of Rare CFTR Mutations Reveals Distinct Trafficking and Functional Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 12. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of VX-661 (Tezacaftor) with the CFTR Protein
Abstract: Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to protein misfolding and premature degradation. CFTR modulators, particularly correctors, have revolutionized CF treatment by targeting the underlying protein defect. This technical guide provides an in-depth structural and functional analysis of the interaction between VX-661 (tezacaftor) and the CFTR protein. We detail the molecular mechanism, binding site, and allosteric effects of this Type I corrector, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this domain.[1]
Introduction to CFTR and the Role of VX-661
The CFTR protein is a cAMP-activated, ATP-gated anion channel primarily responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] Its proper function is critical for maintaining electrolyte and fluid balance in various organs.[1] The most common mutation, a deletion of phenylalanine at position 508 (F508del) within the first nucleotide-binding domain (NBD1), causes severe misfolding of the CFTR protein.[3] This defect prevents its proper processing and trafficking through the endoplasmic reticulum (ER), leading to its premature degradation and a significant reduction of functional channels at the cell surface.[3]
VX-661 (Tezacaftor) is a second-generation small-molecule CFTR corrector.[4][5] It is classified as a Type I corrector, designed specifically to address the folding and trafficking defects of the F508del-CFTR protein.[4][5][6] By binding directly to the mutant CFTR protein, VX-661 facilitates its proper folding, increases its processing efficiency, and enhances its cell surface expression, thereby restoring a degree of chloride channel activity.[6][7] It is a key component of approved combination therapies, such as Symdeko® (tezacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor), which pair correctors with a potentiator (ivacaftor) to enhance the channel gating of the rescued protein at the cell surface.[8][9][10]
Molecular Mechanism of Action
VX-661 acts as a pharmacological chaperone to rescue the F508del-CFTR protein from its default degradation pathway. The F508del mutation destabilizes the NBD1 domain and disrupts critical interfaces with other domains, particularly the membrane-spanning domains (MSDs).
The mechanism involves several key steps:
-
Binding and Stabilization: VX-661 binds to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein.[4][5][11]
-
Allosteric Correction: This binding event allosterically stabilizes the protein structure, improving the interface between NBD1 and the intracellular loops (ICLs) of the MSDs, which is a critical interaction disrupted by the F508del mutation.[4][5]
-
Enhanced Processing: The stabilized F508del-CFTR protein can more efficiently fold and is recognized as properly assembled by the cell's quality control machinery in the ER.
-
Improved Trafficking: This allows the corrected protein to traffic through the Golgi apparatus for complex glycosylation (maturing from the core-glycosylated 'Band B' to the complex-glycosylated 'Band C' form) and subsequent insertion into the plasma membrane.[6]
The diagram below illustrates this corrective pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Science of CFTR Correctors: The Case of Tezacaftor (VX-661)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the foundational science behind Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, with a specific focus on the second-generation corrector, Tezacaftor (VX-661). It details the molecular mechanism of action, synergistic effects with other modulators, quantitative efficacy data, and the key experimental protocols used for its characterization.
Introduction: The Challenge of Misfolded CFTR
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] The most common mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[2][3] This mutation causes the CFTR protein to misfold within the endoplasmic reticulum (ER), preventing its proper processing and trafficking.[4] Consequently, the misfolded F508del-CFTR is recognized by the cell's quality control machinery and targeted for premature degradation, leading to a significant reduction or absence of functional channels at the cell surface.[4][5]
CFTR modulators are small molecules designed to rescue the function of mutant CFTR.[1] They are broadly classified as correctors, which improve the processing and trafficking of the protein, and potentiators, which enhance the channel's gating function once it is at the cell membrane.[6] Tezacaftor (VX-661) is a Type I CFTR corrector designed to address the primary folding defect of F508del-CFTR.[5][7]
Molecular Mechanism of Action of Tezacaftor (VX-661)
Tezacaftor acts as a pharmacological chaperone that directly binds to the F508del-CFTR protein during its biogenesis.[4][7] This interaction stabilizes the protein's conformation, allowing it to evade ER-associated degradation and traffic successfully to the cell surface.[5][8]
2.1 Binding Site and Structural Stabilization
Cryo-electron microscopy (cryo-EM) studies have precisely identified the binding site of Tezacaftor.[7] It inserts into a specific hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein, a region that is thermodynamically unstable in the F508del mutant.[7][9] This pocket is formed by transmembrane helices 1, 2, 3, and 6.[7][10] By binding to this site, Tezacaftor acts as a molecular "glue," linking these helices together and stabilizing the entire TMD1 domain at an early stage of biogenesis.[9] This allosteric stabilization is critical for the proper assembly of the full protein, facilitating its maturation through the Golgi apparatus and subsequent insertion into the plasma membrane.[4][5]
Synergistic Action with Other CFTR Modulators
While Tezacaftor increases the quantity of CFTR protein at the cell surface, its efficacy is dramatically enhanced when used in combination with other types of modulators.[11][12]
-
Potentiators (e.g., Ivacaftor, VX-770): A potentiator is required to activate the corrected F508del-CFTR channels that have reached the cell membrane.[13] Ivacaftor binds to the CFTR protein and increases its channel open probability (gating), allowing for a greater flow of chloride ions.[11][13]
-
Next-Generation Correctors (e.g., Elexacaftor, VX-445): Elexacaftor is a Type III corrector that binds to a different, distinct site on the CFTR protein.[2][3] This dual-site binding mechanism, with Tezacaftor stabilizing TMD1 and Elexacaftor providing additional conformational stability, results in a powerful synergistic effect.[2][14] This combination is significantly more effective at rescuing the misfolded protein than either corrector alone, forming the basis of highly effective triple-combination therapies.[2][6]
Quantitative Analysis of Tezacaftor Efficacy
The efficacy of Tezacaftor, primarily in combination with Ivacaftor and Elexacaftor, has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Efficacy of Tezacaftor Combinations
| Cell Model | Corrector(s) | Outcome Measured | Result (% of Wild-Type Function) | Reference |
|---|---|---|---|---|
| CFBE41o- cells | VX-661 + VX-445 | F508del-CFTR Plasma Membrane Density | ~45% | [14][15] |
| Human Nasal Epithelia (F508del/F508del) | VX-661 + VX-445 (+ VX-770) | F508del-CFTR Chloride Channel Function | ~62% | [14] |
| Human Bronchial Epithelia (non-CF) | VX-661 + VX-770 | ΔF508-CFTR Conductance | ~25% |[8] |
Table 2: Clinical Efficacy of Tezacaftor/Ivacaftor Combination Therapy
| Patient Population | Treatment | Primary Endpoint | Mean Improvement (vs. Placebo) | Reference |
|---|---|---|---|---|
| F508del Homozygous | Tezacaftor (100mg qd) / Ivacaftor (150mg q12h) | Change in ppFEV₁ | +3.75 percentage points | [11][16][17] |
| F508del Homozygous | Tezacaftor (100mg qd) / Ivacaftor (150mg q12h) | Change in Sweat Chloride | -6.04 mmol/L | [11][16][17] |
| F508del Heterozygous (with Residual Function Mutation) | Tezacaftor / Ivacaftor | Change in ppFEV₁ | +6.8 percentage points |[18] |
Key Experimental Protocols for Corrector Evaluation
Several key methodologies are employed to characterize the biochemical and functional effects of CFTR correctors like Tezacaftor.
5.1 Western Blotting for CFTR Maturation
This biochemical assay assesses the ability of a corrector to rescue F508del-CFTR from ER degradation by tracking its glycosylation status.[19][20]
-
Objective: To visualize the conversion of immature, core-glycosylated CFTR (Band B) to mature, complex-glycosylated CFTR (Band C), indicating successful trafficking through the Golgi.[20]
-
Methodology:
-
Cell Culture and Treatment: Culture CFTR-expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells). Treat with the corrector compound (e.g., 3 µM Tezacaftor) or vehicle (DMSO) for 24-48 hours.[19]
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Band B (immature) will appear at a lower molecular weight than Band C (mature).[19]
-
-
Interpretation: A successful corrector will show a significant increase in the intensity of Band C relative to Band B, compared to untreated F508del-CFTR cells.[19]
5.2 Ussing Chamber Electrophysiology
The Ussing chamber is the gold-standard technique for measuring transepithelial ion transport, providing a direct functional readout of CFTR channel activity.[5][20]
-
Objective: To measure changes in CFTR-mediated chloride current in response to corrector and potentiator compounds.[5]
-
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del) on permeable supports at an Air-Liquid Interface (ALI) until a polarized monolayer is formed.[5][19]
-
Compound Incubation: Incubate the HBE cells with the corrector compound (e.g., Tezacaftor) for 24-48 hours to allow for rescue and trafficking of F508del-CFTR.[5]
-
Chamber Setup: Mount the permeable support in an Ussing chamber containing warmed and gassed Krebs-Bicarbonate Ringer solution.[19] The chamber isolates the apical and basolateral sides of the epithelium.
-
Measurement: Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.
-
Pharmacological Profile: Sequentially add drugs to the chamber to isolate CFTR-specific current:
-
Add a sodium channel inhibitor (e.g., Amiloride) to the apical side to block Na+ absorption.
-
Add a cAMP agonist (e.g., Forskolin) to activate CFTR.
-
Add a CFTR potentiator (e.g., Ivacaftor) to maximize channel gating.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.[2]
-
-
-
Data Analysis: The CFTR-specific current is calculated as the difference between the peak current after Forskolin/potentiator addition and the current after the addition of the CFTR inhibitor.[2]
Conclusion
Tezacaftor (VX-661) represents a significant advancement in the development of CFTR correctors. Its foundational science is rooted in a precise molecular mechanism: the direct binding and stabilization of the first transmembrane domain of the F508del-CFTR protein. This action rescues the mutant protein from premature degradation, increasing the density of channels at the cell surface. While modest as a monotherapy, its true therapeutic power is unlocked through synergistic combinations with potentiators like Ivacaftor and next-generation correctors like Elexacaftor. The rigorous characterization of Tezacaftor using biochemical and electrophysiological assays has paved the way for highly effective combination therapies that have transformed the treatment landscape for many individuals with Cystic Fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with VX-661 and Ivacaftor in a Phase 2 Study Resulted in Statistically Significant Improvements in Lung Function in People with Cystic Fibrosis Who Have Two Copies of the F508del Mutation | Vertex Pharmaceuticals [investors.vrtx.com]
- 13. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 14. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 15. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 19. benchchem.com [benchchem.com]
- 20. cff.org [cff.org]
The Pharmacology of Tezacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes the CFTR protein, an anion channel that regulates chloride and bicarbonate transport across epithelial cell membranes. The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del). This mutation leads to a misfolded CFTR protein that is identified by the endoplasmic reticulum (ER) quality control system and targeted for premature degradation. As a result, there is an insufficient amount of functional CFTR protein at the cell surface, causing impaired ion transport and the buildup of thick, sticky mucus in organs like the lungs and pancreas.[1]
Tezacaftor (B612225) (VX-661) is a small-molecule CFTR corrector designed to address the underlying defect in individuals with the F508del mutation. It is a second-generation corrector developed to offer improved tolerability and fewer drug-drug interactions compared to its predecessor, lumacaftor. This guide provides an in-depth overview of the pharmacology of Tezacaftor, its mechanism of action, key experimental data, and the methodologies used to evaluate its function.
Mechanism of Action
Tezacaftor is classified as a Type I CFTR corrector. Its primary function is to directly bind to the misfolded F508del-CFTR protein during its biogenesis, acting as a pharmacological chaperone to facilitate its correct folding.[1]
Binding and Stabilization: Cryo-electron microscopy studies have pinpointed Tezacaftor's binding site to a specific pocket within the first transmembrane domain (TMD1) of the CFTR protein, a site also shared by the first-generation corrector, lumacaftor.[1][2][3] This binding stabilizes the protein structure, allowing the F508del-CFTR protein to evade the ER's quality control mechanisms and proceed through the secretory pathway to the plasma membrane.[1] The result is an increased density of mature, fully glycosylated CFTR (known as Band C) at the cell surface.[1]
Combination Therapy: While Tezacaftor increases the quantity of CFTR protein at the cell surface, the corrected F508del-CFTR channel still has a gating defect, meaning it does not open as efficiently as the wild-type protein.[1] To overcome this, Tezacaftor is used in combination with a CFTR potentiator, Ivacaftor (B1684365) (VX-770). Ivacaftor binds to the CFTR protein and increases its channel open probability, thereby augmenting chloride transport.[4][5][6]
For even greater efficacy, Tezacaftor is a key component of the triple-combination therapy, Trikafta®, which also includes Elexacaftor (VX-445) and Ivacaftor.[4][7][8] Elexacaftor is another corrector that binds to a different site on the CFTR protein, providing a synergistic effect with Tezacaftor to further improve the processing and trafficking of the F508del-CFTR protein.[4][9] This multi-pronged approach of correcting, potentiating, and providing additional correction leads to a more robust restoration of CFTR function.[5][10]
Diagram: CFTR Protein Processing and Corrector Mechanism of Action
Caption: The processing pathway of F508del-CFTR and the intervention points for Tezacaftor and Ivacaftor.
Diagram: Synergistic Action in Triple-Combination Therapy
Caption: Logical flow demonstrating the synergistic mechanism of Elexacaftor, Tezacaftor, and Ivacaftor.
Quantitative Pharmacology and Clinical Efficacy
The efficacy of Tezacaftor in combination with Ivacaftor has been rigorously evaluated in large-scale Phase III clinical trials.
Table 1: Clinical Efficacy of Tezacaftor/Ivacaftor (Data from Phase III EVOLVE & EXPAND Trials)
| Parameter | EVOLVE Study (F508del/F508del) | EXPAND Study (F508del/Residual Function) |
| Treatment Group | Tezacaftor/Ivacaftor | Tezacaftor/Ivacaftor |
| Comparator | Placebo | Placebo & Ivacaftor Monotherapy |
| Study Duration | 24 Weeks | 8 Weeks |
| Absolute Change in ppFEV1 | +4.0 percentage points | +6.8 percentage points (vs. Placebo) |
| +2.1 percentage points (vs. Ivacaftor)[11] | ||
| Absolute Change in CFQ-R Score | +5.1 points (nominally significant)[11] | +11.1 points (vs. Placebo)[11] |
| Pulmonary Exacerbation Rate | 35% reduction in annualized rate vs. placebo | Not a primary endpoint |
| Safety & Tolerability | Generally well tolerated; majority of adverse events were mild or moderate. | Generally well tolerated. |
ppFEV1: percent predicted forced expiratory volume in one second; CFQ-R: Cystic Fibrosis Questionnaire-Revised respiratory domain score.
Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Triple Combination)
| Parameter | Patients with one F508del mutation | Patients with two F508del mutations |
| Comparator | Placebo | Tezacaftor/Ivacaftor |
| Absolute Change in ppFEV1 | +13.8 percentage points from baseline[8] | +10.0 percentage points from baseline[8] |
| Absolute Change in Sweat Chloride | -41.8 mmol/L from baseline | -45.1 mmol/L from baseline |
| Absolute Change in CFQ-R Score | +20.2 points from baseline | +17.4 points from baseline |
| Pulmonary Exacerbation Rate | 63% reduction in annualized rate vs. placebo | Not reported as a direct comparison |
| Safety & Tolerability | Generally well tolerated; most common adverse events included headache and rash.[7] | Generally well tolerated.[7] |
Data compiled from pivotal Phase III trials of the triple-combination therapy.[8]
Key Experimental Protocols
The characterization of Tezacaftor's pharmacological activity relies on a suite of specialized in vitro and ex vivo assays.
Western Blot for CFTR Maturation
-
Objective: To visually assess the effect of a corrector on the maturation of the CFTR protein.
-
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE) expressing F508del-CFTR are cultured.
-
Treatment: Cells are incubated with Tezacaftor (or a vehicle control) for a specified period (e.g., 24-48 hours) to allow for protein synthesis and processing.
-
Lysis: Cells are lysed to extract total protein.
-
Electrophoresis: Protein lysates are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured. The immature, core-glycosylated CFTR in the ER appears as "Band B" (~150 kDa), while the mature, complex-glycosylated form that has passed through the Golgi appears as "Band C" (~170 kDa).[12]
-
-
Interpretation: An effective corrector like Tezacaftor will show a significant increase in the intensity of Band C relative to Band B, indicating successful protein trafficking and maturation.[12]
Ussing Chamber Assay
-
Objective: To measure CFTR-dependent ion transport across a polarized epithelial monolayer.
-
Methodology:
-
Cell Culture: Primary HBE cells or cell lines are grown on permeable filter supports until they form a confluent, polarized monolayer with high transepithelial electrical resistance.
-
Mounting: The filter support is mounted in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled reservoirs.
-
Measurement: The chamber is equipped with electrodes to measure the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium, reflecting net ion transport.[12]
-
Pharmacological Probing: A specific sequence of compounds is added:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (a cAMP agonist) is added to stimulate CFTR activity.
-
A CFTR potentiator (like Ivacaftor) may be added to maximize channel opening.
-
A specific CFTR inhibitor (like CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
-
Interpretation: In cells treated with Tezacaftor, the increase in Isc following forskolin stimulation will be significantly greater than in untreated F508del cells, demonstrating restored, functional CFTR channels at the apical membrane.
Diagram: Ussing Chamber Experimental Workflow
Caption: A simplified workflow for conducting a Ussing chamber experiment to assess CFTR function.
Patch Clamp Electrophysiology
-
Objective: To measure the activity of single CFTR channels or the total CFTR current in a whole cell.
-
Methodology:
-
Cell Preparation: Cells expressing the CFTR channel of interest are prepared for recording.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "gigaseal" is formed between the pipette tip and the membrane, electrically isolating a small patch of the membrane.
-
Recording Configurations:
-
Cell-attached: Records the activity of channels within the patched membrane without disrupting the cell's interior.
-
Whole-cell: The membrane patch is ruptured, allowing the pipette to record the sum of currents from the entire cell membrane.
-
Excised-patch (Inside-out/Outside-out): The membrane patch is detached from the cell, allowing for precise control of the solution bathing the intracellular or extracellular face of the channel.
-
-
Stimulation & Recording: CFTR is activated (e.g., with PKA and ATP), and the resulting chloride currents are recorded by sensitive amplifiers.[12][13]
-
-
Interpretation: Whole-cell recordings can quantify the total CFTR conductance, which is increased after Tezacaftor treatment. Single-channel recordings can measure the open probability (Po) and conductance of individual channels, which is the parameter directly affected by potentiators like Ivacaftor.
YFP-Based Halide Influx/Efflux Assays
-
Objective: A high-throughput method to screen for CFTR modulators by measuring CFTR-mediated halide transport.
-
Methodology:
-
Cell Line: A cell line is engineered to stably express both F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP). YFP fluorescence is quenched by certain halides like iodide.
-
Treatment: Cells are plated in multi-well plates and incubated with test compounds (e.g., Tezacaftor).
-
Assay (Efflux Example):
-
Cells are loaded with an iodide-rich solution, which quenches the YFP fluorescence.
-
The iodide-containing solution is rapidly replaced with an iodide-free solution containing CFTR activators (e.g., forskolin).
-
If functional CFTR channels are present, iodide will exit the cell, leading to an increase in YFP fluorescence.
-
-
Detection: A plate reader measures the change in fluorescence over time.[14]
-
-
Interpretation: The rate of fluorescence change is proportional to the CFTR-mediated halide transport. Cells treated with an effective corrector will show a much faster rate of fluorescence recovery compared to untreated cells.
Conclusion
Tezacaftor represents a significant milestone in the development of CFTR modulators. Its mechanism as a Type I corrector, which stabilizes the F508del-CFTR protein to facilitate its trafficking to the cell surface, directly addresses the primary defect for a large population of individuals with CF.[1] The true therapeutic power of Tezacaftor is realized in combination therapies, where its corrector activity is complemented by the potentiator Ivacaftor and the synergistic corrector Elexacaftor.[4][15] This multi-modulator approach has transformed the treatment landscape for CF, leading to substantial and sustained improvements in lung function, nutritional status, and quality of life.[16][17] The experimental protocols detailed herein—from Western blotting to sophisticated electrophysiology—have been instrumental in elucidating its pharmacology and remain the gold standard for the continued discovery and development of novel CFTR-targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. Tezacaftor and Ivacaftor: MedlinePlus Drug Information [medlineplus.gov]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 10. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cff.org [cff.org]
- 13. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tezacaftor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Adults and Adolescents with Cystic Fibrosis and at Least One F508del Allele: A Phase 3 Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
Tezacaftor: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacaftor (B612225) (VX-661) is a small molecule drug that acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It is a second-generation CFTR corrector designed to address the trafficking defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used to characterize Tezacaftor.
Chemical Structure and Properties
Tezacaftor is a complex small molecule with the IUPAC name 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for Tezacaftor
| Identifier | Value |
| IUPAC Name | 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide[3] |
| SMILES | CC(C)(CO)c1cc2cc(c(cc2n1C--INVALID-LINK--O)F)NC(=O)C3(CC3)c4ccc5c(c4)OC(F)(F)O5[3] |
| InChIKey | MJUVRTYWUMPBTR-MRXNPFEDSA-N[3] |
| CAS Number | 1152311-62-0[2] |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆[3] |
| Synonyms | VX-661[2] |
Table 2: Physicochemical Properties of Tezacaftor
| Property | Value |
| Molecular Weight | 520.5 g/mol [3] |
| Solubility | Soluble in ethanol (B145695) (~25 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[4] |
| UV/Vis. λmax | 233, 299 nm[4] |
| Hydrogen Bond Donors | 4[5] |
| Rotatable Bonds | 9[5] |
| Topological Polar Surface Area | 113.18 Ų[5] |
| XLogP | 2.67[5] |
Pharmacological Properties
Tezacaftor's primary pharmacological effect is the correction of the F508del-CFTR protein. This section details its mechanism of action, pharmacokinetics, and clinical efficacy.
Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a misfolded and non-functional CFTR protein. The most common mutation, F508del, results in the protein being trapped and degraded in the endoplasmic reticulum (ER).[6] Tezacaftor acts as a "corrector" by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell surface, where it can function as a chloride channel.[1][7]
Mechanism of Tezacaftor Action
Table 3: Pharmacokinetic Properties of Tezacaftor
| Parameter | Value |
| Metabolism | Extensively metabolized by CYP3A4 and CYP3A5. Major active metabolite is M1.[8] |
| Time to Maximum Concentration (Tmax) | 2-6 hours[8] |
| Maximum Concentration (Cmax) | 5.95 mcg/ml[8] |
| Area Under the Curve (AUC) | 84.5 mcg·h/ml[8] |
| Apparent Volume of Distribution | 82.0 (22.3) L[9] |
| Effective Half-life (t1/2) | 25.1 (4.93) hours[9] |
| Excretion | Primarily in feces (~72%), with a smaller portion in urine (~14%)[8] |
Clinical Efficacy
Clinical trials have demonstrated that Tezacaftor, particularly in combination with the potentiator Ivacaftor, significantly improves lung function in CF patients.
Table 4: Clinical Trial Results for Tezacaftor/Ivacaftor Combination Therapy
| Outcome | Result |
| Improvement in percent predicted FEV1 (ppFEV1) | Mean change of 6.74% at 24 months[10] |
| Sustained ppFEV1 improvement | Increases in FEV1 were maintained over a 144-week period[11] |
| Reduction in Sweat Chloride | Significant decrease observed[8] |
| Reduction in Pulmonary Exacerbations | Rates were decreased and sustained over the interim analysis period[11] |
| Improvement in Quality of Life | Cystic Fibrosis Questionnaire-Revised respiratory domain score increased[11] |
Experimental Protocols
Characterization of CFTR correctors like Tezacaftor relies on a suite of specialized in vitro and cell-based assays. Detailed methodologies for key experiments are provided below.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[12][13]
Ussing Chamber Experimental Workflow
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation.[12]
-
Treatment: Treat the differentiated cell monolayers with Tezacaftor (e.g., 3 µM) or a vehicle control (DMSO) by adding the compound to the basolateral medium for 24-48 hours.[12]
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.[12]
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[12]
-
CFTR Activation and Potentiation: Add forskolin to the basolateral chamber to activate CFTR, followed by the addition of a potentiator like Ivacaftor to the apical chamber to maximize channel opening.[12]
-
CFTR Inhibition: Add a CFTR-specific inhibitor, such as CFTRinh-172, to the apical chamber to confirm that the measured current is CFTR-dependent.[12]
-
Data Analysis: The change in short-circuit current (Isc) after each addition is measured to quantify CFTR function.
Western Blot Analysis of CFTR Glycosylation
Western blotting is used to assess the maturation of the CFTR protein.[14] The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[15] An increase in Band C indicates successful correction of the trafficking defect.
Methodology:
-
Cell Lysis: Lyse cells treated with Tezacaftor or vehicle in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay like the BCA assay.[15]
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).[15]
-
Detection: Detect the protein bands using a chemiluminescent substrate.[17]
-
Data Analysis: Quantify the intensity of Band B and Band C. Normalize to a loading control (e.g., β-actin). The ratio of Band C to Band B is used to assess maturation efficiency.[15]
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.[18][19] Cells are co-transfected to express both CFTR and a halide-sensitive yellow fluorescent protein (YFP).[20]
Methodology:
-
Cell Culture: Plate cells co-expressing CFTR and YFP in a multi-well plate.
-
Treatment: Treat the cells with Tezacaftor or a vehicle control.
-
Assay: Replace the chloride-containing medium with an iodide-rich medium in the presence of a CFTR activator like forskolin.[21]
-
Fluorescence Measurement: Measure the quenching of YFP fluorescence over time as iodide enters the cells through active CFTR channels.[21]
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx.
Immunoperoxidase Assay for CFTR Cell Surface Density
This assay quantifies the amount of CFTR protein present on the cell surface.[17]
Methodology:
-
Cell Culture and Treatment: Culture cells expressing an epitope-tagged CFTR (e.g., HA-tagged) and treat with Tezacaftor or vehicle.
-
Antibody Binding: Incubate the non-permeabilized cells with a primary antibody against the external epitope tag, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).[17]
-
Detection: Add a substrate for HRP (e.g., Amplex Red) and measure the resulting fluorescence or colorimetric signal.[17]
-
Data Analysis: The signal intensity is proportional to the amount of CFTR on the cell surface.
Conclusion
Tezacaftor represents a significant advancement in the treatment of cystic fibrosis. Its mechanism of action as a CFTR corrector directly addresses the underlying molecular defect in patients with the F508del mutation. The combination of in-depth chemical and pharmacological characterization with robust in vitro and cell-based assays has been crucial in its development and continues to be vital for the discovery of new and improved CFTR modulators. This technical guide provides a comprehensive overview for professionals in the field, summarizing key data and methodologies to facilitate further research and drug development efforts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tezacaftor | 1152311-62-0 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tezacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phase 1 Study to Assess the Safety and Pharmacokinetics of Elexacaftor/Tezacaftor/Ivacaftor in Subjects Without Cystic Fibrosis With Moderate Hepatic Impairment | springermedizin.de [springermedizin.de]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. benchchem.com [benchchem.com]
- 13. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cff.org [cff.org]
- 15. benchchem.com [benchchem.com]
- 16. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 17. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
The Genesis of a CFTR Corrector: A Technical Guide to the Initial Discovery and Screening of VX-661 (Tezacaftor)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the foundational discovery and screening processes that led to the identification of VX-661 (tezacaftor), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Developed as a successor to lumacaftor (B1684366) (VX-809), tezacaftor (B612225) offers an improved pharmacokinetic and safety profile, marking a significant advancement in the treatment of cystic fibrosis (CF) for patients with the F508del mutation. This document provides a comprehensive overview of the experimental methodologies, quantitative data from preclinical evaluations, and the logical framework of the screening cascade.
The Discovery Paradigm: A High-Throughput Screening Approach
The discovery of the chemical scaffold for VX-661 originated from a high-throughput screening (HTS) campaign designed to identify small molecules capable of correcting the trafficking defect of the F508del-CFTR protein. The F508del mutation, the most common cause of CF, results in the misfolding and subsequent degradation of the CFTR protein, preventing its transit to the cell surface where it would normally function as a chloride ion channel. The primary goal of the HTS was to find compounds that could rescue this misfolded protein and restore its localization to the plasma membrane.
The screening cascade was strategically designed to progress from a high-throughput primary assay to more physiologically relevant secondary and tertiary assays to validate and characterize the initial hits.
Quantitative Data Summary
The following tables summarize the key quantitative data for VX-661 and its predecessor, VX-809, from in vitro studies. This data is essential for comparing the potency and efficacy of these CFTR correctors.
Table 1: In Vitro Potency of CFTR Correctors in a Cell-Based Halide Influx Assay
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| VX-809 (Lumacaftor) | FRT cells expressing F508del-CFTR | YFP-based iodide influx | EC50 | ~0.5 µM | [1] |
| VX-661 (Tezacaftor) | FRT cells expressing F508del-CFTR | YFP-based iodide influx | EC50 | Not publicly disclosed, but implied to have improved properties over VX-809. | Inferred from development history |
Table 2: Functional Rescue of F508del-CFTR in Human Bronchial Epithelial (HBE) Cells
| Compound/Combination | Cell Model | Assay Type | Outcome Measure | Result (% of Wild-Type CFTR function) | Reference |
| VX-661 + Ivacaftor | F508del/F508del HBE cells | Ussing Chamber | Increase in chloride transport | ~15% | [1] |
| VX-661 + VX-445 + Ivacaftor | F508del/F508del Nasal Epithelial Cells | Ussing Chamber | Increase in CFTR current (Isc) | ~62% | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments utilized in the discovery and screening of VX-661.
Primary High-Throughput Screening: YFP-Based Halide Influx Assay
This assay was the workhorse for the initial screening of large compound libraries to identify potential F508del-CFTR correctors.
-
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to stably express both the F508del-CFTR protein and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched upon the influx of iodide ions. Cells are pre-incubated with test compounds, and then CFTR-mediated iodide influx is triggered. A decrease in fluorescence indicates functional F508del-CFTR at the cell surface.
-
Protocol:
-
Cell Seeding: Seed FRT cells co-expressing F508del-CFTR and halide-sensitive YFP in 384-well, black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well. Culture overnight to allow for cell adherence.
-
Compound Incubation: Treat the cells with test compounds at a concentration of 10 µM for 18-24 hours at 37°C. Include vehicle (DMSO) and positive control (e.g., a known corrector like VX-809) wells.
-
Assay Preparation: Gently wash the cells with a chloride-containing buffer (e.g., PBS with Ca2+ and Mg2+) to remove the compounds.
-
CFTR Activation: Add a solution containing a CFTR agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 1 µM ivacaftor) to each well to maximize the activity of any rescued CFTR channels.
-
Iodide Influx and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add an iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl) to all wells and immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~535 nm) for 10-20 seconds.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. Normalize the data to the controls on each plate. Hits are identified as compounds that significantly increase the rate of iodide influx compared to the vehicle control.
-
Secondary Assay: Western Blot for CFTR Maturation
This biochemical assay confirms that hit compounds increase the amount of mature, properly folded F508del-CFTR.
-
Principle: The CFTR protein exists in two forms: an immature, core-glycosylated form (Band B, ~150 kDa) in the endoplasmic reticulum, and a mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus. A successful corrector will increase the ratio of Band C to Band B.
-
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation in flasks or multi-well plates. Treat with test compounds (e.g., 5 µM VX-661) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat the samples at 37°C for 15-30 minutes (do not boil, as this can cause CFTR to aggregate). Separate the proteins on a 6-8% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Perform densitometric analysis to quantify the intensity of Band B and Band C. Calculate the maturation ratio (Band C / (Band B + Band C)).
-
Tertiary Assay: Ussing Chamber for Chloride Transport
This "gold standard" functional assay directly measures CFTR-mediated chloride transport across a polarized epithelial monolayer.
-
Principle: HBE cells from CF patients are grown on permeable supports to form a polarized monolayer. This monolayer is mounted in an Ussing chamber, which allows for the measurement of ion transport as a short-circuit current (Isc). An increase in the forskolin-stimulated, CFTR-specific Isc after treatment with a corrector indicates functional rescue.
-
Protocol:
-
Cell Culture: Plate primary HBE cells from F508del homozygous donors on permeable supports and culture at an air-liquid interface until a differentiated, polarized monolayer is formed.
-
Compound Treatment: Treat the cells with the test compound (e.g., 3 µM VX-661) in the basolateral medium for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber with a physiological Ringer's solution on both sides, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current Measurement:
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Add amiloride (B1667095) to the apical side to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist (e.g., 10 µM forskolin) to both sides to activate CFTR.
-
Add a CFTR potentiator (e.g., 1 µM ivacaftor) to the apical side to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to forskolin (B1673556) and the potentiator. Compare the CFTR-specific current in treated versus untreated cells.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows in the discovery of VX-661.
Caption: F508del-CFTR trafficking and the corrective action of VX-661.
Caption: The experimental workflow for the discovery and screening of VX-661.
References
Methodological & Application
Application Notes and Protocols for VX-661 (Tezacaftor) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VX-661 (Tezacaftor) in cell-based assays. VX-661 is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to address the trafficking defect of the F508del-CFTR mutant.[1][2]
Mechanism of Action
VX-661, also known as Tezacaftor, is a Type I CFTR corrector.[3][4] Its primary function is to directly bind to the misfolded F508del-CFTR protein during its biogenesis.[3][5] This binding occurs within the first transmembrane domain (TMD1) of the CFTR protein, specifically at a pocket formed by transmembrane helices 1, 2, 3, and 6.[3] By acting as a molecular chaperone, VX-661 stabilizes the protein structure, facilitating its proper folding and allowing it to bypass the endoplasmic reticulum (ER) quality control machinery that would otherwise target it for degradation.[3][5] This correction enables the F508del-CFTR protein to traffic to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane and partially restoring chloride and bicarbonate ion transport.[1][3][5]
Data Presentation
The efficacy of VX-661, often in combination with other CFTR modulators like Ivacaftor (a potentiator) and Elexacaftor (another corrector), has been demonstrated in multiple studies.[4]
Table 1: Summary of VX-661 Efficacy in Combination Therapies
| Combination Therapy | Patient Population | Duration | Key Outcome | Result | Reference |
| Tezacaftor (100mg qd) + Ivacaftor (150mg q12h) | Homozygous F508del | 12 Weeks | Change in ppFEV1 | Statistically significant improvement | [5] |
| Tezacaftor (100mg qd) + Ivacaftor (150mg q12h) | Homozygous F508del | 12 Weeks | Sweat Chloride | Statistically significant decrease | [5] |
| VX-661 + VX-445 | F508del-CFTR in CFBE41o- cells | - | PM density of F508del-CFTR | Increased to ~45% of Wild Type | [6] |
| VX-661 + VX-445 + VX-770 (acute) | F508del-CFTR HNE | - | F508del-CFTR current | Increased to 76% of Wild Type | [6] |
| VX-661 + VX-445 + VX-770 (chronic) | F508del-CFTR HNE | - | F508del-CFTR current | Increased to 62% of Wild Type | [6] |
ppFEV1: percent predicted forced expiratory volume in 1 second; PM: Plasma Membrane; HNE: Human Nasal Epithelial cells.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of VX-661 are provided below.
Western Blot Analysis of CFTR Maturation
This assay is used to determine the effect of VX-661 on the glycosylation state and total expression of F508del-CFTR, which indicates its trafficking through the ER and Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.[4][5] An increase in the Band C to Band B ratio signifies improved protein maturation and trafficking.[7]
Materials:
-
Cell lines expressing F508del-CFTR (e.g., CFBE41o-, HEK293)[8]
-
Cell culture reagents
-
VX-661 (Tezacaftor)
-
Lysis buffer (RIPA buffer with protease inhibitors)[8]
-
BCA protein assay kit[8]
-
SDS-PAGE gels (6% acrylamide) and running buffer[8]
-
PVDF membrane[1]
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)[8]
-
Primary antibody: Anti-CFTR antibody (e.g., clone M3A7)[8]
-
Secondary antibody: HRP-conjugated anti-mouse IgG[8]
-
Enhanced chemiluminescence (ECL) substrate[8]
-
Chemiluminescence imaging system[8]
Procedure:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells and grow to 80-90% confluency. Treat cells with the desired concentration of VX-661 (e.g., 2 µM) or vehicle control for 24-48 hours at 37°C.[5][8]
-
Protein Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[1][5]
-
SDS-PAGE and Electrotransfer: Mix 30-50 µg of protein with Laemmli sample buffer and heat at 37°C for 15 minutes (do not boil). Load samples onto a 6% SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1][8]
-
Immunoblotting:
-
Detection and Analysis: Wash the membrane and detect the protein bands using a chemiluminescent substrate. Quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa). Calculate the maturation ratio (Band C / (Band B + Band C)).[1][4]
Ussing Chamber Assay for Epithelial Ion Transport
This functional assay measures ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR channel activity at the cell surface.[5]
Materials:
-
Primary human bronchial epithelial (HBE) cells or a suitable cell line (e.g., CFBE41o-) plated on permeable supports[5]
-
Ussing chamber system[1]
-
Krebs-Ringer bicarbonate solution[1]
-
Amiloride (B1667095) (to block sodium channels)[1]
-
Forskolin (B1673556) (to activate CFTR through cAMP)[1]
-
CFTR potentiator (e.g., Ivacaftor or Genistein)[1]
-
CFTR inhibitor (e.g., CFTRinh-172)[1]
-
VX-661 (Tezacaftor)
Procedure:
-
Cell Culture and Pre-treatment: Plate primary HBE cells or a suitable cell line on permeable supports and grow at an air-liquid interface to form a polarized monolayer. Treat the cells with VX-661 for 24-48 hours prior to the assay.[5]
-
Chamber Setup: Mount the permeable supports containing the cell monolayer into an Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.[1]
-
Ion Transport Measurement:
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Add amiloride to the apical side to block epithelial sodium channels (ENaC).
-
Sequentially add a CFTR agonist like forskolin (e.g., 10 µM) to the apical side to stimulate CFTR-mediated chloride secretion.[1]
-
A CFTR potentiator can be added to further enhance channel activity.
-
Finally, add a CFTR inhibitor to confirm that the observed current is CFTR-specific.
-
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay to measure CFTR-dependent halide transport. It measures the rate of iodide influx through CFTR channels, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).[3]
Materials:
-
Cells stably expressing a halide-sensitive YFP and F508del-CFTR[3]
-
96- or 384-well plate
-
Corrector compounds (e.g., VX-661)
-
Chloride-containing buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate cells in a 96- or 384-well plate. Incubate cells with corrector compounds for 16-24 hours.[3]
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.[3]
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.[3]
-
Stimulate CFTR channel opening (e.g., with forskolin).
-
Add an iodide-containing solution and measure the rate of fluorescence quenching, which is proportional to the CFTR-mediated iodide influx.
-
Cell Surface Biotinylation Assay for CFTR Trafficking
This assay specifically labels and quantifies proteins present at the cell surface, providing a direct measure of CFTR trafficking to the plasma membrane.[4]
Materials:
-
Cell-impermeable biotinylation reagent (e.g., NHS-SS-Biotin)[4]
-
Quenching solution (e.g., glycine (B1666218) in PBS)[4]
-
Cell lysis buffer[4]
-
Streptavidin-agarose beads[4]
-
Elution buffer (e.g., Laemmli buffer with DTT)[4]
-
Western blotting reagents[4]
Procedure:
-
Cell Culture and Treatment: Grow cells expressing F508del-CFTR to confluency and treat with VX-661 as described previously.
-
Biotinylation: Wash cells with ice-cold PBS. Incubate with a cell-impermeable biotinylation reagent to label cell surface proteins.
-
Quenching: Stop the biotinylation reaction by adding a quenching solution.
-
Lysis: Lyse the cells and collect the total protein lysate.
-
Pull-down: Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Elution and Analysis: Elute the captured proteins and analyze by Western blotting using an anti-CFTR antibody to specifically detect CFTR that has reached the cell surface.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of Tezacaftor in Primary Human Bronchial Epithelial Cells: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[2] Tezacaftor (VX-661) is a CFTR corrector designed to address this primary defect. It functions by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the epithelial cell membrane.[1][2] This document provides detailed application notes and protocols for the use of Tezacaftor in primary human bronchial epithelial (hBE) cell cultures, a key in vitro model for studying CF pathophysiology and evaluating the efficacy of CFTR modulators.
Data Summary
The following tables summarize the quantitative effects of Tezacaftor, often in combination with other CFTR modulators, on the function of F508del-CFTR in primary human bronchial and nasal epithelial cells. The primary endpoint for functional assessment is the change in short-circuit current (Isc), a measure of ion transport, in Ussing chamber experiments.
Table 1: Effect of Tezacaftor-Containing Regimens on CFTR-Mediated Short-Circuit Current (Isc) in Primary Human Airway Epithelial Cells
| Cell Type | Genotype | Treatment | Change in Isc (µA/cm²) | Percent of Wild-Type CFTR Function (%) | Reference |
| hBE Cells | F508del/F508del | Tezacaftor/Ivacaftor (B1684365) | +18.80 | Not Reported | [1] |
| hNE Cells | F508del/F508del | Tezacaftor | Significant Increase | ~27.4 | [3] |
| hBE Cells | F508del/F508del | Elexacaftor/Tezacaftor | Significant Increase | Not Reported | [4] |
| hBE Cells | F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | Significant Increase | Not Reported | [4] |
hBE: human bronchial epithelial; hNE: human nasal epithelial. Data is often presented as the mean change from baseline or vehicle control.
Signaling and Experimental Workflow Diagrams
Tezacaftor Mechanism of Action
Caption: Mechanism of Tezacaftor in correcting F508del-CFTR trafficking.
Experimental Workflow
Caption: Experimental workflow for evaluating Tezacaftor in primary hBE cells.
Experimental Protocols
Protocol 1: Culture of Primary hBE Cells at an Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary hBE cells to form a polarized, mucociliary epithelium, which is essential for studying CFTR function.
Materials:
-
Cryopreserved primary hBE cells
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI differentiation medium
-
T-75 flasks, collagen-coated
-
Permeable membrane inserts (e.g., 12 mm Millicell inserts)
-
Trypsin/EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thawing and Expansion: Rapidly thaw cryopreserved hBE cells at 37°C. Transfer the cells to a conical tube containing pre-warmed BEGM and centrifuge to pellet the cells. Resuspend the cell pellet in fresh BEGM and plate in a collagen-coated T-75 flask. Culture at 37°C in a 5% CO₂ incubator, changing the medium every 48 hours until the cells reach 80-90% confluency.
-
Seeding on Permeable Supports: Wash the confluent monolayer with PBS and detach the cells using trypsin/EDTA. Neutralize the trypsin and count the cells. Seed the cells at a density of approximately 250,000 cells/cm² onto the apical surface of the permeable membrane inserts. Add BEGM to both the apical and basolateral chambers and culture for 3-5 days until confluent.
-
Establishing ALI: Once the cells on the inserts are fully confluent, remove the medium from the apical chamber. Replace the basolateral medium with a specialized ALI differentiation medium.
-
Differentiation: Maintain the ALI culture for at least 25-35 days, changing the basolateral medium every 2-3 days. During this period, the cells will differentiate into a pseudostratified epithelium with ciliated and mucus-producing cells.
Protocol 2: Tezacaftor Treatment of Differentiated hBE Cultures
Materials:
-
Differentiated hBE cultures on permeable supports
-
Tezacaftor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ALI differentiation medium
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of Tezacaftor (e.g., 10 mM) in DMSO.
-
Treatment: Dilute the Tezacaftor stock solution in the basolateral ALI medium to the desired final concentration (a typical concentration is 3 µM).[5]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%) as the Tezacaftor-treated medium.
-
Application: Replace the basolateral medium of the differentiated hBE cultures with either the Tezacaftor-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration. For corrector compounds, a typical incubation period is 48 hours to allow for synthesis and trafficking of the corrected CFTR protein.[3]
Protocol 3: Assessment of CFTR Function using an Ussing Chamber
This electrophysiological technique measures ion transport across the epithelial monolayer by recording the short-circuit current (Isc).
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Forskolin
-
Ivacaftor (or other potentiator)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Setup: Mount the permeable support with the treated hBE cell monolayer into the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed KBR solution, maintain at 37°C, and gas with 95% O₂ / 5% CO₂.
-
Baseline Measurement: Allow the baseline short-circuit current (Isc) to stabilize.
-
Pharmacological Additions:
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR agonist, such as Forskolin (e.g., 10-20 µM), to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Add a CFTR potentiator, such as Ivacaftor (e.g., 1 µM), to the apical chamber to maximize the opening of CFTR channels at the membrane.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after Forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
Protocol 4: Western Blotting for CFTR Protein Maturation
This protocol allows for the assessment of Tezacaftor's effect on the maturation of the F508del-CFTR protein.
Materials:
-
Treated hBE cells
-
Lysis buffer
-
Laemmli sample buffer
-
6-8% Tris-glycine polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for CFTR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer. Quantify the protein concentration of the lysates using a standard assay like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[1]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on a 6-8% Tris-glycine polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence detection system. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated CFTR (Band C) will appear as distinct bands. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Conclusion
The protocols and data presented here provide a framework for the application of Tezacaftor in primary hBE cell models. These methods are crucial for preclinical research to characterize the efficacy of CFTR correctors in a physiologically relevant system. The use of primary cells allows for the investigation of drug effects in a genetic context that is directly relevant to patients with Cystic Fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation and persistence of ivacaftor in airway epithelia with prolonged treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VX-661 (Tezacaftor) in Cystic Fibrosis Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VX-661 (Tezacaftor) in cystic fibrosis (CF) organoid models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows. Patient-derived organoids, particularly from intestinal and nasal epithelia, are a powerful preclinical tool for studying CFTR function and predicting patient-specific responses to modulator therapies.[1]
Introduction to VX-661 (Tezacaftor)
VX-661, also known as Tezacaftor, is a small-molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[2] In individuals with cystic fibrosis caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface.[3] VX-661 aids in the proper folding and processing of the mutant CFTR protein, thereby increasing its delivery to the cell surface where it can function as a chloride channel.[2][3] It is often used in combination with other CFTR modulators, such as the potentiator ivacaftor (B1684365) (VX-770) and the corrector elexacaftor (B607289) (VX-445), to achieve a more robust restoration of CFTR function.[1][4]
The primary in vitro assay to assess the efficacy of VX-661 and other CFTR modulators in organoid models is the forskolin-induced swelling (FIS) assay.[5][6] Functional CFTR channels, when activated by forskolin (B1673556), secrete chloride ions into the organoid lumen, leading to an osmotic influx of water and subsequent swelling of the organoid.[5] The degree of swelling is a quantitative measure of CFTR function.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of VX-661, often as part of a combination therapy, in restoring CFTR function in patient-derived organoids as measured by the forskolin-induced swelling assay. The data is typically presented as the Area Under the Curve (AUC) of the swelling response over time.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Intestinal Organoids
| CFTR Genotype | Treatment | Swelling Response (Normalized AUC) | Reference |
| F508del/F508del | Vehicle (DMSO) | Baseline | [7] |
| F508del/F508del | VX-809 (Lumacaftor) / VX-770 (Ivacaftor) | Partial Rescue | [7] |
| F508del/F508del | VX-661 (Tezacaftor) / VX-445 (Elexacaftor) / VX-770 (Ivacaftor) | Significant Rescue (~50% of Wild-Type) | [7] |
| W1282X/W1282X | Vehicle (DMSO) | Minimal | [8] |
| W1282X/W1282X | VX-445 / VX-661 / VX-770 | Increased Swelling | [8] |
| A559T/A559T | VX-661 | No Significant Swelling | [9] |
| A559T/A559T | VX-661 / VX-445 | Strong CFTR Activity | [9] |
Table 2: Forskolin-Induced Swelling in Nasal Organoids
| CFTR Genotype | Treatment | Swelling Response (Normalized AUC) | Reference |
| Non-CF | Forskolin | 2.32 ± 0.26 | [4] |
| F508del/F508del | Forskolin | Reduced Swelling | [4] |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor + Forskolin | Increased Swelling | [4] |
Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol outlines the steps for establishing and maintaining human intestinal organoid cultures from rectal biopsies.[6][10]
Materials:
-
Rectal biopsy tissue
-
Basal medium
-
Basement membrane matrix (e.g., Matrigel)
-
Complete organoid growth medium (containing essential growth factors like Wnt, R-spondin, Noggin, and EGF)
-
15 mL conical tubes
-
24-well and 96-well culture plates
-
Pipettes and sterile tips
Procedure:
-
Crypt Isolation:
-
Organoid Seeding and Culture:
-
Resuspend the isolated crypts in the basement membrane matrix.[1]
-
Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.[1]
-
Allow the matrix to polymerize at 37°C for 10-15 minutes.[1]
-
Overlay the domes with complete organoid growth medium.[1]
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.[1]
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
This protocol details the methodology for performing the FIS assay to quantify CFTR function in response to VX-661 and other modulators.[5][6][11][12]
Materials:
-
Mature intestinal or nasal organoids
-
Basal medium
-
Basement membrane matrix
-
96-well plate
-
Complete organoid growth medium
-
VX-661 (Tezacaftor)
-
Other CFTR modulators as required (e.g., VX-770, VX-445)
-
Forskolin
-
Vehicle control (e.g., DMSO)
-
Live-cell imaging system
Procedure:
-
Organoid Plating for Assay:
-
CFTR Modulator Treatment:
-
FIS Assay Execution:
-
On the day of the assay, if applicable, add the CFTR potentiator, such as ivacaftor (VX-770, typically at 3 µM), to the appropriate wells.[1]
-
Acquire baseline brightfield images of the organoids (time = 0) before adding forskolin.[5][14]
-
Add forskolin to a final concentration of 10 µM to stimulate CFTR activity.[5] A dose-response curve can be generated using a range of forsklin concentrations.[1]
-
Acquire images of the organoids at regular intervals (e.g., every 10-15 minutes) for a total of 60-120 minutes.[1][5]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the total area of the organoids at each time point.[1][5]
-
Normalize the organoid area at each time point to the area at time zero.[1]
-
Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course to quantify the effect of the CFTR modulators.[1]
-
Visualizations
Signaling Pathway of CFTR Correction by VX-661
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 7. High-Throughput Functional Analysis of CFTR and Other Apically Localized Proteins in iPSC-Derived Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Combination Studies of VX-661 (Tezacaftor) and Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies of the combination of VX-661 (Tezacaftor) and Ivacaftor. The combination of a corrector (Tezacaftor) and a potentiator (Ivacaftor) is a therapeutic strategy for treating cystic fibrosis (CF) in patients with specific CFTR mutations, most commonly the F508del mutation. Tezacaftor aids in the proper folding and trafficking of the CFTR protein to the cell surface, while Ivacaftor increases the channel open probability (gating) of the CFTR protein at the cell surface.[1] In vitro studies have demonstrated that VX-661 improves the trafficking and processing of F508del-CFTR and has an additive effect on chloride transport when administered with ivacaftor.[2]
Data Presentation
The following tables summarize representative quantitative data from in vitro assays studying the effects of Tezacaftor and Ivacaftor on F508del-CFTR function.
Table 1: Ussing Chamber Assay Data on Primary Human Bronchial Epithelial (HBE) Cells with F508del/F508del-CFTR
| Treatment Condition | Forskolin-Stimulated Short-Circuit Current (Isc) (% of Wild-Type CFTR) | Fold Change vs. Vehicle Control |
| Vehicle (DMSO) | ~1-2% | 1.0 |
| Ivacaftor (1 µM) | ~3-5% | 2-3 |
| Tezacaftor (3 µM) | ~8-12% | 5-8 |
| Tezacaftor (3 µM) + Ivacaftor (1 µM) | ~20-30% | 15-20 |
Note: Data are illustrative and compiled from descriptions of additive effects in the literature. Actual values may vary based on experimental conditions and cell donors.
Table 2: Forskolin-Induced Swelling (FIS) Assay in F508del/F508del Intestinal Organoids
| Treatment Condition | Organoid Swelling (Area Under the Curve, AUC) | Fold Change vs. Vehicle Control |
| Vehicle (DMSO) | Baseline | 1.0 |
| Ivacaftor (1 µM) | Minor Increase | 1.5-2.0 |
| Tezacaftor (3 µM) | Moderate Increase | 4.0-6.0 |
| Tezacaftor (3 µM) + Ivacaftor (1 µM) | Significant Increase | 10.0-15.0 |
Note: Data are illustrative. The FIS assay quantifies CFTR function, and the combination of a corrector and potentiator is expected to result in a synergistic increase in swelling.
Table 3: Western Blot Analysis of CFTR Protein in F508del-CFTR Expressing Cells
| Treatment Condition | Immature CFTR (Band B) Intensity | Mature CFTR (Band C) Intensity | Ratio of Mature to Immature CFTR (Band C/Band B) |
| Vehicle (DMSO) | High | Very Low | <0.1 |
| Ivacaftor (1 µM) | High | Very Low | <0.1 |
| Tezacaftor (3 µM) | Moderate | Moderate | ~0.5-0.8 |
| Tezacaftor (3 µM) + Ivacaftor (1 µM) | Moderate | Moderate-High | ~0.6-1.0 |
Note: Data are illustrative. Tezacaftor increases the amount of mature CFTR (Band C). Ivacaftor does not directly affect protein maturation but is used in combination to assess the function of the corrected protein.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across polarized epithelial cell monolayers.
Materials:
-
Human bronchial epithelial (HBE) cells expressing F508del-CFTR cultured on permeable supports (e.g., Transwell® inserts)
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Amiloride (B1667095), Forskolin (B1673556), Ivacaftor, VX-661 (Tezacaftor), and a CFTR-specific inhibitor (e.g., CFTRinh-172)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Culture primary HBE cells from CF patients homozygous for the F508del mutation on permeable supports until a polarized monolayer is formed.
-
Treat the cells with VX-661 (e.g., 3 µM) or vehicle (DMSO) for 24-48 hours prior to the assay to allow for CFTR correction.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed (37°C) and gassed Krebs-Ringer solution.
-
Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).
-
Add forskolin (typically 10 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Add Ivacaftor (typically 1 µM) to the apical chamber to potentiate the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber. The resulting decrease in Isc represents the CFTR-dependent current.
Data Analysis: The primary endpoint is the magnitude of the CFTRinh-172-sensitive Isc. Compare the Isc changes across different treatment groups (vehicle, Ivacaftor alone, Tezacaftor alone, and the combination).
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR function in 3D patient-derived intestinal organoids.
Materials:
-
Patient-derived intestinal organoids homozygous for the F508del mutation
-
Basement membrane matrix (e.g., Matrigel®)
-
Culture medium
-
Forskolin, Ivacaftor, VX-661 (Tezacaftor)
-
Live-cell imaging system
Procedure:
-
Culture intestinal organoids in a basement membrane matrix.
-
Treat the organoids with VX-661 (e.g., 3 µM) or vehicle (DMSO) for 24-48 hours.
-
On the day of the assay, pre-incubate the organoids with Ivacaftor (e.g., 1 µM) or vehicle for 1-2 hours.
-
Add forskolin (typically 5 µM) to the culture medium to activate CFTR.
-
Immediately begin time-lapse imaging of the organoids using a live-cell imaging system.
-
Acquire images at regular intervals for 1-2 hours.
Data Analysis: Measure the cross-sectional area of the organoids at each time point. The swelling is quantified by calculating the area under the curve (AUC) of the normalized organoid area over time.
Western Blot Analysis of CFTR Protein Maturation
This protocol assesses the effect of Tezacaftor on the maturation of the CFTR protein.
Materials:
-
F508del-CFTR expressing cells (e.g., CFBE41o- or primary HBE cells)
-
VX-661 (Tezacaftor), Ivacaftor
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (6%) and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Culture cells and treat with desired concentrations of Tezacaftor, Ivacaftor, the combination, or vehicle (DMSO) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 37°C for 15 minutes (do not boil).
-
Load 30-50 µg of protein per lane on a 6% SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
Data Analysis: Quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. Calculate the ratio of Band C to Band B to assess the efficiency of protein maturation.
Mandatory Visualizations
Caption: CFTR channel activation signaling pathway.
Caption: Mechanism of action for Tezacaftor and Ivacaftor.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Western Blot Analysis of CFTR Expression Following VX-661 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation. VX-661 (Tezacaftor) is a second-generation CFTR corrector designed to rescue the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the cell surface.[1] Western blot analysis is a fundamental technique to assess the efficacy of VX-661 by visualizing and quantifying the change in the glycosylation status and total abundance of the CFTR protein.
As a membrane-bound protein, CFTR undergoes post-translational modifications as it transits through the endoplasmic reticulum (ER) and Golgi apparatus. In the ER, CFTR is core-glycosylated, appearing as the immature "B-band" on a Western blot with a molecular weight of approximately 150 kDa.[2][3] Upon successful trafficking to the Golgi apparatus, it undergoes complex glycosylation, resulting in the mature "C-band" with a higher molecular weight of around 170 kDa.[2][3] A marked decrease in the C-band is characteristic of F508del-CFTR.[2] VX-661 treatment is expected to increase the intensity of the mature C-band, indicating successful correction of the protein folding and trafficking defect.
Principle of the Assay
This protocol outlines the use of Western blotting to semi-quantitatively measure the expression of immature (Band B) and mature (Band C) CFTR in cell lysates following treatment with VX-661. An increase in the ratio of Band C to Band B, as well as an overall increase in total CFTR, serves as a key indicator of the compound's corrective activity.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of VX-661 on CFTR protein expression.
Table 1: Effect of VX-661 on F508del-CFTR Plasma Membrane Density and Function
| Cell Line | Treatment | F508del-CFTR Plasma Membrane (PM) Density (% of Wild-Type) | F508del-CFTR Function (% of Wild-Type) | Reference |
| CFBE41o- | VX-661 + VX-445 | ~45% | ~90% | [4] |
Table 2: Impact of VX-661 on Apical F508del-CFTR Abundance
| Cell Line | Treatment (15 days) | Fold Increase in Apical rF508del Abundance (vs. VX-809) | Reference |
| Polarized CFBE | 3 µM VX-661 | ~1.5-fold | [5] |
Table 3: Increase in Mature CFTR Protein Levels with Elexacaftor-Tezacaftor-Ivacaftor (ELX/TEZ/IVA) Treatment
| Patient Samples | Treatment | Increase in CFTR Protein Levels | Reference |
| Rectal suction biopsies (8 out of 12 patients) | ELX/TEZ/IVA | At least twofold | [6] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of CFTR expression after VX-661 treatment.
Materials and Reagents
-
Cell Lines: Human bronchial epithelial cell line homozygous for the F508del mutation (e.g., CFBE41o-)
-
Cell Culture Media: MEM, 10% FBS, 1% Penicillin-Streptomycin, 2 µg/mL puromycin
-
VX-661 (Tezacaftor): Stock solution in DMSO
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit)
-
SDS-PAGE Gels: 7.5% polyacrylamide gels
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-CFTR monoclonal antibody
-
-
Secondary Antibody:
-
Horseradish peroxidase (HRP)-conjugated anti-mouse or anti-rabbit IgG
-
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH
-
Chemiluminescent Substrate
-
Imaging System: CCD camera-based imager
Experimental Procedure
-
Cell Culture and VX-661 Treatment:
-
Culture CFBE41o- cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with the desired concentration of VX-661 (e.g., 3 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature equal amounts of protein (e.g., 50-100 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 7.5% SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Capture the image of the Western blot.
-
Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin) to account for variations in protein loading.
-
Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.
-
Visualizations
Signaling and Processing Pathway of CFTR
Caption: CFTR protein processing and the mechanism of action of VX-661.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of CFTR.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. benchchem.com [benchchem.com]
- 4. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring CFTR Function with VX-661 Using Short-Circuit Current Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate channel in epithelial cells.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, leading to a significant reduction of functional channels at the cell surface.[2]
VX-661 (Tezacaftor) is a second-generation CFTR corrector designed to rescue the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the cell surface.[2] By directly binding to the first membrane-spanning domain (MSD1) of the CFTR protein, VX-661 stabilizes the protein during its biogenesis, facilitating its proper folding and transport to the plasma membrane.[2] This application note provides a detailed protocol for quantifying the efficacy of VX-661 in restoring CFTR function using the gold-standard Ussing chamber technique to measure short-circuit current (Isc).[3]
Principle of the Assay
The Ussing chamber is an electrophysiological technique that measures ion transport across epithelial tissues.[3] Polarized epithelial cells cultured on permeable supports are mounted in the chamber, which separates the apical and basolateral sides.[3] By clamping the transepithelial voltage to 0 mV, the measured short-circuit current (Isc) represents the net ion transport across the monolayer.[4][5]
To specifically measure CFTR-mediated chloride secretion, other ion channels, primarily the epithelial sodium channel (ENaC), are first blocked with amiloride (B1667095).[3] Subsequently, CFTR is activated with a cAMP agonist like forskolin (B1673556).[3] The resulting increase in Isc is a direct measure of functional CFTR channels at the cell surface. The effect of a CFTR corrector like VX-661 is determined by pre-incubating the cells with the compound and comparing the stimulated Isc to that of untreated cells.[3]
Experimental Protocol: Short-Circuit Current (Isc) Measurement
This protocol is designed for assessing the functional rescue of F508del-CFTR by VX-661 in polarized epithelial cells.
Materials:
-
Polarized epithelial cells expressing F508del-CFTR (e.g., primary human bronchial epithelial cells, CFBE41o-) cultured on permeable supports (e.g., Transwell®).
-
Ussing chamber system with a voltage/current clamp amplifier.
-
Krebs-Ringer Bicarbonate (KRB) solution, pre-warmed to 37°C and gassed with 95% O₂/5% CO₂.
-
VX-661 (Tezacaftor).
-
Amiloride.
-
Forskolin.
-
CFTR potentiator (e.g., Ivacaftor (B1684365)/VX-770).
-
CFTR inhibitor (e.g., CFTRinh-172).
-
DMSO (vehicle control).
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, indicated by a stable and high transepithelial electrical resistance (TEER).[6]
-
Treat the cell monolayers by adding VX-661 (e.g., 3 µM) to the basolateral medium.[3] Include a vehicle control (DMSO) for comparison.
-
Incubate for 24-48 hours to allow for CFTR correction, including proper folding and trafficking to the cell surface.[1][3]
-
-
Ussing Chamber Setup:
-
Pre-warm the KRB solution to 37°C and continuously gas with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[3]
-
Carefully excise the permeable support membrane and mount it in the Ussing chamber, separating the apical and basolateral compartments.[3]
-
Fill both chambers with equal volumes of the pre-warmed and gassed KRB solution.[3]
-
-
Equilibration and Baseline Recording:
-
Allow the system to equilibrate for 10-20 minutes until a stable baseline Isc is achieved.
-
-
Short-Circuit Current Measurement:
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium transport. The Isc will decrease to a new stable baseline.[1]
-
CFTR Activation: Add forskolin (e.g., 10-20 µM) to the apical and basolateral chambers to activate CFTR through cAMP stimulation. This will result in an increase in Isc, which is proportional to the number of functional CFTR channels at the apical membrane.[1][6]
-
CFTR Potentiation (Optional): To maximize the current response, a CFTR potentiator such as Ivacaftor (VX-770) (e.g., 1-10 µM) can be added to the apical chamber. This increases the channel open probability of CFTR at the cell surface.[1][7]
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor like CFTRinh-172 (e.g., 10-20 µM) to the apical side to confirm that the measured current is CFTR-dependent. This should cause a rapid decrease in the Isc.[6][7]
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound. The forskolin- and potentiator-stimulated ΔIsc is the primary measure of CFTR function.
-
Compare the ΔIsc from VX-661 treated cells to the vehicle-treated control cells to determine the efficacy of the corrector.
-
Data Presentation
The following table summarizes representative quantitative data demonstrating the effect of VX-661 on F508del-CFTR function as measured by short-circuit current.
| Treatment Condition | Amiloride-Sensitive Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | VX-770-Potentiated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | -25.3 ± 3.1 | 2.1 ± 0.5 | 3.5 ± 0.8 | -3.2 ± 0.7 |
| VX-661 (3 µM) | -24.8 ± 2.9 | 15.7 ± 2.2 | 25.4 ± 3.5 | -24.9 ± 3.3 |
| Wild-Type CFTR | -28.1 ± 3.5 | 45.2 ± 4.1 | 90.5 ± 8.7 | -88.6 ± 8.1 |
Values are presented as mean ± standard deviation and are representative of typical results obtained from CFBE41o- cells homozygous for the F508del mutation. Actual values may vary depending on the cell type and experimental conditions.
Visualizations
CFTR Corrector and Potentiator Signaling Pathway
Caption: Mechanism of action for VX-661 corrector and VX-770 potentiator on F508del-CFTR.
Experimental Workflow for Short-Circuit Current (Isc) Measurement
Caption: Logical flow of an Ussing chamber experiment to measure VX-661 efficacy.
Conclusion
VX-661 is a CFTR corrector that effectively rescues the trafficking and function of the F508del-CFTR protein. The Ussing chamber short-circuit current measurement is a robust and quantitative method to evaluate the efficacy of VX-661 and other CFTR modulators. This application note provides the necessary protocols and expected outcomes to aid researchers in the functional assessment of CFTR-targeted therapies. The combination of VX-661 with a potentiator like ivacaftor demonstrates a synergistic effect, significantly increasing CFTR-mediated chloride transport, which has been foundational for highly effective combination therapies.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forskolin-Induced Swelling Assay for Evaluating Tezacaftor Efficacy in CFTR Function Restoration
Audience: Researchers, scientists, and drug development professionals in the field of Cystic Fibrosis.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, resulting in impaired ion and water transport across epithelial cell membranes.[3] The most common mutation, F508del, causes the CFTR protein to misfold and be prematurely degraded, preventing its trafficking to the cell surface.[2]
CFTR modulator therapies aim to correct the underlying defects of the mutant protein. These therapies include "correctors," which aid in protein folding and trafficking, and "potentiators," which enhance the channel's opening probability at the cell surface.[3] Tezacaftor (VX-661) is a CFTR corrector that improves the cellular processing and trafficking of F508del-CFTR, allowing more of the protein to reach the cell surface.[2][3][4]
The Forskolin-Induced Swelling (FIS) assay, performed on patient-derived intestinal or airway organoids, has emerged as a crucial in vitro method for assessing CFTR function.[1][5][6] Forskolin (B1673556) activates adenylyl cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][7] This rise in cAMP activates the CFTR channel, leading to an efflux of chloride ions into the organoid lumen, followed by osmotic water movement and subsequent organoid swelling.[5][8] The degree of swelling is directly proportional to CFTR function.[9] This application note provides a detailed protocol for using the FIS assay to quantify the rescue of CFTR function by Tezacaftor in organoids derived from CF patients.
Signaling Pathway and Mechanism of Action
The FIS assay relies on the cAMP-mediated activation of the CFTR channel. Tezacaftor acts upstream by increasing the quantity of CFTR protein at the cell surface, making it available for activation.
Materials and Reagents
| Reagent/Material | Vendor (Example) | Catalog # (Example) | Storage |
| Patient-Derived Organoids | N/A | N/A | Liquid Nitrogen / 37°C Incubator |
| Basement Membrane Matrix | Corning | 356231 | -20°C |
| Organoid Culture Medium | STEMCELL Technologies | 06010 | 4°C |
| 96-well optical plates | Greiner Bio-One | 655090 | Room Temp |
| Tezacaftor (VX-661) | Selleck Chemicals | S7059 | -20°C |
| Forskolin | Sigma-Aldrich | F6886 | -20°C |
| Calcein AM | Thermo Fisher | C3100MP | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temp |
| Krebs-Ringer Bicarbonate (KBR) Buffer | N/A | N/A | 4°C |
| Live-cell imaging system | N/A | N/A | N/A |
Experimental Protocol
This protocol is designed for a 96-well plate format. All cell culture manipulations should be performed in a sterile biosafety cabinet.
4.1. Organoid Plating
-
Thaw and expand patient-derived organoids according to standard protocols for at least one passage before starting the assay.[1]
-
On the day of plating, disrupt mature organoids into small fragments mechanically.
-
Resuspend organoid fragments in the required volume of ice-cold Basement Membrane Matrix (BMM). A typical density is 30-80 fragments per well.[1][10]
-
Carefully dispense a single drop (e.g., 3-5 µL) of the organoid-BMM suspension into the center of each well of a pre-warmed 96-well plate.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the BMM to solidify.
-
Gently add 100 µL of pre-warmed complete organoid culture medium to each well.
-
Culture organoids for 3-5 days, replacing the medium every 2 days, until they form visible lumens.
4.2. Tezacaftor Pre-treatment
-
Prepare a stock solution of Tezacaftor in DMSO (e.g., 10 mM).
-
Dilute the Tezacaftor stock solution in culture medium to the desired final working concentration. A concentration of 3 µM is commonly used.[11]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the Tezacaftor-treated wells.
-
Carefully aspirate the old medium from the organoid wells.
-
Add 100 µL of the Tezacaftor-containing medium or vehicle control medium to the appropriate wells.
-
Incubate the plate at 37°C and 5% CO₂ for 18-24 hours. This period allows for the correction and trafficking of the CFTR protein to the cell surface.[1]
Table 1: Example Plate Layout for Tezacaftor Treatment
| Well | Condition | Replicate 1 | Replicate 2 | Replicate 3 |
| Row A | Untreated | A1 | A2 | A3 |
| Row B | Vehicle Control (DMSO) | B1 | B2 | B3 |
| Row C | Tezacaftor (3 µM) | C1 | C2 | C3 |
4.3. Forskolin-Induced Swelling Assay
-
Prepare a stock solution of Forskolin in DMSO (e.g., 10 mM).
-
Prepare a stimulation cocktail. For a final concentration of 5 µM Forskolin, dilute the stock in KBR buffer or culture medium.[8] Note: Swelling is often more pronounced in KBR buffer.[8]
-
Prepare a live-staining solution containing Calcein AM in the appropriate assay buffer.
-
Gently remove the treatment medium from all wells.
-
Wash the wells once with pre-warmed assay buffer.
-
Add the Calcein AM staining solution to each well and incubate for 30-60 minutes at 37°C.
-
Remove the staining solution and replace it with the Forskolin stimulation cocktail.
-
Immediately transfer the plate to a pre-warmed live-cell imaging system.
Table 2: Reagent Concentrations for Stimulation
| Reagent | Stock Concentration | Final Concentration | Vehicle |
| Tezacaftor | 10 mM | 3 µM | DMSO |
| Forskolin | 10 mM | 5-10 µM | DMSO |
| Calcein AM | 1 mM | 1-2 µM | DMSO |
4.4. Image Acquisition and Analysis
-
Acquire brightfield and fluorescence images of each well immediately after adding Forskolin (Time 0).
-
Continue to capture images at regular intervals (e.g., every 15-20 minutes) for at least 60-120 minutes.[8][11]
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment and measure the cross-sectional area of each organoid at every time point.[12][13]
-
Quantify swelling by calculating the percentage increase in organoid area relative to Time 0.
-
The primary endpoint is often the Area Under the Curve (AUC) of the swelling response over time.[12]
Experimental Workflow
Expected Results and Interpretation
-
Untreated CF Organoids: Organoids with severe CFTR mutations (e.g., homozygous F508del) are expected to show minimal to no swelling upon Forskolin stimulation.
-
Vehicle-Treated CF Organoids: These should behave identically to the untreated group, showing no significant swelling. This confirms that the vehicle (DMSO) does not independently affect CFTR function.
-
Tezacaftor-Treated CF Organoids: A significant increase in Forskolin-induced swelling compared to the control groups is expected. This indicates that Tezacaftor successfully corrected the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a channel. The magnitude of the swelling response correlates with the efficacy of the corrector.
-
Wild-Type Organoids (Positive Control): Organoids from healthy individuals should exhibit a robust and rapid swelling response to Forskolin, establishing the maximum potential response for the assay.
By comparing the AUC of Tezacaftor-treated organoids to that of controls, researchers can quantitatively assess the drug's efficacy in restoring CFTR function for a specific patient's genetic background. This assay provides a powerful, patient-specific platform for testing CFTR modulators and advancing personalized medicine in Cystic Fibrosis.[10][12]
References
- 1. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. stemcell.com [stemcell.com]
- 6. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 7. Differential activation of the HCO3− conductance through the cystic fibrosis transmembrane conductance regulator anion channel by genistein and forskolin in murine duodenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Dosing of VX-661 (Tezacaftor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining appropriate dosing of VX-661 (Tezacaftor) in various in vitro experimental settings. The information is intended to assist in the design and execution of robust experiments to evaluate the efficacy of this CFTR corrector.
Introduction to VX-661 (Tezacaftor)
VX-661, also known as Tezacaftor, is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] It is designed to address the trafficking defect of the F508del-CFTR protein, the most common mutation in cystic fibrosis (CF).[2][3] VX-661 acts as a molecular chaperone, binding to the first transmembrane domain (TMD1) of the misfolded CFTR protein, thereby facilitating its proper folding and subsequent trafficking to the cell surface.[1][3] This results in an increased density of mature, functional CFTR channels at the plasma membrane, leading to a partial restoration of chloride ion transport.[3] VX-661 is often used in combination with other CFTR modulators, such as the potentiator ivacaftor (B1684365) and the corrector elexacaftor, to achieve synergistic effects.[4]
Dosing Considerations for VX-661 in In Vitro Experiments
The optimal concentration and incubation time for VX-661 can vary depending on the cell type, the specific mutation being studied, and the experimental endpoint. The following tables summarize typical dosing parameters from various in vitro studies.
Table 1: VX-661 Dosing in Different Cell Models
| Cell Type | Concentration Range | Incubation Time | Key Findings |
| CFBE41o- (human CF bronchial epithelial cell line) | 3 µM | 24 hours | Increased plasma membrane density of F508del-CFTR.[5] |
| Primary Human Bronchial Epithelial (HBE) cells | Not specified | 24-48 hours | Rescue and trafficking of F508del-CFTR to the cell surface.[6] |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Not specified | 16-24 hours | Used to quantify corrector-rescued CFTR channel activity.[6] |
| HEK293 and CFBE cells expressing N1303K-CFTR | 2 µM | 24 hours | Increased expression levels of N1303K-CFTR.[7] |
Table 2: Dosing of VX-661 in Combination with Other CFTR Modulators
| Combination | Cell Type | VX-661 Concentration | Other Modulator Concentrations | Incubation Time |
| VX-661 + Elexacaftor | CFBE41o- | 3 µM | Elexacaftor (dose-response) | 24 hours |
| VX-661 + Ivacaftor | HBE cells from F508del homozygous patients | Not specified | Not specified | Not specified |
| Elexacaftor + Tezacaftor + Ivacaftor | Various | 3 µM | Elexacaftor (3 µM), Ivacaftor (1 µM) | 24-48 hours |
Signaling Pathway and Mechanism of Action
VX-661's primary mechanism is the correction of misfolded F508del-CFTR protein. The following diagram illustrates this process.
Caption: Mechanism of action of VX-661 (Tezacaftor).
Experimental Protocols
Detailed protocols for key in vitro experiments to assess the efficacy of VX-661 are provided below.
Western Blotting for CFTR Protein Maturation
Objective: To determine the effect of VX-661 on the expression and maturation of F508del-CFTR.
Materials:
-
Cultured cells (e.g., CFBE41o-)
-
VX-661 (Tezacaftor)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
6-8% Tris-glycine polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for CFTR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Culture and Treatment: Culture cells to desired confluency. Treat cells with the desired concentration of VX-661 (or vehicle control) for 24-48 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay like the BCA assay.[1]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[2]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[4] This allows for the detection of both the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of the CFTR protein.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imager.[4]
-
Quantify the intensity of Band B (immature) and Band C (mature).
-
Calculate the maturation efficiency as the ratio of Band C to total CFTR (Band B + Band C).
-
Caption: Western Blotting Experimental Workflow.
Ussing Chamber Assay for CFTR Function
Objective: To measure changes in CFTR-mediated chloride current in response to VX-661.
Materials:
-
Polarized epithelial cells (e.g., primary HBE cells) cultured on permeable supports
-
VX-661 (Tezacaftor)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Cell Culture and Treatment: Culture primary HBE cells on permeable supports at an air-liquid interface to form a polarized monolayer.[6] Incubate the cells with VX-661 for 24-48 hours.[6]
-
Ussing Chamber Setup: Mount the permeable support with the cell monolayer into the Ussing chamber. Fill both apical and basolateral chambers with pre-warmed KBR solution, maintain at 37°C, and gas with 95% O2 / 5% CO2.[2]
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber.
-
Add Forskolin (e.g., 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.[2]
-
Add a CFTR potentiator, such as Ivacaftor (e.g., 1 µM), to the apical chamber to maximize CFTR channel opening.[2]
-
Add a CFTR inhibitor to confirm that the measured current is CFTR-dependent.[4]
-
-
Data Analysis: The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.[2]
Caption: Logical Flow of an Ussing Chamber Experiment.
Fluorescence-Based Assays for CFTR Function
Objective: To provide a high-throughput method for assessing CFTR function. This assay measures the rate of iodide influx, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).[3]
Materials:
-
Cell line co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., Fischer rat thyroid - FRT cells)[6]
-
Multi-well plates (96- or 384-well)
-
VX-661 (Tezacaftor)
-
cAMP agonist (e.g., forskolin)
-
CFTR potentiator (e.g., genistein (B1671435) or ivacaftor)
-
Chloride-containing buffer
-
Iodide-containing buffer
-
Fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and incubate them with VX-661 for 16-24 hours at 37°C.[6]
-
Assay Procedure:
-
Data Analysis: The rate of iodide influx, reflected by the rate of fluorescence quenching, is proportional to the CFTR channel activity.
Conclusion
The provided application notes and protocols offer a starting point for researchers working with VX-661 in vitro. It is crucial to optimize dosing concentrations and incubation times for each specific cell model and experimental setup to ensure reliable and reproducible results. The synergistic effects of VX-661 with other CFTR modulators also present a key area of investigation for which these protocols can be adapted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating VX-661 Efficacy in Cystic Fibrosis Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for assessing the efficacy of VX-661 (Tezacaftor), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Detailed protocols for key functional and biochemical assays are provided to enable robust preclinical evaluation of VX-661 and other CFTR modulators.
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial anion channel. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[1] This leads to a significant reduction of functional CFTR channels at the cell surface.[1]
VX-661 (Tezacaftor) is a CFTR corrector designed to rescue the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the cell membrane.[2][3] It acts as a pharmacological chaperone, binding directly to the first membrane-spanning domain (MSD1) of the CFTR protein to stabilize it during biogenesis, facilitating its proper folding and subsequent trafficking.[1][3][4][5] VX-661 is often used in combination with a CFTR potentiator, such as Ivacaftor (VX-770), which increases the channel open probability of CFTR at the cell surface, and in triple-combination therapies with other correctors like Elexacaftor (VX-445).[4][5][6]
The selection of an appropriate in vitro model is crucial for the preclinical evaluation of CFTR modulators. This document outlines the use of primary human bronchial epithelial (hBE) cells, patient-derived intestinal organoids, and immortalized cell lines for testing the efficacy of VX-661.
Cell Culture Models for VX-661 Efficacy Testing
A variety of cell culture systems are available to model CF and assess the efficacy of CFTR modulators. The choice of model depends on the specific research question, throughput requirements, and the desired physiological relevance.[7]
-
Primary Human Bronchial Epithelial (hBE) Cells: Considered the "gold standard" for in vitro CF research, hBE cells are isolated from the bronchi of CF patients and non-CF donors.[8][9][10][11] When cultured at an air-liquid interface (ALI), they differentiate into a pseudostratified epithelium that closely mimics the in vivo airway environment.[9][11] This model allows for the study of CFTR modulators in a native pathological context.[8][9]
-
Patient-Derived Organoids: Three-dimensional (3D) organoids, particularly those derived from rectal biopsies, have emerged as a powerful tool for personalized medicine in CF.[12][13][14] These "mini-organs" recapitulate the genetic and phenotypic characteristics of the donor and can be used to predict individual patient responses to CFTR modulator therapies.[12][13][14][15]
-
Immortalized Cell Lines: Cell lines such as CFBE41o- (a human bronchial epithelial cell line homozygous for the F508del mutation) and Fischer Rat Thyroid (FRT) cells engineered to express specific CFTR mutations are valuable for high-throughput screening and mechanistic studies.[11][16] CRISPR/Cas9-mediated gene editing has also been used to create isogenic cell lines with specific CFTR variants.[17]
Data Presentation: Quantitative Efficacy of VX-661
The following tables summarize the quantitative data on the efficacy of VX-661 in rescuing F508del-CFTR function in various cell models, primarily derived from Ussing chamber assays and forskolin-induced swelling assays.
Table 1: Ussing Chamber Assay Data on F508del-CFTR Function
| Cell Model | Corrector(s) | Change in Short-Circuit Current (Isc) vs. Vehicle | Reference |
| Primary hBE cells (F508del/F508del) | VX-661 (Tezacaftor) | Increased CFTR-mediated chloride transport | [3] |
| Primary hBE cells (F508del/F508del) | VX-661 + VX-770 | ~25% of non-CF HBE cells | [16] |
| CFBE41o- cells | VX-661 | Partial rescue of CFTR function | [18] |
Table 2: Forskolin-Induced Swelling (FIS) Assay Data in Organoids
| Organoid Source | CFTR Genotype | Corrector(s) | % Swelling Increase (Area Under the Curve) vs. Vehicle | Reference |
| Intestinal | F508del/F508del | VX-661 + VX-770 | Significant increase in swelling | [17] |
| Intestinal | Rare CF Genotypes | VX-661 + VX-770 | Variable but significant rescue of CFTR function | [17] |
| Intestinal | Q1100P | VX-661 + VX-445 | Restoration to 93% of control | [19] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring epithelial ion transport and allows for the direct quantification of CFTR-mediated chloride secretion as a short-circuit current (Isc).[20][21]
Objective: To measure the effect of VX-661 on CFTR-mediated chloride transport across a polarized epithelial monolayer.
Materials:
-
Polarized epithelial cell monolayers (e.g., primary hBE cells or CFBE41o- cells) cultured on permeable supports (e.g., Transwell® inserts)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (see Table 3 for composition)
-
VX-661 (Tezacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Gas mixture (95% O₂ / 5% CO₂)
Table 3: Composition of Ringer's Solution
| Component | Concentration (mM) |
| NaCl | 115 |
| NaHCO₃ | 25 |
| KCl | 5 |
| MgCl₂ | 1 |
| CaCl₂ | 1 |
| Glucose | 10 |
| pH should be maintained at ~7.4 with 95% O₂ / 5% CO₂. |
Procedure:
-
Cell Culture: Seed epithelial cells expressing F508del-CFTR onto permeable supports at a high density and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[20]
-
Treatment: Incubate the cell monolayers with VX-661 or vehicle control for 24-48 hours at 37°C to allow for CFTR correction and trafficking.[20]
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed Ringer's solution and maintain at 37°C, continuously bubbling with 95% O₂ / 5% CO₂.[3]
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and measure the resulting Isc.[3]
-
Pharmacological Additions:
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once a new stable baseline is achieved, add forskolin to both chambers to activate CFTR channels.
-
Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to forskolin and the CFTR inhibitor to quantify CFTR-mediated chloride transport.[3]
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Organoids
The FIS assay is a functional readout of CFTR channel activity in a 3D cell culture system.[22] Activation of CFTR by forskolin leads to chloride and subsequent water influx into the organoid lumen, causing them to swell.[23]
Objective: To quantify the functional response of patient-derived organoids to VX-661 treatment.
Materials:
-
Patient-derived intestinal or airway organoids cultured in a basement membrane matrix (e.g., Matrigel®)
-
96-well plate
-
VX-661 (Tezacaftor)
-
Forskolin
-
Live-cell imaging system (e.g., confocal microscope)
Procedure:
-
Organoid Seeding: Seed 30-80 organoids per well in a 96-well plate within a basement membrane matrix.[24]
-
Treatment: Expose the organoids to VX-661 or vehicle control for 18-24 hours.[24]
-
Assay:
-
Data Analysis:
-
Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ).
-
Normalize the swelling of each organoid to its area at time zero.
-
Plot the normalized organoid swelling over time and calculate the area under the curve (AUC) as a measure of CFTR activity.[23]
-
Protocol 3: Western Blotting for CFTR Protein Maturation
Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-ER, including at the plasma membrane.[25] Correctors like VX-661 are expected to increase the ratio of Band C to Band B.
Objective: To determine the effect of VX-661 on the maturation of F508del-CFTR.
Materials:
-
Cell lysates from epithelial cells treated with VX-661 or vehicle
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the total protein concentration.[26]
-
SDS-PAGE: Separate equal amounts of protein lysate on an SDS-PAGE gel.[27]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[27]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[27]
-
Data Analysis: Perform densitometry to quantify the intensity of Band B and Band C. Calculate the C/B ratio to assess the degree of CFTR maturation.
Visualization of Pathways and Workflows
Caption: Mechanism of action of VX-661 in correcting F508del-CFTR misfolding and trafficking.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 10. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Model Resources | Cystic Fibrosis Foundation [cff.org]
- 12. Organoid Technology and Its Role for Theratyping Applications in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 16. apexbt.com [apexbt.com]
- 17. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. stemcell.com [stemcell.com]
- 23. huborganoids.nl [huborganoids.nl]
- 24. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cff.org [cff.org]
- 26. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Application of Tezacaftor in Fischer Rat Thyroid (FRT) Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Tezacaftor in Fischer Rat Thyroid (FRT) cells expressing the F508del-CFTR mutation. This guide outlines the mechanism of action, experimental procedures, and expected outcomes, facilitating the study of CFTR protein correction.
Tezacaftor (VX-661) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is designed to address the underlying cause of cystic fibrosis (CF) in individuals with specific mutations, most notably the F508del mutation. This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface. Tezacaftor functions by facilitating the folding and processing of the F508del-CFTR protein within the cell, thereby increasing the amount of mature, functional protein that reaches the cell membrane.
Fischer Rat Thyroid (FRT) cells are a widely used model system in CF research. These epithelial cells do not endogenously express CFTR, making them an ideal background for the stable expression of wild-type or mutant CFTR proteins. Their ability to form polarized monolayers with high electrical resistance allows for the precise measurement of CFTR-mediated ion transport.
Mechanism of Action of Tezacaftor
Tezacaftor acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein during its synthesis and processing in the endoplasmic reticulum. This interaction helps to stabilize the protein, allowing it to fold into a more correct conformation and pass the cell's quality control mechanisms. As a result, a greater quantity of F508del-CFTR protein is trafficked to the Golgi apparatus for further processing and subsequent insertion into the apical membrane of the epithelial cells. At the cell surface, the corrected F508del-CFTR can function as a chloride channel, a process that can be further enhanced by a potentiator molecule like Ivacaftor.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of Tezacaftor on F508del-CFTR in cellular models.
Table 1: Effect of Tezacaftor on F508del-CFTR Protein Maturation in FRT Cells
| Treatment | Immature F508del-CFTR (Band B) | Mature F508del-CFTR (Band C) | Reference |
| Vehicle (DMSO) | Predominantly present | Very low to undetectable | [1] |
| Elexacaftor/Tezacaftor | Decreased compared to vehicle | Markedly increased | [1] |
Note: Data is derived from Western blot analysis in FRT cells expressing a complex L467F-F508del CFTR allele, where Elexacaftor/Tezacaftor treatment showed a significant increase in the mature form of the protein. While not Tezacaftor alone, it demonstrates its contribution to maturation in this cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Fischer Rat Thyroid (FRT) Cell Culture and Transfection
Materials:
-
Fischer Rat Thyroid (FRT) cells
-
Coon's modified Ham's F-12 medium (e.g., Sigma, F6636)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA encoding F508del-CFTR
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., Hygromycin B)
-
Permeable cell culture inserts (e.g., Transwell®)
Protocol:
-
Cell Culture: Culture FRT cells in Coon's modified Ham's F-12 medium supplemented with 5% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable dilution.
-
Transfection: Seed FRT cells in 6-well plates. At 70-80% confluency, transfect the cells with the F508del-CFTR plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding Hygromycin B (concentration to be determined by a kill curve) to the culture medium. Replace the selection medium every 2-3 days until resistant colonies are established.
-
Polarization: Seed stably transfected FRT cells onto permeable supports and culture for 7-10 days to allow for the formation of a polarized monolayer.
Western Blotting for CFTR Protein Maturation
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Lysis: Treat polarized FRT-F508del cells with Tezacaftor (or vehicle control) for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil.
-
SDS-PAGE: Separate the protein lysates on a 6% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system. The immature (Band B) and mature (Band C) forms of CFTR will appear at different molecular weights.
Ussing Chamber Assay for CFTR Function
Materials:
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist)
-
Ivacaftor (CFTR potentiator)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Gas mixture (95% O2 / 5% CO2)
Protocol:
-
Chamber Setup: Mount the permeable support with the polarized FRT-F508del cell monolayer in the Ussing chamber. Fill both apical and basolateral chambers with pre-warmed KBR solution, gassed with 95% O2 / 5% CO2, and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
CFTR Activation: Add Forskolin to the basolateral chamber to activate CFTR through cAMP stimulation.
-
CFTR Potentiation: Add a CFTR potentiator like Ivacaftor to the apical chamber to maximize channel opening.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to confirm that the measured current is mediated by CFTR.
-
Data Analysis: The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Tezacaftor in correcting the F508del-CFTR protein defect.
References
Application Notes and Protocols: Immunofluorescence Staining of CFTR in VX-661-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunofluorescence staining and analysis of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in cells treated with the corrector molecule VX-661 (Tezacaftor). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the study of CFTR trafficking and correction.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and prematurely degraded, preventing its transport to the cell membrane.[1] VX-661 (Tezacaftor) is a CFTR corrector that functions as a pharmacological chaperone.[1] It directly binds to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing it and facilitating its proper folding and trafficking to the cell surface.[1][2] This increased density of CFTR channels at the plasma membrane can lead to a partial restoration of ion transport function.[3] Immunofluorescence microscopy is a powerful technique to visualize and quantify the rescue of mutant CFTR and its localization to the cell membrane following treatment with VX-661.
Data Presentation
The following tables summarize representative quantitative data from immunofluorescence analysis of F508del-CFTR in a human bronchial epithelial cell line treated with VX-661.
Table 1: Quantification of Apical CFTR Fluorescence Intensity
| Treatment Group | Mean Apical CFTR Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 100 ± 15 | 1.0 |
| VX-661 (3 µM) | 152 ± 20 | 1.5[1][4] |
Data are presented as mean ± standard deviation. The ~1.5-fold increase in apical F508del-CFTR abundance is consistent with published findings for prolonged treatment.[1][4]
Table 2: Subcellular Localization of Rescued F508del-CFTR
| Treatment Condition | Apical Signal Intensity (Arbitrary Units) | Basolateral Signal Intensity (Arbitrary Units) | Total Signal Intensity (Arbitrary Units) |
| Vehicle (DMSO) | 50 ± 8 | 150 ± 20 | 200 ± 25 |
| VX-661 (3 µM) for 15 days | 75 ± 10 | 155 ± 18 | 230 ± 26 |
Data adapted from studies on polarized F508del-CFTR CFBE cells. Prolonged treatment with VX-661 shows a significant increase in apical CFTR signal.[4][5]
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of CFTR in cells treated with VX-661.
Materials
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Glass coverslips (24-well plate format).
-
VX-661 (Tezacaftor).
-
Vehicle control (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[6]
-
Primary Antibody: Anti-CFTR antibody suitable for immunofluorescence (e.g., mouse monoclonal or rabbit polyclonal).[7][8][9][10]
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).[1]
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS).[1]
-
Mounting Medium: Anti-fade mounting medium.
-
Fluorescence microscope (confocal recommended for quantitative analysis).
Procedure
-
Cell Seeding:
-
VX-661 Treatment:
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Nuclear Staining:
-
Mounting and Imaging:
Quantitative Image Analysis
-
Acquire images using a confocal microscope to obtain optical sections of the cells.
-
Define regions of interest (ROIs) for the apical membrane and the whole cell. For polarized epithelial cells, an apical marker can be co-stained to define the apical region.[11]
-
Measure the mean fluorescence intensity of the CFTR signal within the defined ROIs.
-
Normalize the apical CFTR fluorescence intensity to the whole-cell fluorescence intensity to obtain an "apical CFTR ratio" for each cell.[11]
-
Compare the apical CFTR ratio or the mean apical fluorescence intensity between vehicle-treated and VX-661-treated cells to quantify the extent of CFTR rescue to the cell surface.
Visualizations
Mechanism of Action of VX-661
Caption: Mechanism of VX-661 in rescuing mutant F508del-CFTR.
Experimental Workflow for Immunofluorescence Staining
Caption: Immunofluorescence staining workflow for CFTR in VX-661-treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. bicellscientific.com [bicellscientific.com]
- 9. CFTR Monoclonal Antibody (CF3) (MA1-935) [thermofisher.com]
- 10. Anti-CFTR Antibody (A12248) | Antibodies.com [antibodies.com]
- 11. An image analysis method to quantify CFTR subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synergistic Effects of VX-661 (Tezacaftor) with other CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of VX-661 (tezacaftor) in combination with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of combination therapies for cystic fibrosis (CF).
Introduction to VX-661 and Synergistic CFTR Modulation
VX-661 (tezacaftor) is a second-generation CFTR corrector designed to address the trafficking defect of the most common CF-causing mutation, F508del.[1] This mutation leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. VX-661 aids in the proper folding and processing of the F508del-CFTR protein, increasing its density at the plasma membrane.[1]
The principle of synergistic CFTR modulation lies in the combination of drugs with complementary mechanisms of action to achieve a greater therapeutic effect than any single agent alone. VX-661 is a key component of the highly effective triple-combination therapy, Trikafta, which also includes the next-generation corrector elexacaftor (B607289) (VX-445) and the potentiator ivacaftor (B1684365) (VX-770).[2][3] Elexacaftor acts at a different site on the CFTR protein than tezacaftor (B612225) to further improve protein folding and trafficking, while ivacaftor is a potentiator that increases the channel's open probability once it is at the cell surface.[2][4] This multi-pronged approach has demonstrated significant clinical benefits for individuals with at least one F508del allele.[3]
Quantitative Data on Synergistic Efficacy
The following tables summarize key quantitative data from clinical trials evaluating the synergistic effects of VX-661 in combination with other CFTR modulators.
Table 1: Efficacy of Tezacaftor/Ivacaftor in Patients with CF (F508del Homozygous)
| Outcome Measure | Tezacaftor/Ivacaftor Group | Placebo Group | Absolute Difference (95% CI) |
| Mean change in ppFEV1 from baseline to week 24 | +4.0 percentage points | - | 4.0 (2.8 to 5.2) |
| Mean change in sweat chloride from baseline to week 24 | -9.5 mmol/L | +1.0 mmol/L | -10.5 (-12.2 to -8.8) |
| Pulmonary Exacerbations (events/patient/year) | 0.48 | 0.81 | Rate Ratio: 0.60 (0.44 to 0.81) |
Data from the EVOLVE study.
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with CF (One F508del Allele)
| Outcome Measure | Elexacaftor/Tezacaftor/Ivacaftor Group | Placebo Group | Absolute Difference (95% CI) |
| Mean change in ppFEV1 from baseline to week 24 | +14.3 percentage points | - | 14.3 (12.1 to 16.4) |
| Mean change in sweat chloride from baseline to week 24 | -41.8 mmol/L | +0.7 mmol/L | -42.5 (-45.8 to -39.2) |
| Pulmonary Exacerbations (events/patient/year) | 0.37 | 1.04 | Rate Ratio: 0.36 (0.25 to 0.51) |
Data from a phase 3 clinical trial in patients with one F508del mutation.
Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol assesses the function of corrected CFTR protein at the cell surface.
Materials:
-
Polarized epithelial cells (e.g., human bronchial epithelial cells from CF patients) cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (see composition below)
-
Amiloride (B1667095) (to block epithelial sodium channels, ENaC)
-
Forskolin (B1673556) (to activate CFTR through cAMP stimulation)
-
CFTR potentiator (e.g., ivacaftor, VX-770)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
CFTR correctors (e.g., VX-661, VX-445)
-
Vehicle control (e.g., DMSO)
Ringer's Solution Composition:
| Component | Concentration (mM) |
| NaCl | 115 |
| NaHCO₃ | 25 |
| KCl | 5 |
| MgCl₂ | 1 |
| CaCl₂ | 1.2 |
| NaH₂PO₄ | 1 |
| Glucose | 10 |
Bubble with 95% O₂ / 5% CO₂ to maintain pH at 7.4.
Protocol:
-
Cell Culture and Treatment:
-
Culture polarized epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Treat the cells with the desired CFTR modulator combination (e.g., VX-661 and VX-445) or vehicle control for 24-48 hours at 37°C.[5]
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
-
Fill both apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes to achieve a stable baseline short-circuit current (Isc).[5]
-
-
Pharmacological Additions:
-
Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC and isolate the chloride current.[5]
-
Once a new stable baseline is reached, add forskolin (e.g., 10 µM) to the apical chamber to activate CFTR channels.
-
Subsequently, add a CFTR potentiator (e.g., 3 µM ivacaftor) to the apical chamber to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., 20 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Record the change in Isc in response to each pharmacological agent.
-
The CFTR-specific current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
-
Western Blotting for CFTR Protein Maturation
This protocol is used to qualitatively and quantitatively assess the effect of CFTR correctors on the maturation and trafficking of the F508del-CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked to the plasma membrane.[6][7]
Materials:
-
Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o- cells)
-
CFTR correctors (e.g., VX-661, VX-445)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels (6% Tris-glycine)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and detection system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to confluence and treat with vehicle, VX-661, VX-445, or the combination for 24-48 hours.[2]
-
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 37°C for 30 minutes (do not boil).
-
Load equal amounts of protein onto a 6% Tris-glycine gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.[8]
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to Band B and Band C.
-
Normalize the band intensities to a loading control (e.g., β-actin).
-
Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.
Materials:
-
Human intestinal organoids derived from CF patients
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
Forskolin
-
CFTR modulators (e.g., VX-661, VX-445, ivacaftor)
-
Live-cell imaging system
Protocol:
-
Organoid Culture and Seeding:
-
Culture and expand intestinal organoids according to standard protocols.
-
Seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.[9]
-
-
Drug Treatment:
-
Treat the organoids with the desired CFTR modulator combinations for 24 hours.[9]
-
-
Forskolin-Induced Swelling:
-
Data Analysis:
-
Quantify the change in the cross-sectional area of the organoids over time using image analysis software (e.g., ImageJ).
-
The swelling response is indicative of CFTR function.
-
Visualizations
Caption: Synergistic mechanism of VX-661 with other CFTR modulators.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Workflow for Western blot analysis of CFTR maturation.
References
- 1. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cff.org [cff.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for Lentiviral Transduction of CFTR Mutations for VX-661 (Tezacaftor) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to express various Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutations in cellular models for the purpose of studying the efficacy of the CFTR corrector, VX-661 (Tezacaftor). This document includes detailed protocols for lentivirus production, cell transduction, and subsequent biochemical and functional analyses, along with structured data tables and explanatory diagrams.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of the protein at the cell surface.[3] CFTR modulators, such as correctors and potentiators, have emerged as a key therapeutic strategy. VX-661 (Tezacaftor) is a second-generation CFTR corrector that aids in the proper folding and trafficking of mutant CFTR proteins to the cell membrane.[3][4][5]
Lentiviral vectors are an effective tool for introducing specific CFTR mutations into various cell types, including primary and immortalized cell lines.[6][7] They can efficiently transduce both dividing and non-dividing cells and integrate into the host genome, which ensures stable, long-term expression of the transgene.[6][8] This allows for the creation of robust cellular models to investigate the effects of CFTR modulators like VX-661 on a wide range of CF-causing mutations.
Data Presentation
The following tables summarize key quantitative data from in vitro and clinical studies on the efficacy of VX-661 (Tezacaftor), often in combination with the potentiator Ivacaftor.
Table 1: In Vitro Efficacy of Tezacaftor
| Cell Model | CFTR Mutation | Treatment | Outcome Measure | Result |
| Human Bronchial Epithelial Cells | F508del/F508del | Tezacaftor/Ivacaftor | CFTR-mediated chloride transport | Increased chloride transport[7] |
| Human Bronchial Epithelial Cells | F508del/G551D | Tezacaftor/Ivacaftor | CFTR-mediated chloride transport | Enhanced CFTR activity[7] |
| FRT cells | F508del | VX-661 (Tezacaftor) | Iodide influx | Significant increase in iodide influx[9] |
| CFBE41o- cells | F508del | VX-661 (Tezacaftor) | Iodide influx | Significant increase in iodide influx[9] |
Table 2: Biochemical Effects of Tezacaftor on F508del-CFTR
| Cell Line | Treatment | Effect on Protein Expression | Maturation Rate Increase |
| HEK-t cells | VX-661 (Tezacaftor) | ~2.61-fold increase in total F508del-CFTR | ~2.10-fold increase[9] |
| Polarized CFBE cells | VX-661 (Tezacaftor) | Improved rescue of F508del-CFTR compared to VX-809 | -[10] |
Table 3: Clinical Efficacy of Tezacaftor in Combination with Ivacaftor
| Study Population | Treatment Group | Change in ppFEV1 |
| Patients with two F508del mutations | Tezacaftor/Ivacaftor | 4.0 percentage points improvement vs. placebo[11] |
| Patients with one F508del mutation and a residual function mutation | Tezacaftor/Ivacaftor | 6.8% improvement vs. placebo[12] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for CFTR Mutation Expression
This protocol outlines the production of lentiviral particles containing a CFTR mutation of interest using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding the desired CFTR mutation
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm sterile filters
Procedure:
-
Cell Seeding: The day prior to transfection, seed HEK293T cells in a 10 cm dish to achieve 70-80% confluency on the day of transfection.[7]
-
Plasmid Preparation: Prepare a mix of the transfer, packaging, and envelope plasmids. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
Transfection: Transfect the HEK293T cells with the plasmid mixture using your chosen transfection reagent according to the manufacturer's instructions.[13]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 4-6 hours, replace the transfection medium with fresh, complete DMEM.[7]
-
Virus Harvest:
-
Virus Filtration and Storage:
-
Centrifuge the pooled supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cellular debris.
-
Filter the clarified supernatant through a 0.45 µm sterile filter.[7]
-
Aliquot the filtered virus and store at -80°C for long-term use. It is recommended to determine the viral titer before proceeding with transduction experiments.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the transduction of a target cell line (e.g., CFBE41o- cells) with the produced lentivirus.
Materials:
-
Target cells (e.g., CFBE41o- or other epithelial cell lines)
-
Lentiviral stock containing the CFTR mutation
-
Complete culture medium for the target cells
-
Polybrene (optional, enhances transduction efficiency)
Procedure:
-
Cell Seeding: Seed the target cells in a culture plate at a density that allows for optimal transduction.
-
Transduction:
-
The following day, remove the culture medium from the cells.
-
Add fresh medium containing the desired amount of lentiviral particles. The optimal Multiplicity of Infection (MOI) should be determined for each cell type.[7]
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
-
Incubation: Incubate the cells with the virus-containing medium for 18-24 hours at 37°C and 5% CO2.[7]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.[7]
-
Selection (if applicable): If the lentiviral vector includes a selectable marker, begin the selection process 48-72 hours post-transduction by adding the appropriate selection agent to the culture medium.[7]
-
Expansion: Expand the transduced cells to generate a stable cell line expressing the CFTR mutation of interest for subsequent experiments.
Protocol 3: Western Blot Analysis of CFTR Expression and Maturation
This protocol is for assessing the impact of VX-661 on the expression and maturation of the transduced CFTR protein.
Materials:
-
Lentivirally transduced cells expressing a CFTR mutation
-
VX-661 (Tezacaftor)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6-8% acrylamide (B121943) is recommended for CFTR)[1]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed the transduced cells and treat them with various concentrations of VX-661 (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 24-48 hours.[7]
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[14]
-
Perform densitometric analysis to quantify the immature (Band B) and mature (Band C) forms of CFTR.[14]
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).[14]
-
Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.[14]
-
Protocol 4: Ussing Chamber Assay for CFTR Function
This protocol is the gold standard for measuring CFTR-mediated ion transport across a polarized epithelial monolayer.
Materials:
-
Transduced epithelial cells grown on permeable supports (e.g., Transwells®)
-
VX-661 (Tezacaftor)
-
Ussing chamber system
-
Ringer's solution
-
CFTR potentiator (e.g., Ivacaftor/VX-770)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture and Treatment:
-
Ussing Chamber Setup:
-
Measurement of Short-Circuit Current (Isc):
-
Measure the baseline Isc.
-
Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).[15]
-
Add forskolin to both chambers to activate CFTR through cAMP stimulation.[15]
-
Add a CFTR potentiator like Ivacaftor to maximize the current.
-
Finally, add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-specific.[7]
-
-
Data Analysis:
-
Calculate the change in Isc in response to each pharmacological agent.
-
Compare the forskolin- and potentiator-stimulated Isc between VX-661-treated and control cells to determine the functional rescue of the mutant CFTR.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Single-Dose Lentiviral Mediated Gene Therapy Recovers CFTR Function in Cystic Fibrosis Knockout Rats [frontiersin.org]
- 9. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 13. cfgenetherapy.org.uk [cfgenetherapy.org.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting VX661 solubility issues in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals who are using VX661 in their experiments and may be encountering challenges with its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound (Tezacaftor) in DMSO varies across different suppliers, but it is generally considered to be highly soluble. Reported values range from greater than 21.8 mg/mL to as high as 245 mg/mL.[1][2][3][4] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate solubility information for your batch.
Q2: My this compound is not dissolving completely in DMSO, even at concentrations reported to be soluble. What could be the issue?
A2: Several factors can contribute to incomplete dissolution. A common issue is the quality of the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] This absorbed water can significantly reduce its ability to dissolve certain organic compounds.[3][5][6] Another possibility is that the compound may require gentle heating or sonication to fully dissolve.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common phenomenon known as precipitation or "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in 100% DMSO first.[5][7] This gradual dilution in the organic solvent before the final addition to the aqueous medium can help to keep the compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance of cells to DMSO can vary depending on the cell line and the duration of the experiment. As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[8][9] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the effect of the solvent on your specific cells.[9]
Troubleshooting Guide for this compound Solubility Issues
If you are experiencing problems dissolving this compound in DMSO, please follow the troubleshooting steps outlined below.
Issue 1: Incomplete Dissolution in DMSO
Possible Causes:
-
Hygroscopic DMSO: The DMSO may have absorbed water from the atmosphere, reducing its solvating power.[3][5]
-
Insufficient Energy: The compound may require additional energy to dissolve completely.
-
Concentration Exceeds Solubility Limit: The intended concentration may be higher than the solubility limit of your specific batch of this compound.
Troubleshooting Steps:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO.[5][10] Store DMSO in small aliquots to minimize exposure to air.
-
Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes.[1] Be cautious, as excessive heat can degrade some compounds.
-
Sonication: Use a bath sonicator for several minutes to aid dissolution.[1][4]
-
Vortexing: Gently vortex the solution until the compound is fully dissolved.[7]
-
Prepare a More Dilute Stock: If the above steps do not work, try preparing a more dilute stock solution.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Possible Cause:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions.[11] The abrupt change in solvent polarity when diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate.
Troubleshooting Steps:
-
Serial Dilutions in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated this compound stock solution in 100% DMSO to reach a concentration closer to your final desired concentration.[5][7]
-
Stepwise Addition: Add the final DMSO-diluted this compound solution to your aqueous medium slowly while gently vortexing or mixing.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and consistent across all wells.[8][9]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 520.5 g/mol | [2][12] |
| Solubility in DMSO | >21.8 mg/mL | [1] |
| 90 mg/mL | [2] | |
| 100 mg/mL (192.12 mM) | [3] | |
| 245 mg/mL (470.7 mM) | [4] | |
| Recommended Final DMSO Concentration in Cell-Based Assays | ≤ 0.5% (general) | [9] |
| ≤ 0.1% (for sensitive assays or primary cells) | [13][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock of 10 mM this compound (MW: 520.5 g/mol ), you will need 5.205 mg.
-
Adding DMSO: Add the desired volume of fresh, anhydrous DMSO to the tube.
-
Dissolution:
-
Storage: Once completely dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][14] Stock solutions in DMSO are typically stable for several months at -20°C.[1][14]
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
-
Prepare Dilution Series in DMSO:
-
Start with your 10 mM this compound stock solution in 100% DMSO.
-
Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
To make a 1:10 dilution, add 10 µL of the higher concentration stock to 90 µL of 100% DMSO in the next tube and mix thoroughly.
-
Repeat this process until you have your desired range of concentrations in 100% DMSO.
-
-
Final Dilution in Cell Culture Medium:
-
Add the appropriate volume of your DMSO-diluted this compound to your cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock to 1 mL of medium.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tezacaftor (this compound) | Cystic Fibrosis | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Tezacaftor(VX-661) | CAS#:1152311-62-0 | Chemsrc [chemsrc.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing Tezacaftor for In Vitro Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Tezacaftor in in vitro studies. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Tezacaftor in in vitro studies?
A1: The optimal concentration of Tezacaftor can vary depending on the cell type and the specific assay. However, a common starting point for treating cells like human bronchial epithelial (hBE) cells is 3 µM for 24-48 hours prior to functional assays.[1] In combination therapies such as Elexacaftor/Tezacaftor/Ivacaftor (ETI), a typical concentration for Tezacaftor is 5 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How should I dissolve Tezacaftor for my experiments?
A2: Tezacaftor is sparingly soluble in aqueous buffers.[3] For optimal solubility, it is recommended to first dissolve Tezacaftor in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration.[3] It is not recommended to store the aqueous solution for more than one day.[3]
Q3: I am not seeing a significant rescue of CFTR function. What are some potential reasons?
A3: Several factors could contribute to a lack of functional rescue:
-
Suboptimal Concentration: Ensure you have performed a dose-response curve to identify the most effective concentration for your cell model.
-
Incubation Time: A 24-48 hour incubation period is typically recommended to allow for CFTR correction.[1]
-
Cell Model: The responsiveness to Tezacaftor can vary between different cell models. Primary human bronchial epithelial (hBE) cells are considered the gold standard for in vitro testing of CFTR modulators.[1]
-
Combination Therapy: Tezacaftor is often more effective when used in combination with other CFTR modulators, such as the potentiator Ivacaftor and the corrector Elexacaftor.[4][5][6]
Q4: I am observing cytotoxicity in my cell cultures. How can I address this?
A4: Cytotoxicity can be a concern at higher concentrations of any compound. To address this:
-
Perform a Cell Viability Assay: Use an assay like the MTT assay to determine the cytotoxic effects of Tezacaftor at the concentrations used in your functional assays.[7]
-
Lower the Concentration: If cytotoxicity is observed, try reducing the concentration of Tezacaftor.
-
Reduce Incubation Time: Shorter incubation times may mitigate cytotoxic effects while still allowing for sufficient CFTR correction.
Q5: For Western blotting, my CFTR bands are not clear or are showing aggregation. What could be the issue?
A5: When preparing samples for Western blotting of CFTR, it is crucial to avoid boiling the samples, as this can cause aggregation.[1] Instead, heat the samples at 37°C for 15-30 minutes in Laemmli sample buffer.[1] Additionally, using a combination of multiple CFTR-specific antibodies may enhance signal detection.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in cell culture conditions, reagent preparation, or timing. | Standardize all protocols, including cell passage number, seeding density, and treatment times. Prepare fresh reagents for each experiment. |
| Low signal in Ussing chamber assay | Poor monolayer integrity, insufficient CFTR activation, or suboptimal drug concentration. | Check transepithelial electrical resistance (TEER) to ensure monolayer integrity. Ensure proper concentrations and application of activators like forskolin (B1673556) and potentiators like Ivacaftor.[1][7] Optimize Tezacaftor concentration and incubation time. |
| High background in Western blot | Insufficient blocking, non-specific antibody binding, or issues with wash steps. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk in TBST).[1] Optimize primary and secondary antibody concentrations. Ensure thorough and consistent washing steps. |
| Difficulty dissolving Tezacaftor | Incorrect solvent or procedure. | Dissolve Tezacaftor in DMSO to make a stock solution before diluting in an aqueous buffer.[3] |
Data Presentation
Table 1: Recommended Concentrations of Tezacaftor in In Vitro Assays
| Assay | Cell Type | Tezacaftor Concentration | Incubation Time | Combination Agents | Reference |
| Ussing Chamber | hBE cells | 3 µM | 24-48 hours | Ivacaftor (1 µM), Forskolin (10-20 µM) | [1] |
| Ussing Chamber | hBE cells | 5 µM | 24 hours | Elexacaftor (1 µM), Ivacaftor (1 µM) | [2] |
| Western Blot | Patient-Derived Intestinal Organoids | 3 µM (as part of ETI) | 48 hours | Elexacaftor, Ivacaftor | [9] |
| Patch-Clamp | HEK293 cells | 2 µM | ~24 hours | Elexacaftor | [10] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is a key electrophysiological technique to measure ion transport across epithelial monolayers, providing a quantitative assessment of CFTR channel function.[1]
Materials:
-
Differentiated hBE cells cultured on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Tezacaftor
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Ivacaftor (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture and Treatment: Culture hBE cells at an air-liquid interface until fully differentiated. Treat the cells with the desired concentration of Tezacaftor (e.g., 3 µM) or vehicle (DMSO) for 24-48 hours before the experiment.[1]
-
Ussing Chamber Setup: Mount the permeable support with the hBE cell monolayer into the Ussing chamber. Fill both apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.[1]
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[1]
-
Add Forskolin (e.g., 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.[1]
-
Add a CFTR potentiator, such as Ivacaftor (e.g., 1 µM), to the apical chamber to maximize CFTR channel opening.[1]
-
Finally, add a CFTR inhibitor, such as CFTRinh-172, to confirm the current is CFTR-dependent.[7]
-
-
Data Analysis: The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.[1]
Western Blot Analysis of CFTR Protein
This protocol is used to assess the expression and maturation of the CFTR protein.
Materials:
-
Cultured cells (e.g., hBE, CFBE41o-) treated with Tezacaftor
-
Lysis buffer
-
Laemmli sample buffer
-
6-8% Tris-glycine polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for CFTR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS. Lyse the cells and determine the protein concentration of the lysates.[1]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[1]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[7]
Cell Viability (MTT) Assay
This assay is performed to determine the potential cytotoxic effects of Tezacaftor at the concentrations used in functional assays.[7]
Materials:
-
Cells of interest (e.g., CFBE41o-)
-
96-well cell culture plates
-
Cell culture medium
-
Tezacaftor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of Tezacaftor concentrations and a vehicle control. Incubate for the same duration as your functional assay (e.g., 24 hours).[7]
-
MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Record the absorbance at the appropriate wavelength using a microplate reader.[11]
Visualizations
Caption: Mechanism of action of Tezacaftor as a CFTR corrector.
Caption: Experimental workflow for the Ussing chamber functional assay.
Caption: A logical guide for troubleshooting common in vitro issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Addressing Off-Target Effects of Tezacaftor in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tezacaftor (B612225) in cellular models. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tezacaftor?
A1: Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Its main function is to facilitate the proper folding and processing of the F508del-CFTR protein, the most common mutation in cystic fibrosis.[2][3] This correction allows the mutated protein to be trafficked to the cell surface, partially restoring its function as a chloride channel.[3][4] Tezacaftor binds to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing it during its biogenesis.[3][5]
Q2: What are the known or potential off-target effects of Tezacaftor in cellular models?
A2: While Tezacaftor is designed to be specific for CFTR, some off-target effects have been reported, particularly at higher concentrations. The most notable documented off-target effect is the CFTR-independent mobilization of intracellular calcium.[6] Studies have suggested that Tezacaftor may interact with the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to this effect.[6] In combination therapies such as Trikafta (elexacaftor/tezacaftor/ivacaftor), cases of drug-induced liver injury have been observed, although the specific contribution of Tezacaftor to this is not fully elucidated in isolated cellular models.[7]
Q3: At what concentrations are Tezacaftor's off-target effects typically observed?
A3: Off-target effects are generally more pronounced at concentrations higher than those required for optimal CFTR correction. For most in vitro cellular models, the effective concentration for CFTR correction is in the range of 0.1 µM to 10 µM.[8] It is crucial to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and experimental conditions to minimize potential off-target effects.[1][8]
Q4: Can Tezacaftor treatment lead to cytotoxicity?
A4: Yes, at high concentrations, Tezacaftor can induce cytotoxicity.[1] It is recommended to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH release) to establish the maximum non-toxic concentration for your specific cellular model.[1][8] Also, ensure that the final concentration of the solvent, typically DMSO, is at a non-toxic level (usually below 0.1%).[1]
Q5: How can I distinguish between on-target CFTR correction and off-target effects in my experiments?
A5: To differentiate between on-target and off-target effects, it is essential to use appropriate controls. A key negative control is a cell line that does not express the F508del-CFTR protein.[6] Observing an effect in these cells upon Tezacaftor treatment would suggest an off-target mechanism.[6] Additionally, using a CFTR inhibitor (e.g., CFTRinh-172) can confirm that any observed changes in ion transport are indeed CFTR-dependent.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected changes in intracellular calcium levels | Tezacaftor may be causing CFTR-independent calcium mobilization, potentially through interaction with SERCA.[6] | - Perform experiments in CFTR-null cell lines to confirm the effect is independent of the target.[6] - Use a lower concentration of Tezacaftor. - Investigate the involvement of SERCA using specific inhibitors (e.g., thapsigargin) as a positive control for ER calcium store depletion. |
| Cell toxicity or death | - The concentration of Tezacaftor may be too high.[1] - The solvent (DMSO) concentration may be toxic.[8] | - Perform a dose-response cytotoxicity assay (e.g., MTT, XTT) to determine the maximum non-toxic concentration.[8] - Lower the concentration range in your experiments. - Ensure the final DMSO concentration is below 0.1%.[1] |
| Inconsistent or variable results | - Inherent biological variability, especially in primary cells.[8] - Minor variations in experimental protocols.[8] - Pipetting errors leading to inconsistent concentrations.[8] | - Increase the number of biological and technical replicates. - Strictly adhere to standardized protocols for cell seeding, media changes, and incubation times.[8] - Use calibrated pipettes and proper pipetting techniques.[8] |
| Low or no CFTR correction observed | - Suboptimal Tezacaftor concentration.[8] - Insufficient incubation time.[8] - Inappropriate cell model for the specific CFTR mutation.[8] | - Conduct a dose-response experiment (e.g., 0.1 µM to 10 µM) to find the optimal concentration.[8] - Perform a time-course experiment (e.g., 12, 24, 48 hours); a 24-hour incubation is often recommended.[8] - Ensure the cell line is appropriate for studying the F508del-CFTR mutation; primary human bronchial epithelial cells are often a good model.[8] |
Quantitative Data
Table 1: Efficacy of Tezacaftor/Ivacaftor (B1684365) in Clinical Trials
| Study Population | Treatment Group | Mean Absolute Change in ppFEV1 from Baseline | Mean Change in Sweat Chloride from Baseline (mmol/L) |
| F508del homozygous | Tezacaftor/Ivacaftor | +4.0 percentage points | -9.5 |
| F508del/Residual Function | Tezacaftor/Ivacaftor | +6.8 percentage points | -10.1 |
| Data adapted from Phase 3 clinical trial results. |
Table 2: Real-World Efficacy of Tezacaftor/Ivacaftor (6-month follow-up)
| Patient Group | Mean FEV1 % Predicted at Baseline | Mean FEV1 % Predicted at 3 Months | Mean Change in LCI at 3 Months |
| F/F Modulator-naïve (n=28) | 66 (±2.9) | 72 (±2.9) | ~ -1.0 |
| F/F previously on Lumacaftor/Ivacaftor (n=11) | 66 (±2.9) | 72 (±2.9) | ~ -1.0 |
| F/RF (n=9) | 66 (±2.9) | 72 (±2.9) | ~ -1.0 |
| Data from a multicenter retrospective observational study.[9] |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
Objective: To assess the effect of Tezacaftor on the maturation of F508del-CFTR protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells (e.g., CFBE41o-) at an appropriate density.
-
Treat cells with a range of Tezacaftor concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for the mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates successful correction.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-dependent chloride secretion in polarized epithelial cells treated with Tezacaftor.
Methodology:
-
Cell Culture:
-
Culture human bronchial epithelial (HBE) cells from cystic fibrosis patients (homozygous for F508del) on permeable supports at an air-liquid interface (ALI) until a polarized monolayer is formed.[10]
-
-
Compound Incubation:
-
Incubate the HBE cells with the optimal concentration of Tezacaftor for 24-48 hours.[10]
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.[10]
-
-
Ion Transport Measurement:
-
Bathe both apical and basolateral sides with physiological solutions.
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical side.
-
Stimulate CFTR-dependent chloride current by adding forskolin (B1673556) (to increase intracellular cAMP) and a potentiator like ivacaftor to the apical side.[8]
-
-
Inhibition and Data Analysis:
Protocol 3: Intracellular Calcium Measurement
Objective: To assess the off-target effect of Tezacaftor on intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells (both F508del-CFTR expressing and CFTR-null lines for comparison) on glass-bottom dishes.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Microscopy and Baseline Measurement:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Perfuse with a physiological buffer and record baseline fluorescence for several minutes.
-
-
Compound Addition and Measurement:
-
Acutely apply Tezacaftor at various concentrations to the cells via the perfusion system.
-
Continuously record the fluorescence intensity to measure changes in intracellular calcium concentration.
-
-
Controls and Data Analysis:
-
Use a known calcium mobilizing agent (e.g., ATP or thapsigargin) as a positive control.
-
Quantify the change in fluorescence intensity over time to determine the extent of calcium mobilization induced by Tezacaftor. Comparing the response in CFTR-expressing versus CFTR-null cells will indicate if the effect is off-target.
-
Visualizations
Caption: On-target vs. potential off-target pathways of Tezacaftor.
Caption: Logical workflow for deconvoluting on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trikaftahcp.com [trikaftahcp.com]
- 8. benchchem.com [benchchem.com]
- 9. Real-world data on the efficacy and safety of tezacaftor-ivacaftor in adults living with cystic fibrosis homozygous for F508del and heterozygous for F508del and a residual function mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VX-661 (Tezacaftor) Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to minimize variability in experimental results involving the CFTR corrector, VX-661 (Tezacaftor). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VX-661 (Tezacaftor)?
A1: VX-661 is a small molecule CFTR corrector. Its primary mechanism involves directly binding to the first membrane-spanning domain (MSD1) of the cystic fibrosis transmembrane conductance regulator (CFTR) protein during its formation.[1] This binding helps to correct the misfolding of mutated CFTR, particularly the F508del mutation, allowing the protein to be properly processed and trafficked to the cell surface where it can function as a chloride channel.[1][2][3]
Q2: What is the difference between a CFTR corrector like VX-661 and a CFTR potentiator?
A2: CFTR correctors and potentiators address different aspects of CFTR dysfunction.[4]
-
Correctors (e.g., VX-661): These molecules aim to increase the quantity of functional CFTR protein at the cell surface by addressing protein misfolding and trafficking defects.[4][5] Their effects are typically observed after a longer incubation period (e.g., 16-48 hours) to allow for the synthesis and transport of the corrected protein.[3][4]
-
Potentiators (e.g., Ivacaftor/VX-770): These molecules work on CFTR protein already present at the cell surface by increasing the channel's opening probability (gating), thereby enhancing chloride ion transport.[4][6] Their effect is measured almost immediately after application.[4]
Q3: Why is VX-661 often used in combination with other modulators like Ivacaftor (VX-770) and Elexacaftor (VX-445)?
A3: Combining VX-661 with other modulators can produce a more robust and comprehensive correction of CFTR function. VX-661 helps increase the amount of CFTR protein on the cell surface, while a potentiator like Ivacaftor enhances the function of those channels.[6] Elexacaftor is another corrector that, when combined with VX-661, provides an additive or synergistic rescue of the F508del-CFTR folding defect, leading to greater clinical benefit.[7][8]
Troubleshooting Guides
Issue 1: Compound Solubility and Stability
Q: I'm observing inconsistent results or precipitation in my experiments. How can I ensure proper handling of VX-661?
A: Inconsistent results can often be traced back to issues with compound solubility and stability.
-
Solvent Choice: VX-661 is soluble in DMSO.[9] However, it is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[9]
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
-
Working Dilutions: When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[6] If precipitation occurs during the preparation of aqueous buffers, gentle warming and/or sonication can help with dissolution.[6][10]
| Storage Conditions for VX-661 | |
| Powder | 3 years at -20°C[9] |
| In Solvent (DMSO) | 1 year at -80°C[9] |
| 1 month at -20°C[9] |
Issue 2: Western Blotting for CFTR Maturation
Q: My Western blot shows a weak signal for the mature form of CFTR (Band C), or I can't distinguish between the immature (Band B) and mature forms.
A: This is a common challenge when assessing CFTR maturation. Here are several factors to consider:
-
Cell Culture and Treatment: Ensure cells are healthy and have been treated with an appropriate concentration of VX-661 (typically 1-10 µM) for a sufficient duration (24-48 hours) to allow for protein correction and trafficking.[3]
-
Sample Preparation: A critical step is to avoid boiling your protein samples containing CFTR, as this can cause aggregation and prevent proper separation on the gel.[11] Gentle heating at 37°C for 15-30 minutes is recommended.[11]
-
Controls are Key:
-
Antibody Specificity: Verify that your primary antibody is specific for CFTR and is used at the recommended dilution.
-
Confirming Band Identity: To be certain of your bands, you can treat cell lysates with deglycosylating enzymes. Endo H will cleave the core glycosylation of Band B, causing it to shift to a lower molecular weight, while Band C is generally resistant. PNGase F will cleave all N-linked glycans from both bands.[4]
Experimental Workflow: Western Blotting for CFTR Maturation
Caption: Workflow for assessing CFTR maturation via Western blot.
Issue 3: Ussing Chamber Electrophysiology
Q: I'm not seeing the expected increase in short-circuit current (Isc) after stimulating with forskolin (B1673556) in my Ussing chamber experiment.
A: A diminished response to forskolin, a cAMP agonist used to activate CFTR, points to potential issues with the cells or the assay setup.[4]
-
Cell Monolayer Integrity: The epithelial cells must form a fully polarized monolayer with strong tight junctions. This can be verified by measuring the transepithelial electrical resistance (TEER); a high TEER value indicates a healthy monolayer. Ensure cells have had enough time to differentiate at an air-liquid interface.[4]
-
Reagent Activity: Forskolin and other reagents can degrade over time. Prepare fresh solutions and store them correctly.
-
Confirm CFTR-Specific Current: It is essential to confirm that the measured current is specific to CFTR. After stimulation with forskolin and a potentiator, add a CFTR-specific inhibitor (e.g., CFTRinh-172). A subsequent decrease in Isc confirms that the current was CFTR-mediated.[3][12]
-
Destabilization by Potentiators: Be aware that chronic (prolonged) co-exposure to the potentiator VX-770 (Ivacaftor) can sometimes reduce the amount of VX-661-rescued CFTR, potentially affecting the magnitude of the current.[13]
Experimental Workflow: Ussing Chamber Assay
Caption: Logical flow of an Ussing chamber experiment for CFTR function.
Issue 4: Cell Viability and Cytotoxicity
Q: How do I know if the observed effects in my assay are due to CFTR correction and not cellular toxicity from VX-661?
A: It is crucial to differentiate between specific effects on CFTR and general cytotoxicity.
-
Perform a Cell Viability Assay: Run a standard cell viability assay (e.g., MTT or alamarBlue) in parallel with your functional assays.[7][14]
-
Use a Relevant Concentration Range: Test the same concentrations of VX-661 in your viability assay as you are using in your functional experiments.
-
Incubation Time: Ensure the incubation time for the viability assay matches that of your main experiment (e.g., 24-48 hours).[14]
-
Interpretation: If you observe a significant decrease in cell viability at the concentrations where you see changes in CFTR function, your results may be confounded by toxicity. Ideally, you should work with concentrations of VX-661 that do not impact cell viability.
| Typical Experimental Parameters for VX-661 | |
| Cell Lines | Primary Human Bronchial Epithelial (HBE) cells, CFBE41o-[3][11] |
| Concentration Range | 1 µM - 10 µM[3] (Some studies use up to 100 µM[15]) |
| Incubation Time | 16 - 48 hours[2][3] |
| Combined Corrector Concentration | 3 µM VX-661 with 3 µM VX-445 is a common combination[16] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which VX-661 corrects F508del-CFTR trafficking.
Caption: Mechanism of VX-661 in correcting F508del-CFTR misfolding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Precision Medicine Approach to Optimize Modulator Therapy for Rare CFTR Folding Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Tezacaftor | Autophagy | CFTR | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 16. General Trends in the Effects of VX-661 and VX-445 on the Plasma Membrane Expression of Clinical CFTR Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Tezacaftor Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Tezacaftor (B612225) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Tezacaftor stock solution?
A1: Tezacaftor is sparingly soluble in aqueous buffers. Therefore, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable solvents. The solubility is approximately 30 mg/mL in DMSO and DMF, and 25 mg/mL in ethanol.[1] For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO is a common practice.
Q2: What are the optimal storage conditions for a Tezacaftor stock solution in an organic solvent?
A2: For long-term stability, it is recommended to store Tezacaftor stock solutions at -80°C. Under these conditions, solutions in DMSO have been shown to be stable for at least 324 days with minimal degradation.[1] Some suppliers suggest that solutions in organic solvents can be stored at -80°C for up to one year. For shorter-term storage, -20°C is also acceptable, though -80°C is preferred to minimize any potential for degradation over extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare aqueous working solutions of Tezacaftor?
A3: To prepare an aqueous working solution, first dissolve Tezacaftor in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS, cell culture media) to the final desired concentration. It is important to note that Tezacaftor has limited solubility in aqueous solutions. For example, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[1] It is recommended to not store aqueous solutions for more than one day.[1]
Q4: What is the stability of solid Tezacaftor?
A4: Solid Tezacaftor is stable for at least four years when stored at -20°C.[1]
Troubleshooting Guide
Issue 1: I observe precipitation in my Tezacaftor stock solution after storing it at -20°C or -80°C.
-
Possible Cause: The concentration of your stock solution may be too high for the solvent at the storage temperature, leading to precipitation upon freezing.
-
Solution:
-
Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate completely before use.
-
If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Ensure that the solvent used is of high purity and anhydrous, as contaminants or water can reduce solubility.
-
Issue 2: My in vitro experiments are showing inconsistent or reduced efficacy of Tezacaftor over time.
-
Possible Cause 1: Degradation of the Tezacaftor solution.
-
Solution:
-
Prepare a fresh stock solution from solid Tezacaftor.
-
Ensure proper storage conditions (-80°C for long-term storage) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Avoid exposing the solution to light for prolonged periods.
-
Confirm that the pH of your final aqueous working solution is within a stable range, as Tezacaftor can degrade under acidic and basic conditions.
-
-
-
Possible Cause 2: Issues with the experimental setup.
-
Solution:
-
Verify the cell density and health of the cells used in the assay.
-
Confirm the concentrations and incubation times of all reagents.
-
If using a co-treatment (e.g., with a CFTR potentiator like Ivacaftor), ensure its stability and activity. Prolonged exposure to certain potentiators in vitro has been suggested to potentially impact the corrective effect.[2]
-
-
Issue 3: I see unexpected peaks in my HPLC analysis of the Tezacaftor solution.
-
Possible Cause: Chemical degradation of Tezacaftor.
-
Solution:
-
Forced degradation studies have shown that Tezacaftor can degrade under stress conditions such as exposure to acid, base, oxidation, high temperatures, and UV light.[3][4][5][6]
-
Review your solution preparation and storage procedures to identify any potential exposure to these conditions.
-
Ensure that all solvents and buffers are of high quality and free of contaminants.
-
The presence of new peaks indicates the formation of degradation products, and the solution should be discarded.
-
Data Presentation
Table 1: Solubility of Tezacaftor in Various Solvents
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~25 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
| Water | Insoluble |
Table 2: Recommended Long-Term Storage Conditions for Tezacaftor
| Form | Solvent | Temperature | Duration |
| Crystalline Solid | N/A | -20°C | ≥ 4 years |
| Solution | DMSO | -80°C | Up to 1 year |
| -20°C | Shorter-term | ||
| Aqueous Working Solution | Aqueous Buffer (after dilution from DMSO stock) | 2-8°C | Not recommended for more than one day |
Table 3: Summary of Tezacaftor Stability Under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic (e.g., 0.1N HCl) | Degradation observed |
| Basic (e.g., 0.1N NaOH) | Degradation observed |
| Oxidative (e.g., 20% H₂O₂) | Degradation observed |
| Thermal (e.g., 60-105°C) | Degradation observed |
| Photolytic (UV light) | Degradation observed |
Experimental Protocols
Protocol 1: Preparation of Tezacaftor Stock Solution
-
Materials:
-
Tezacaftor (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the Tezacaftor vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Tezacaftor solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution until the Tezacaftor is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of Tezacaftor Solutions by HPLC
-
Objective: To determine the concentration and purity of Tezacaftor in a solution over time.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Kromisil C18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 50:50, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 292 nm.[3]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of known Tezacaftor concentrations.
-
At each time point of the stability study, retrieve a stored aliquot of the Tezacaftor solution.
-
Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the Tezacaftor peak area against the calibration curve to determine its concentration.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Mandatory Visualization
Caption: Tezacaftor's mechanism as a CFTR corrector.
Caption: Logical workflow for troubleshooting Tezacaftor solutions.
References
- 1. Quantitation of Cystic Fibrosis Triple Combination Therapy, Elexacaftor/Tezacaftor/Ivacaftor, in Human Plasma and Cellular Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NET BENEFIT OF IVACAFTOR DURING PROLONGED TEZACAFTOR/ELEXACAFTOR EXPOSURE IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. RP-HPLC method for ivacaftor and tezacaftor in solid dosage forms. [wisdomlib.org]
- 6. ijpbs.com [ijpbs.com]
Technical Support Center: Optimizing VX-661 Treatment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for VX-661 (Tezacaftor) treatment of primary cells. The following resources include frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for VX-661 treatment of primary human bronchial epithelial (HBE) cells?
For most in vitro assays with primary HBE cells expressing the F508del-CFTR mutation, a 24 to 48-hour incubation period with VX-661 is the recommended starting point.[1][2][3] This duration is generally sufficient to observe a significant rescue of CFTR protein maturation and function.
Q2: Is a longer incubation time with VX-661 always better?
Not necessarily. While a 48-hour incubation may show a greater effect than a 24-hour treatment in some contexts, prolonged exposure to CFTR modulators can have complex effects.[4][5] However, studies have shown that continuous treatment with VX-661 for up to 15 days does not compromise the integrity of polarized bronchial epithelial monolayers.[5] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific primary cell model and experimental endpoint.
Q3: Can VX-661 be used alone, or should it be combined with other compounds?
VX-661 is a CFTR corrector and is most effective when used in combination with a CFTR potentiator, such as ivacaftor (B1684365) (VX-770).[6][7] The combination of a corrector and a potentiator leads to a more robust rescue of CFTR function.[7] In many recent studies and clinical applications, VX-661 is part of a triple combination therapy with the corrector elexacaftor (B607289) (VX-445) and the potentiator ivacaftor.[6][8]
Q4: What are the typical concentrations of VX-661 used in primary cell experiments?
The optimal concentration of VX-661 can vary depending on the cell type and the specific CFTR mutation. However, a common starting point for in vitro studies with primary cells is in the low micromolar range, for example, 3 µM.[8] It is always recommended to perform a dose-response study to determine the most effective concentration for your experimental setup.
Q5: How quickly can the effects of VX-661 be observed?
The functional rescue of F508del-CFTR by the triple combination therapy including VX-661 (elexacaftor/tezacaftor/ivacaftor) can be observed in as little as 2 hours, with the effect increasing with longer incubation times up to 24 hours.[8] This suggests that the initial effects of VX-661 on CFTR processing and trafficking occur relatively rapidly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low rescue of CFTR function after VX-661 treatment. | Incubation time is too short. | Extend the incubation period. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the optimal duration. |
| Suboptimal concentration of VX-661. | Perform a dose-response experiment to determine the most effective concentration for your primary cell line. | |
| Primary cells are of poor quality or have been passaged too many times. | Use low-passage primary cells and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| Absence of a potentiator. | For functional assays, co-incubate with a CFTR potentiator like ivacaftor (VX-770) to maximize the response of the corrected CFTR at the cell surface. | |
| High variability between experimental replicates. | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and that cells are at a consistent confluency (typically 70-90%) when VX-661 is added. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or ensure proper humidification in the incubator to minimize evaporation. | |
| Decreased cell viability after prolonged incubation. | Cytotoxicity of the compound or solvent. | Although prolonged exposure to VX-661 has been shown to be well-tolerated by bronchial epithelial cells, it is good practice to perform a cytotoxicity assay (e.g., LDH or MTT assay) to assess the impact of the treatment on your specific primary cells.[5] Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
| Difficulty in detecting the mature form of CFTR (Band C) by Western blot. | Insufficient VX-661-mediated correction. | Increase the incubation time (e.g., up to 48 hours) and/or optimize the VX-661 concentration. |
| Low protein loading or poor antibody quality. | Ensure adequate protein is loaded for electrophoresis and use a validated, high-affinity primary antibody for CFTR. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the time-dependent effects of VX-661, primarily as part of the triple combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI), on F508del-CFTR function in primary human bronchial epithelial cells.
Table 1: Time-Dependent Rescue of F508del-CFTR Function by ETI Treatment
| Treatment Duration | CFTR-dependent Current (Isc, µA/cm²) | Reference |
| 2 hours | ~15 | [8] |
| 6 hours | ~20 | [8] |
| 24 hours | ~30 | [8] |
Data are approximate values interpreted from graphical representations in the cited source and represent the forskolin-stimulated current in primary human bronchial epithelial cells homozygous for the F508del mutation.
Experimental Protocols
Protocol 1: Western Blot Analysis of CFTR Maturation
This protocol is used to assess the effect of VX-661 on the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are separated by electrophoresis. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.
Methodology:
-
Cell Culture and Treatment: Culture primary human bronchial epithelial cells homozygous for the F508del mutation on permeable supports until a confluent monolayer is formed. Treat the cells with the desired concentration of VX-661 (e.g., 3 µM) or vehicle control for the desired incubation time (e.g., 24 or 48 hours) at 37°C.[1]
-
Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Perform densitometric analysis to quantify the intensity of Band B and Band C.
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across the primary epithelial cell monolayer to assess the functional activity of the CFTR channel at the cell surface.
Methodology:
-
Cell Culture: Plate primary human bronchial epithelial cells on permeable supports and culture at an air-liquid interface (ALI) to form a polarized and differentiated monolayer.
-
Treatment: Treat the cell monolayers with VX-661 (and a potentiator like ivacaftor, if applicable) for the desired incubation time (e.g., 24 or 48 hours) prior to the assay.[4]
-
Ussing Chamber Setup: Mount the permeable supports containing the cell monolayer in an Ussing chamber system. Fill the apical and basolateral chambers with appropriate physiological saline solutions and maintain at 37°C.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.
-
Pharmacological Modulation:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Add a CFTR activator (e.g., forskolin) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.
-
If not included in the pre-incubation, a CFTR potentiator (e.g., ivacaftor) can be added to the apical chamber to further enhance CFTR activity.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR activator and inhibitor to quantify the level of CFTR-mediated chloride transport.
Visualizations
Caption: Workflow for optimizing VX-661 incubation time.
Caption: Troubleshooting flowchart for VX-661 experiments.
Caption: VX-661 action on F508del-CFTR processing.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NET BENEFIT OF IVACAFTOR DURING PROLONGED TEZACAFTOR/ELEXACAFTOR EXPOSURE IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Mitigating cytotoxicity of VX661 at high concentrations
Welcome to the Technical Support Center for VX-661 (Tezacaftor). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating cytotoxicity observed at high concentrations of VX-661 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxicity of VX-661 in different cell lines?
A1: The half-maximal toxic dose (TD50) of VX-661 has been determined in several commonly used cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
| Cell Line | TD50 (µM) |
| HEK-t | 27.15 ± 17.88 |
| FRT | 11.09 ± 3.22 |
| CFBE41O- | 7.51 ± 2.22 |
Q2: What is a potential mechanism for VX-661 cytotoxicity at high concentrations?
A2: High concentrations of VX-661 may induce cytotoxicity through off-target effects. A key suggested mechanism is the induction of oxidative stress via the production of Reactive Oxygen Species (ROS). This has been observed particularly in cells that do not express the CFTR protein, the intended target of VX-661.[1][2]
Q3: How can I mitigate the cytotoxic effects of high concentrations of VX-661 in my experiments?
A3: A primary strategy to mitigate cytotoxicity believed to be caused by oxidative stress is the co-administration of antioxidants. N-acetylcysteine (NAC) is a commonly used antioxidant that can help reduce ROS levels and protect cells from oxidative damage.[3][4][5] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of NAC for your specific cell line and experimental conditions.
Q4: Can high concentrations of VX-661 affect cell signaling pathways?
A4: Besides inducing ROS, high concentrations of drugs can have various off-target effects on cellular signaling. While specific pathways affected by high-dose VX-661 are not extensively characterized, the generation of ROS is known to impact numerous signaling cascades involved in cell survival, apoptosis, and inflammation. The Nrf2 pathway, a key regulator of the antioxidant response, may be modulated by CFTR correctors.[6][7]
Troubleshooting Guide
Issue: High levels of cell death observed in experiments with VX-661.
| Possible Cause | Troubleshooting Steps |
| VX-661 concentration is too high. | 1. Determine the cytotoxic threshold: Perform a dose-response curve using a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which VX-661 becomes toxic to your specific cell line. 2. Use a lower concentration: If possible for your experimental goals, use VX-661 at a concentration below the cytotoxic threshold. |
| Oxidative stress due to off-target effects. | 1. Assess ROS production: Measure intracellular ROS levels in response to high concentrations of VX-661 using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). 2. Co-treat with an antioxidant: Include a non-toxic concentration of an antioxidant like N-acetylcysteine (NAC) in your experiment to determine if it rescues the cytotoxic phenotype.[3][4] |
| Solvent (e.g., DMSO) toxicity. | 1. Check final solvent concentration: Ensure the final concentration of the vehicle is within the tolerated range for your cell line (typically <0.5% for DMSO). 2. Include a vehicle-only control: Always have a control group treated with the same concentration of the solvent as the highest VX-661 concentration to assess solvent-specific toxicity. |
| Assay interference. | 1. Test for assay artifacts: Some compounds can interfere with the readouts of viability assays. Run appropriate controls, such as incubating VX-661 with the assay reagents in the absence of cells, to check for direct interference. |
Experimental Protocols
Protocol 1: Assessment of VX-661 Cytotoxicity using the MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxicity of VX-661.
Materials:
-
Cells of interest
-
Complete culture medium
-
VX-661 (Tezacaftor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of VX-661 in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method to quantify intracellular ROS levels using the fluorescent probe DCFH-DA.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
VX-661 (Tezacaftor)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., H2O2)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader or 6-well plate for flow cytometry) and allow them to adhere.
-
Treatment: Treat the cells with the desired concentrations of VX-661 and controls in serum-free medium for the specified time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove excess probe.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).
-
Flow Cytometer: Detach the cells (if adherent), resuspend in PBS, and analyze the fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold change in ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of VX-661 cytotoxicity and its mitigation.
Caption: A logical workflow for troubleshooting VX-661 cytotoxicity.
References
- 1. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of N-acetylcysteine against liposome and chitosan-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of CFTR Functional Assays with Tezacaftor
Welcome to the technical support center for the refinement of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) functional assays involving Tezacaftor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tezacaftor as a CFTR corrector?
A1: Tezacaftor is a CFTR corrector that aids in the proper folding and processing of the mutant CFTR protein, particularly the F508del-CFTR variant, within the cell.[1][2] This mutation typically leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[1][3] By binding to the misfolded protein, Tezacaftor helps it achieve a more stable conformation, allowing it to be properly processed through the Golgi apparatus and trafficked to the cell surface, where it can function as a chloride channel.[1][4]
Q2: What is the difference between a CFTR corrector like Tezacaftor and a CFTR potentiator?
A2: Correctors and potentiators address different defects in mutant CFTR.
-
Correctors (e.g., Tezacaftor): Increase the quantity of CFTR protein that reaches the cell surface by fixing folding and trafficking defects.[4] Their effect is typically measured after a longer incubation period (e.g., 12-48 hours) to allow for new protein synthesis and trafficking.[4]
-
Potentiators (e.g., Ivacaftor): Enhance the function of CFTR channels already present at the cell membrane by increasing their channel opening probability (gating).[4][5] Their effect is measured almost immediately after application.[4]
Combination therapies often include both a corrector to increase the number of channels and a potentiator to boost their activity.[1][4]
Q3: Why is Tezacaftor often used in combination with other modulators like Elexacaftor and Ivacaftor?
A3: Tezacaftor is often used in combination with another corrector, Elexacaftor, and a potentiator, Ivacaftor, to achieve a more robust rescue of CFTR function.[1][2][6] Elexacaftor is also a CFTR corrector that works at an alternate binding site on the CFTR protein to further facilitate its functionality at the cell surface.[6] This combination results in a synergistic effect, leading to a greater quantity of CFTR protein being trafficked to the cell surface.[7] The potentiator, Ivacaftor, then acts on these corrected channels to increase their chloride ion flow.[5][6] This triple-combination therapy, known as Trikafta, has shown significant clinical benefits.[2]
Q4: Which cell models are most appropriate for testing Tezacaftor's efficacy?
A4: The choice of cell model depends on the specific research question and experimental goals.
-
Immortalized Cell Lines (e.g., CFBE41o-, HEK293): These are useful for high-throughput screening due to their scalability and robustness. However, they may not fully represent the native cellular environment as they often overexpress CFTR.[4]
-
Primary Human Bronchial Epithelial (hBE) Cells: These cells from cystic fibrosis patients provide a more physiologically relevant model as they endogenously express mutant CFTR and form polarized monolayers.[1][8]
-
Patient-Derived Intestinal Organoids: These 3D structures offer a personalized medicine approach, allowing for the assessment of CFTR function in response to modulators in a patient-specific manner.[8][9][10]
Troubleshooting Guides
Ussing Chamber Assays
Problem: Low or no response to Forskolin (B1673556) stimulation.
-
Possible Cause: Poor cell differentiation and monolayer integrity.
-
Solution:
-
Ensure cells have formed a fully polarized monolayer with tight junctions.
-
Verify the transepithelial electrical resistance (TEER); a high TEER value indicates a healthy monolayer.
-
Allow sufficient time for cells to differentiate at an air-liquid interface.[4]
-
Problem: High variability between experiments.
-
Possible Cause: Inconsistent cell culture conditions or passage number.
-
Solution:
-
Maintain consistent cell culture protocols, including seeding density and differentiation time.
-
Use cells within a similar passage number range for all experiments to minimize variability.
-
Western Blotting for CFTR Maturation
Problem: Difficulty distinguishing between the immature (Band B) and mature (Band C) forms of CFTR.
-
Possible Cause: Poor separation of high molecular weight proteins.
-
Solution:
-
Use a low-percentage acrylamide (B121943) gel (e.g., 6-8%) to achieve better separation of the ~150-170 kDa CFTR proteins.[4]
-
Include positive controls (cells expressing wild-type CFTR, showing a prominent Band C) and negative controls (untreated F508del-CFTR cells, showing mostly Band B).[4]
-
To confirm band identity, treat cell lysates with deglycosylation enzymes like Endo H (cleaves core glycosylation) or PNGase F (cleaves all N-linked glycans).[4]
-
Problem: CFTR protein aggregation.
-
Possible Cause: Boiling protein samples.
-
Solution:
-
Do not boil CFTR samples. Instead, heat them at 37°C for 15-30 minutes before loading on the gel.[8]
-
Forskolin-Induced Swelling (FIS) Assays in Organoids
Problem: High variability in swelling response between replicate organoids.
-
Possible Cause: Inherent biological variability of organoids.
-
Solution:
Quantitative Data Summary
Table 1: Efficacy of Tezacaftor in Combination with Ivacaftor and Elexacaftor in Patients with at least one F508del mutation.
| Parameter | Treatment Group | Change from Baseline |
| ppFEV1 | Tezacaftor/Ivacaftor | +18.80 |
| Sweat Chloride (mmol/L) | Elexacaftor/Tezacaftor/Ivacaftor | -48.5 |
| CFTR function (% of normal) | Elexacaftor/Tezacaftor/Ivacaftor | ~40-50% |
ppFEV1: percent predicted forced expiratory volume in 1 second. Data compiled from multiple sources.[8][11][12]
Experimental Protocols
Ussing Chamber Assay for CFTR Function
Objective: To measure changes in CFTR-mediated chloride current in response to Tezacaftor.
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from cystic fibrosis patients (homozygous for F508del) on permeable supports at an air-liquid interface to form a polarized monolayer.[1]
-
Compound Incubation: Incubate the HBE cells with Tezacaftor for 24-48 hours to allow for the rescue and trafficking of F508del-CFTR to the cell surface.[1]
-
Ussing Chamber Setup: Mount the permeable support with the hBE cell monolayer into the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed Krebs-bicarbonate Ringer (KBR) solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.[8][13]
-
Measurement of Short-Circuit Current (Isc):
-
Data Analysis: The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of a CFTR inhibitor.[8]
Western Blotting for CFTR Maturation
Objective: To assess the effect of Tezacaftor on the maturation of the CFTR protein.
Methodology:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to 80-90% confluency. Treat cells with desired concentrations of Tezacaftor.[13]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer with protease inhibitors and determine protein concentration using a BCA assay.[8][13]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat the samples at 37°C for 15-30 minutes. Do not boil. [8][13]
-
SDS-PAGE and Protein Transfer: Load samples onto a 6-8% Tris-glycine polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone M3A7) overnight at 4°C.[13]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands. Quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. Calculate the maturation ratio (Band C / (Band B + Band C)).[13]
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To measure CFTR function in intestinal organoids by stimulating CFTR-mediated fluid secretion.
Methodology:
-
Organoid Culture and Treatment: Culture patient-derived intestinal organoids according to established protocols. Pre-treat organoids with Tezacaftor for 24-48 hours.[9][13]
-
Swelling Assay:
-
Data Analysis:
-
Measure the cross-sectional area of the organoids at each time point using image analysis software.
-
Calculate the percent swelling relative to the baseline area.[13]
-
Visualizations
Caption: Mechanism of action for Tezacaftor as a CFTR corrector.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Troubleshooting logic for Ussing chamber assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: VX-661 (Tezacaftor) Correction Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VX-661 (Tezacaftor) in cystic fibrosis transmembrane conductance regulator (CFTR) correction assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VX-661 (Tezacaftor) and how does it correct F508del-CFTR?
VX-661, also known as Tezacaftor, is a CFTR corrector. It functions by binding to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the protein during its folding process, allowing the misfolded F508del-CFTR protein to partially escape degradation by the endoplasmic-reticulum-associated protein degradation (ERAD) pathway. This improved processing and trafficking allows a greater quantity of F508del-CFTR protein to reach the cell surface, where it can function as a chloride channel. VX-661 is often used in combination with a potentiator, such as Ivacaftor (VX-770), which increases the channel-open probability of the CFTR protein that has reached the cell membrane.
Q2: We are observing high variability between replicate wells in our plate-based membrane potential assay. What are the common causes?
High variability in plate-based assays is a frequent issue. The root causes can often be traced to several factors:
-
Cell Health and Seeding Density: Ensure cells are healthy, in a logarithmic growth phase, and not overgrown. Inconsistent cell numbers or viability across the plate is a primary source of variability. Use a cell counter for accuracy and visually inspect monolayers for confluency before the experiment.
-
Compound Concentration and Addition: Verify the final concentration of VX-661 and any potentiators used. Inconsistent pipetting volumes, especially with small volumes of concentrated stock solutions, can lead to significant concentration differences. Use calibrated pipettes and consider serial dilutions.
-
Incubation Time: The correction effect of VX-661 is time-dependent. Incubation times that are too short may not yield a robust signal. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal incubation period for your specific cell line and assay conditions.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound efficacy. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile media or buffer.
-
Reagent and Dye Loading: Inconsistent loading of membrane potential-sensitive dyes is a common issue. Ensure complete removal of media before adding the dye loading buffer and be consistent with the incubation time and temperature.
Q3: Our Western blot results show only a faint band C (mature CFTR) after VX-661 treatment. How can we improve the signal?
A weak signal for the mature, complex-glycosylated (Band C, ~170 kDa) form of CFTR can be frustrating. Here are several troubleshooting steps:
-
Optimize VX-661 Incubation: A 24-hour incubation with 1-5 µM VX-661 is a common starting point, but this may need optimization for your cell system.
-
Enhance Lysis and Protein Extraction: Ensure your lysis buffer is effective at solubilizing membrane proteins. Consider using a buffer with a strong detergent like RIPA and include protease inhibitors to prevent degradation. Sonication or mechanical shearing can also improve extraction.
-
Increase Protein Loading: CFTR is a low-abundance protein. You may need to load a higher amount of total protein onto your gel (e.g., 50-100 µg per lane).
-
Use a Proteasome Inhibitor: To increase the amount of F508del-CFTR available for correction, you can co-incubate the cells with a proteasome inhibitor like MG132. This reduces the degradation of misfolded CFTR, providing more substrate for VX-661 to act upon.
-
Antibody Selection and Incubation: Use a high-affinity primary antibody specific to CFTR. Optimize the antibody concentration and consider a longer incubation period at 4°C (e.g., overnight) to enhance signal.
-
Enrichment of Membrane Proteins: Consider performing a cell surface biotinylation assay or a membrane protein enrichment protocol to increase the relative concentration of mature CFTR in your sample.
Troubleshooting Workflow
If you are facing inconsistent or unexpected results, follow this logical workflow to identify the potential source of the error.
Caption: A stepwise troubleshooting workflow for VX-661 correction assays.
Quantitative Data Summary
The following table summarizes typical experimental conditions and expected outcomes for VX-661 assays. Note that optimal values are cell-line dependent and should be determined empirically.
| Parameter | Cell Line | Typical Concentration | Incubation Time | Expected Outcome (vs. Untreated) | Assay Type |
| VX-661 (Tezacaftor) | CFBE41o- (F508del) | 1-5 µM | 24 hours | 15-25% of wild-type function | Ussing Chamber |
| VX-661 (Tezacaftor) | Fischer Rat Thyroid (FRT) | 3 µM | 24 hours | Increase in Band C/Band B ratio | Western Blot |
| VX-770 (Ivacaftor) | CFBE41o- (F508del) | 100 nM - 1 µM | Acute (minutes) | 2-4 fold increase in Cl- transport (post-correction) | YFP-Halide Quenching |
| MG132 (Inhibitor) | Any F508del line | 5-10 µM | 4-6 hours | Increased Band B intensity | Western Blot |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
This protocol outlines the key steps for assessing the change in CFTR glycosylation state, an indicator of successful correction and trafficking.
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) in 6-well plates. At ~80-90% confluency, treat cells with vehicle control (e.g., 0.1% DMSO) or VX-661 (e.g., 3 µM) in culture medium for 24 hours at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer containing a protease inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 37°C for 15-20 minutes. Do not boil the samples , as this can cause CFTR to aggregate.
-
SDS-PAGE and Transfer: Load 50-80 µg of protein per lane onto a 6-8% Tris-Glycine polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary anti-CFTR antibody (e.g., clone 596 or 769) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Identify Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa). Correction is indicated by an increase in the intensity of Band C.
Signaling & Processing Pathway
The diagram below illustrates the CFTR protein processing pathway and indicates the points of action for F508del mutation and VX-661 corrector.
Caption: CFTR processing pathway showing the effect of F508del and VX-661.
VX-661 (Tezacaftor) CFTR Rescue: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance VX-661-mediated CFTR rescue. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VX-661 (Tezacaftor) and why is it used in combination therapies?
A1: VX-661 (Tezacaftor) is a small molecule classified as a Type I CFTR corrector. Its primary mechanism involves directly binding to the misfolded F508del-CFTR protein during its synthesis in the endoplasmic reticulum (ER). Specifically, it binds to a site within the first transmembrane domain (TMD1), acting as a pharmacological chaperone. This binding stabilizes the protein, facilitating its proper folding and allowing it to bypass the ER-associated degradation (ERAD) pathway. The result is an increased quantity of mature, complex-glycosylated CFTR protein (known as Band C) that can traffic to the cell surface.[1][2]
However, VX-661 alone only provides partial rescue. Its efficacy is significantly enhanced when combined with other CFTR modulators. It is commonly used with:
-
Ivacaftor (B1684365) (VX-770): A potentiator that increases the channel open probability (gating) of the CFTR protein at the cell surface.[3][4] This combination (Tezacaftor/Ivacaftor, brand name Symdeko®) improves both the quantity and function of CFTR.
-
Elexacaftor (VX-445) and Ivacaftor (VX-770): Elexacaftor is a next-generation "type III" corrector that binds to a different site on CFTR than Tezacaftor, providing a synergistic effect on protein folding and trafficking.[5][6][7] This triple combination (Elexacaftor/Tezacaftor/Ivacaftor, brand name Trikafta®) has demonstrated remarkable efficacy, restoring F508del-CFTR function to near wild-type levels in some studies.[5][6][8]
Q2: What are the primary experimental readouts to measure the efficacy of VX-661-mediated rescue?
A2: The efficacy of VX-661 and its combinations is typically assessed using a multi-tiered approach focusing on CFTR protein maturation, localization, and ion channel function. The three key assays are:
-
Western Blotting: To quantify the maturation of the CFTR protein. The immature, core-glycosylated form (Band B, ~150 kDa) is located in the ER, while the mature, complex-glycosylated form (Band C, ~170 kDa) has trafficked through the Golgi and is ready for the plasma membrane.[9] A successful rescue is indicated by a significant increase in the Band C/Band B ratio.[10]
-
Immunofluorescence Microscopy: To visualize the subcellular localization of CFTR. A key goal of corrector treatment is to move the CFTR protein from being retained in the ER to its correct location at the apical membrane of polarized epithelial cells.[11][12]
-
Functional Assays: To measure CFTR's ability to transport chloride ions. The two most common methods are the Ussing Chamber Assay , which measures short-circuit current (Isc) across a polarized epithelial monolayer,[13][14] and the YFP-Based Halide Influx Assay , a cell-based fluorescence quenching assay suitable for high-throughput screening.[2][15]
Q3: Beyond combination with other modulators, what novel strategies can enhance VX-661 rescue?
A3: Researchers are exploring several alternative pathways to augment the effects of CFTR correctors like VX-661:
-
Targeting the Ubiquitin-Proteasome System (UPS): Misfolded F508del-CFTR is targeted for degradation by the ERAD pathway, which involves ubiquitination and subsequent destruction by the proteasome.[16][17][18] Studies have shown that inhibiting the proteasome can increase the amount of rescued CFTR, suggesting that combining correctors with UPS modulators could be a viable strategy.[16]
-
Stabilizing Rescued CFTR at the Plasma Membrane: Even after successful rescue to the cell surface, F508del-CFTR can be unstable and rapidly endocytosed for degradation. Chronic exposure to the potentiator Ivacaftor (VX-770) has been shown to decrease the stability of rescued F508del-CFTR.[19][20] Co-treatment with Hepatocyte Growth Factor (HGF) can counteract this destabilization. HGF activates the c-Met receptor, leading to Rac1 GTPase signaling, which helps anchor CFTR to the actin cytoskeleton and enhances its stability at the plasma membrane.[21][22]
Troubleshooting Guides
Western Blotting for CFTR Maturation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Band C (Mature CFTR) Signal After VX-661 Treatment | 1. Suboptimal Corrector Concentration/Incubation Time: Insufficient drug exposure. 2. Poor Protein Extraction: CFTR is a membrane protein and can be difficult to solubilize. 3. Protein Degradation: Samples not handled properly. 4. Inefficient Gel Transfer: High molecular weight proteins like CFTR (~170 kDa) are difficult to transfer. | 1. Perform a dose-response and time-course experiment (e.g., 1-10 µM VX-661 for 24-48 hours). 2. Use a robust lysis buffer (e.g., RIPA buffer) with protease inhibitors. Ensure complete cell lysis.[10] For native tissues, immunoprecipitation may be required to concentrate CFTR.[23] 3. Always use fresh protease inhibitors and keep samples on ice. Avoid repeated freeze-thaw cycles. 4. Use a lower percentage acrylamide (B121943) gel (e.g., 6-7%).[23] Perform an overnight transfer at 4°C at a low, constant voltage, or use a specialized transfer system for large proteins. Use PVDF membranes for better protein retention. |
| High Background/Non-Specific Bands | 1. Insufficient Blocking: Non-specific antibody binding. 2. Antibody Concentration Too High: Both primary and secondary antibodies. 3. Inadequate Washing: Residual unbound antibodies. | 1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer like 5% non-fat milk or specialized commercial blockers.[23] 2. Titrate both primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. 3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes) using a buffer containing a mild detergent like Tween 20 (e.g., TBST).[24] |
| "Smear" Instead of a Crisp Band C | 1. Protein Aggregation: Samples were boiled before loading. 2. Glycosylation Heterogeneity: CFTR is heavily glycosylated, which can lead to band spreading. | 1. Do not boil CFTR samples. Heat samples at 37°C for 15-30 minutes in Laemmli buffer before loading.[10] 2. This is partially inherent to the protein. Ensure consistent sample preparation and lysis conditions to minimize variability between lanes. |
Ussing Chamber Assay for CFTR Function
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Transepithelial Electrical Resistance (TEER) | 1. Incomplete Monolayer Formation: Cells have not formed tight junctions. 2. Cell Death/Monolayer Disruption: Contamination, expired reagents, or physical damage during mounting. | 1. Allow cells (e.g., CFBE41o- or primary human bronchial epithelial cells) to polarize for a sufficient amount of time (can be >7 days). Monitor TEER regularly until it reaches a stable, high value. 2. Use aseptic techniques. Ensure all solutions are sterile and at the correct temperature (37°C). Be gentle when mounting the permeable supports in the Ussing chamber. |
| No Response to Forskolin/CFTR Activators | 1. Ineffective CFTR Rescue: The corrector treatment did not sufficiently increase CFTR at the membrane. 2. Inactive Reagents: Forskolin or other activators have degraded. 3. Incorrect Experimental Setup: ENaC channels not blocked. | 1. Confirm CFTR maturation via Western blot first. Optimize corrector concentrations and incubation times. 2. Prepare fresh stock solutions of activators (e.g., Forskolin) and store them properly (aliquoted, protected from light, at -20°C). 3. Always add an ENaC blocker like Amiloride to the apical chamber before adding CFTR activators. This isolates the CFTR-dependent chloride current.[14] |
| High Baseline Noise in Short-Circuit Current (Isc) Reading | 1. Electrode Issues: Ag/AgCl electrodes are drifting or mismatched. 2. Poor Chamber Sealing: Leakage between the two chambers. 3. Vibrations or Electrical Interference: From nearby equipment. | 1. Ensure electrodes are properly chlorided and matched for low offset potential. Allow the system to stabilize before adding compounds. 2. Check O-rings and ensure the permeable support is securely and evenly clamped. 3. Place the Ussing chamber setup on an anti-vibration table and away from sources of electrical noise (e.g., centrifuges, pumps). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of VX-661 Combinations on F508del-CFTR Rescue
Data compiled from studies in F508del-homozygous human bronchial epithelial (HBE) or nasal epithelial (HNE) cells.
| Treatment Combination | Assay | Efficacy Metric | Result | Reference |
| VX-661 (3 µM) | PM Density | % of Wild-Type CFTR | ~3.5% | [25] |
| VX-445 (Elexacaftor) (2 µM) | PM Density | % of Wild-Type CFTR | ~15% | [25] |
| VX-661 (3 µM) + VX-445 (2 µM) | PM Density | % of Wild-Type CFTR | 42-56% | [6][25] |
| VX-661 + VX-445 + VX-770 (Ivacaftor) | Ussing Chamber (Isc) | % of Wild-Type CFTR function | ~62% | [6] |
| VX-661 (3 µM) + VX-445 (variable) | PM Density | EC50 of VX-445 | ~0.28 µM | [6][25] |
Table 2: Clinical Efficacy of Tezacaftor (VX-661) Combinations
Data from Phase 3 clinical trials in patients aged 12 and older.
| Treatment Regimen | Patient Genotype | Primary Endpoint | Mean Improvement (vs. Comparator) | Reference |
| Tezacaftor/Ivacaftor | F508del/F508del | Absolute change in ppFEV1 | +4.0 percentage points (vs. Placebo) | [13] |
| Tezacaftor/Ivacaftor | F508del/Residual Function | Absolute change in ppFEV1 | +6.8 percentage points (vs. Placebo) | [10] |
| Tezacaftor/Ivacaftor | F508del/F508del | Absolute change in sweat chloride | -10.1 mmol/L (vs. Placebo) | [13] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | Absolute change in ppFEV1 | +14.3 percentage points (vs. Placebo) | [26] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | Absolute change in ppFEV1 | +10.0 percentage points (vs. Tez/Iva) | [27] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | Absolute change in sweat chloride | -41.8 mmol/L (vs. Placebo) | [26] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | Absolute change in sweat chloride | -45.1 mmol/L (vs. Tez/Iva) | [27] |
Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
This protocol assesses the shift from immature (Band B) to mature (Band C) CFTR following corrector treatment.
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to 80-90% confluency.
-
Treat cells with desired concentrations of VX-661 alone or in combination with other modulators (e.g., 3 µM VX-661, 3 µM Elexacaftor) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer. Crucially, do not boil the samples. Heat at 37°C for 20 minutes.[10]
-
Load 30-50 µg of protein per lane on a 6% Tris-Glycine SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane overnight at 4°C.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-CFTR antibody (e.g., clone 596) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Visualize bands using a chemiluminescence imager.
-
Quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).[10]
-
Calculate the maturation efficiency as: (Band C) / (Band B + Band C).
-
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized epithelial monolayer to assess functional CFTR rescue.
-
Cell Culture:
-
Seed human bronchial epithelial (HBE) cells expressing F508del-CFTR on permeable supports (e.g., Transwells®).
-
Culture at an air-liquid interface until a polarized monolayer with high TEER (>500 Ω·cm²) is formed.
-
Treat cells with VX-661 combinations for 24-48 hours prior to the assay by adding compounds to the basolateral medium.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chambers containing pre-warmed (37°C) and gassed (95% O2/5% CO2) Krebs-Bicarbonate Ringer (KBR) solution.
-
Allow the baseline short-circuit current (Isc) to stabilize.
-
-
Measurement of CFTR-Mediated Current:
-
Step 1: Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the current to reach a new stable baseline.
-
Step 2: Add Forskolin (10-20 µM) to both chambers to raise cAMP levels and activate CFTR. An increase in Isc indicates functional CFTR.
-
Step 3: Add a CFTR potentiator like Ivacaftor (VX-770, 1-10 µM) or Genistein (50 µM) to the apical chamber to maximally stimulate the rescued channels.
-
Step 4: Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-specific. The resulting drop in current represents the total CFTR activity.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound addition. The CFTRinh-172-sensitive current is the most accurate measure of total CFTR function.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Degradation: Cross-talk between the Ubiquitylation and SUMOylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of CFTR by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Transcriptomic and Proteostasis Networks of CFTR and the Development of Small Molecule Modulators for the Treatment of Cystic Fibrosis Lung Disease [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 24. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Safety of elexacaftor/tezacaftor/ivacaftor dose reduction: Mechanistic exploration through physiologically based pharmacokinetic modeling and a clinical case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
VX-661 (Tezacaftor) Translational Challenges: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common challenges encountered when translating in vitro data of the CFTR corrector, VX-661 (Tezacaftor), to in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why does the magnitude of F508del-CFTR correction observed with VX-661 in vitro not always directly correlate with the clinical response in vivo?
A1: Several factors contribute to the discrepancy between in vitro and in vivo efficacy of VX-661. In vitro assays often utilize immortalized cell lines (e.g., CFBE41o-) expressing high levels of F508del-CFTR, which may not fully represent the complex cellular environment of human airways.[1][2] Additionally, in vivo physiological factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as patient-specific factors like genetic background and disease severity, can significantly influence the therapeutic outcome. While in vitro studies are crucial for initial efficacy assessment, patient-derived cells and organoids are emerging as more predictive models.[3][4]
Q2: What are the key in vitro assays to assess VX-661 efficacy, and what are their limitations?
A2: The two primary in vitro assays for evaluating VX-661 are Western blotting to assess CFTR protein maturation and the Ussing chamber assay to measure CFTR-mediated chloride transport.[5][6]
-
Western Blotting: This technique quantifies the conversion of the immature (Band B) to the mature (Band C) form of the CFTR protein, indicating successful trafficking to the cell membrane. A limitation is that it doesn't provide functional information about the corrected protein's channel activity.
-
Ussing Chamber: This electrophysiological method measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.[5] However, the culture conditions and the use of maximal stimulation (e.g., with forskolin) may not reflect the physiological conditions in a patient's airways.
Q3: How do pharmacokinetic and pharmacodynamic (PK/PD) differences between preclinical models and humans affect the translation of VX-661 data?
A3: Preclinical animal models, while valuable, often exhibit different PK/PD profiles for drugs compared to humans.[7][8] Species-specific differences in drug metabolism (e.g., cytochrome P450 enzyme activity) can lead to variations in drug exposure and clearance.[7] Furthermore, the relationship between drug concentration at the target site and the pharmacological response can differ, making direct extrapolation of dose-response relationships challenging. Integrated PK/PD modeling, combining in vivo pharmacokinetic data with in vitro pharmacodynamic data, can help bridge this translational gap.[9]
Q4: Can patient-derived in vitro models, such as nasal or rectal organoids, improve the prediction of in vivo response to VX-661?
A4: Yes, patient-derived models are increasingly being used to predict individual drug responses.[3][4] Studies have shown a correlation between the in vitro response in human nasal epithelial (HNE) cultures and the in vivo clinical response to CFTR modulators.[10][11] Similarly, rectal organoids can be used to assess CFTR function and response to modulators, offering a personalized medicine approach.[12] However, these models also have limitations, including the invasive nature of obtaining biopsies and potential differences between intestinal and airway tissue responses.[11]
Troubleshooting Guide
Issue 1: Inconsistent VX-661 efficacy in correcting F508del-CFTR maturation in Western blot assays.
-
Possible Cause 1: Cell line variability. Different cell lines or passages of the same cell line can exhibit varying expression levels of F508del-CFTR and other cellular machinery involved in protein folding and trafficking.
-
Troubleshooting Tip: Standardize cell line and passage number. Perform regular characterization of the cell line to ensure consistency.
-
-
Possible Cause 2: Suboptimal compound concentration or incubation time. The dose-response and time-course of VX-661's effect can vary between cell types.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell model.
-
-
Possible Cause 3: Issues with antibody quality or blotting technique.
-
Troubleshooting Tip: Validate the primary anti-CFTR antibody. Optimize blocking and washing steps to reduce background and enhance signal-to-noise ratio.
-
Issue 2: Low or variable functional response to VX-661 in Ussing chamber experiments.
-
Possible Cause 1: Poor epithelial cell differentiation. For primary human bronchial epithelial (HBE) cells, incomplete differentiation can lead to low CFTR expression and a blunted response to correctors.
-
Troubleshooting Tip: Ensure cells are cultured at an air-liquid interface for a sufficient duration (e.g., 21-28 days) to achieve full differentiation.[10] Monitor transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
-
Possible Cause 2: Presence of potentiator may affect corrector efficacy. Some studies suggest that long-term exposure to a potentiator like ivacaftor (B1684365) (VX-770) can sometimes reduce the correction efficacy of correctors.[13]
-
Troubleshooting Tip: Carefully consider the timing and sequence of compound addition. For assessing corrector efficacy, it is common to pre-incubate with the corrector before acute stimulation with a potentiator and a cAMP agonist like forskolin (B1673556).
-
Issue 3: Disappointing in vivo efficacy in animal models despite promising in vitro data.
-
Possible Cause 1: Inadequate drug exposure at the target tissue. Poor bioavailability, rapid metabolism, or inefficient distribution to the lungs can result in sub-therapeutic concentrations of VX-661.
-
Troubleshooting Tip: Conduct thorough pharmacokinetic studies in the chosen animal model to determine drug concentrations in plasma and lung tissue. Adjust dosing regimen accordingly.
-
-
Possible Cause 2: The animal model does not fully recapitulate human cystic fibrosis lung disease. For example, mice do not spontaneously develop the lung disease seen in humans with CF.[14][15]
-
Possible Cause 3: Species differences in CFTR biology. The amino acid sequence and regulation of CFTR can differ between species, potentially affecting the binding and efficacy of VX-661.[14]
-
Troubleshooting Tip: Consider using "humanized" animal models that express human CFTR to mitigate species-specific differences.[17]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of VX-661 (Tezacaftor)
| Cell Line | Treatment | Endpoint | Result |
| CFBE41o- | Tezacaftor (B612225) (VX-661) | F508del-CFTR Plasma Membrane Density | ~3.5% of Wild-Type |
| CFBE41o- | Tezacaftor + Elexacaftor | F508del-CFTR Plasma Membrane Density | ~45% of Wild-Type |
Data sourced from references[1][2].
Table 2: In Vivo Efficacy of VX-661 (Tezacaftor)-Based Therapies in Patients with Cystic Fibrosis (F508del homozygous)
| Therapy | Endpoint | Change from Baseline |
| Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | Sweat Chloride | -6.04 mmol/L |
| Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | ppFEV₁ | +3.75 percentage points |
Data sourced from a phase 2 clinical trial.[18]
Experimental Protocols
1. Western Blotting for CFTR Maturation
-
Objective: To quantify the change in the ratio of mature (Band C) to immature (Band B) F508del-CFTR protein following treatment with VX-661.
-
Materials:
-
F508del-CFTR expressing human bronchial epithelial (HBE) cells
-
VX-661 (Tezacaftor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate HBE cells and allow them to differentiate. Treat the cells with the desired concentration of VX-661 for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the intensity of Band B and Band C using densitometry software. Calculate the Band C/B ratio as a measure of CFTR maturation.
-
2. Ussing Chamber Assay for CFTR Function
-
Objective: To measure the effect of VX-661 on CFTR-mediated chloride secretion in polarized epithelial cells.
-
Materials:
-
Differentiated HBE cells cultured on permeable supports
-
VX-661 (Tezacaftor)
-
Ivacaftor (VX-770)
-
Forskolin
-
CFTRinh-172
-
Ussing chamber system with electrodes
-
Ringer's solution
-
-
Procedure:
-
Cell Pre-treatment: Treat HBE cells with VX-661 for 24-48 hours prior to the assay.
-
Mounting: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.
-
Basal Current Measurement: Measure the basal short-circuit current (Isc).
-
CFTR Activation: Add a CFTR potentiator like Ivacaftor followed by a cAMP agonist like forsklin to the apical chamber to maximally stimulate CFTR.
-
Measurement of Short-Circuit Current (Isc): Measure the change in Isc, which reflects the net ion transport across the epithelium. The increase in Isc after forskolin stimulation is indicative of CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add CFTRinh-172 to the apical chamber to confirm that the measured current is specific to CFTR.
-
Analysis: Quantify the change in Isc in response to CFTR activation and compare it to that of untreated cells.
-
Visualizations
Caption: Mechanism of action of the CFTR corrector VX-661 (Tezacaftor).
Caption: Workflow for translating VX-661 from in vitro to in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Animal Models in the Pathophysiology of Cystic Fibrosis [frontiersin.org]
- 15. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Biology of Cystic Fibrosis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for VX-661 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VX-661 (Tezacaftor). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your buffer conditions and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VX-661 and how does it influence experimental design?
A1: VX-661 is a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector.[1] Its primary function is to act as a pharmacological chaperone for the F508del-CFTR mutant protein, the most common mutation causing cystic fibrosis.[1][2] The F508del mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1] VX-661 binds to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and trafficking to the cell surface, where it can function as a chloride ion channel.[1][2] This mechanism necessitates a pre-incubation period (typically 24-48 hours) in cell-based assays to allow for the correction and trafficking of the CFTR protein to the cell membrane.[1]
Q2: What is the best solvent for VX-661 and how should I prepare my stock solution?
A2: VX-661 is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[3] For in vitro experiments, a stock solution of 10 mM in high-purity DMSO is recommended. To ensure complete dissolution, sonication may be beneficial. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C. When preparing your working solution, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration without VX-661) in your experiments.
Q3: I am observing precipitation when I dilute my VX-661 DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, often called "crashing out," occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic stock to an aqueous buffer.[4][5] To mitigate this, you can try the following:
-
Slower Addition: Add the DMSO stock solution dropwise to your buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Intermediate Dilution: Perform a serial dilution, first into a small volume of your aqueous buffer or a buffer containing a small percentage of an organic co-solvent, before adding it to the final volume.
-
Adjust Buffer pH: If your experimental conditions allow, adjusting the pH of your buffer may improve the solubility of VX-661.
-
Use of Pluronic F-127: For challenging applications, a small percentage of a non-ionic surfactant like Pluronic F-127 can be added to the aqueous buffer to improve the solubility of hydrophobic compounds.
Troubleshooting Guides
Western Blot Analysis of CFTR Maturation
Western blotting is a key technique to assess the efficacy of VX-661 by observing the shift from the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa).[1][6]
Problem 1: Weak or no CFTR signal (Band B or C) after VX-661 treatment.
| Potential Cause | Troubleshooting Step & Buffer Optimization |
| Inefficient Cell Lysis | Ensure your lysis buffer is effective. A common choice is RIPA (Radioimmunoprecipitation Assay) buffer . If you suspect incomplete lysis, consider increasing the concentration of detergents (e.g., Triton X-100, SDS) in your RIPA buffer. However, be cautious as high detergent concentrations can denature proteins and disrupt antibody binding. Always supplement your lysis buffer with a fresh protease inhibitor cocktail to prevent CFTR degradation.[2][7] |
| Low Protein Abundance | CFTR is a low-abundance protein. Ensure you are loading a sufficient amount of total protein per well (typically 30-50 µg).[1] Consider using a cell line that overexpresses F508del-CFTR. |
| Inefficient Protein Transfer | Optimize your transfer conditions. For a large protein like CFTR, a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer. Ensure your transfer buffer contains an appropriate amount of methanol (B129727) (typically 20%) to facilitate protein binding to the membrane. |
Problem 2: High background on the Western blot, obscuring the CFTR bands.
| Potential Cause | Troubleshooting Step & Buffer Optimization |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. A common blocking buffer is 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). If high background persists, try increasing the milk or BSA concentration to 10%. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution. High antibody concentrations can lead to non-specific binding. |
| Insufficient Washing | Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations. Perform at least three washes of 10-15 minutes each. |
Ussing Chamber Electrophysiology for CFTR Function
Ussing chamber experiments are the gold standard for measuring CFTR-mediated ion transport across an epithelial monolayer, providing a functional readout of VX-661's efficacy.[8]
Problem 1: Unstable baseline short-circuit current (Isc) before adding pharmacological agents.
| Potential Cause | Troubleshooting Step & Buffer Optimization |
| Temperature Fluctuations | Ensure your Krebs-Ringer bicarbonate buffer is pre-warmed to 37°C and maintained at this temperature throughout the experiment. Use a water-jacketed Ussing chamber system if available. |
| Inadequate Gassing | Continuously gas the Krebs-Ringer buffer with 95% O₂ / 5% CO₂ to maintain physiological pH and oxygenation. Ensure the gas mixture is bubbling gently and consistently in both chambers. |
| Leaky Epithelial Monolayer | Check the transepithelial electrical resistance (TEER) of your cell monolayer before the experiment. A low TEER value indicates a leaky monolayer, which will result in an unstable baseline. Ensure your cells are fully differentiated and form tight junctions. |
Problem 2: Low or no Isc response to forskolin (B1673556) after VX-661 pre-incubation.
| Potential Cause | Troubleshooting Step & Buffer Optimization |
| Suboptimal Buffer Composition | Ensure your Krebs-Ringer buffer has the correct ionic composition and pH. Small variations in ion concentrations can affect CFTR activity. Prepare fresh buffer for each experiment. Some studies have shown that the presence of extracellular phosphate (B84403) can enhance the function of rescued F508del-CFTR, so consider including phosphate in your buffer. |
| Insufficient VX-661 Incubation | Ensure a pre-incubation period of at least 24-48 hours with VX-661 to allow for CFTR correction and trafficking. |
| Inactive Forskolin | Forskolin is light-sensitive and can degrade over time. Prepare fresh forskolin stock solutions and protect them from light. |
Data Presentation
Table 1: Recommended Buffer Compositions for VX-661 Experiments
| Buffer | Component | Concentration | Purpose |
| RIPA Lysis Buffer | Tris-HCl, pH 7.4-8.0 | 20-50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| EDTA | 1 mM | Chelates divalent cations, inhibits proteases | |
| Triton X-100 | 1% (v/v) | Non-ionic detergent for membrane protein solubilization | |
| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent to disrupt protein-protein interactions | |
| SDS | 0.1% (w/v) | Strong ionic detergent for complete protein denaturation | |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation | |
| Krebs-Ringer Bicarbonate Buffer | NaCl | 115 mM | Main physiological salt |
| NaHCO₃ | 25 mM | Bicarbonate buffering system | |
| KCl | 5 mM | Essential cation | |
| MgCl₂ | 1 mM | Essential cation | |
| CaCl₂ | 1 mM | Essential cation | |
| KH₂PO₄ | 1 mM | Phosphate source | |
| D-Glucose | 10 mM | Energy source |
Experimental Protocols
Protocol 1: Western Blot Analysis of VX-661 Mediated CFTR Maturation
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR. Treat cells with the desired concentration of VX-661 (e.g., 3 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (30-50 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes (do not boil, as this can cause CFTR to aggregate).
-
SDS-PAGE: Separate the protein samples on a 6-8% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the intensity of Band B and Band C. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture and Treatment: Culture primary HBE cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated. Treat cells by adding VX-661 (e.g., 3 µM) to the basolateral medium and incubate for 24-48 hours.
-
Chamber Setup: Mount the permeable support in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate buffer.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and allow the baseline Isc to stabilize.
-
Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist like Forskolin (e.g., 10-20 µM) to activate CFTR.
-
Add a CFTR potentiator like Ivacaftor (VX-770) to maximize CFTR channel opening.
-
Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each pharmacological agent. The CFTR-dependent current is the peak current after forskolin and potentiator addition minus the current remaining after CFTRinh-172 addition.
Visualizations
Caption: CFTR maturation and trafficking pathway, indicating the corrective action of VX-661.
Caption: General experimental workflow for evaluating the efficacy of VX-661.
Caption: A logical workflow for troubleshooting common issues in VX-661 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. February 2018 – CFTR cystic fibrosis transmembrane conductance regulator [morainetownshipdems.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cff.org [cff.org]
- 7. benchchem.com [benchchem.com]
- 8. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Tezacaftor during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Tezacaftor during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Tezacaftor degradation?
A1: Tezacaftor is susceptible to degradation under several conditions. The primary factors to control are exposure to alkaline pH, oxidative conditions, and, to a lesser extent, acidic conditions and UV light. Thermal degradation is generally less of a concern under standard laboratory conditions.
Q2: How should I store Tezacaftor to ensure its stability?
A2: For long-term storage, Tezacaftor powder should be stored at -20°C. For short-term storage, such as during the preparation of solutions for an experiment, it is recommended to keep the compound in a cool, dry, and well-ventilated place. If dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to a year or -20°C for up to six months, preferably under a nitrogen atmosphere.
Q3: What solvents are recommended for dissolving Tezacaftor?
A3: Tezacaftor is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. It is insoluble in water. When preparing stock solutions, ensure the solvent is of high purity and dry, as moisture can contribute to hydrolysis, especially under non-neutral pH conditions.
Q4: Can I expose my experimental setup with Tezacaftor to ambient light?
A4: While Tezacaftor is not extremely sensitive to light, prolonged exposure to UV light can lead to some degradation. It is good laboratory practice to protect solutions containing Tezacaftor from direct and prolonged light exposure by using amber vials or covering the experimental setup with aluminum foil.
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these have been shown to cause degradation of Tezacaftor. When formulating buffers or media, ensure the final pH is within a stable range for Tezacaftor, ideally close to neutral.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in bioassays. | Degradation of Tezacaftor in stock or working solutions. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Ensure the pH of your assay buffer is compatible with Tezacaftor (near neutral). 4. Protect solutions from light. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Review the preparation and storage conditions of your sample. 2. Perform a forced degradation study on a reference standard to identify potential degradation peaks. 3. Ensure the mobile phase of your HPLC method is not promoting on-column degradation. |
| Precipitation of Tezacaftor in aqueous buffers. | Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system. 2. Consider the use of a suitable co-solvent or formulating agent if permissible for your experiment. |
| Loss of activity over the course of a long-term experiment. | Gradual degradation under experimental conditions. | 1. Assess the stability of Tezacaftor in your specific experimental media over the time course of the experiment. 2. If significant degradation is observed, consider replenishing the Tezacaftor-containing media at appropriate intervals. |
Quantitative Data on Tezacaftor Degradation
The following tables summarize the percentage of Tezacaftor degradation observed under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of Tezacaftor under Hydrolytic Conditions
| Condition | Reagent | Temperature | Duration | % Degradation |
| Acidic | 2N HCl | 60°C | 30 min | 4.38 - 5.36% |
| Alkaline | 2N NaOH | 60°C | 30 min | 7.08 - 16.76% |
| Neutral | Water | Reflux | 6 hours | 0.85 - 1.99% |
Table 2: Degradation of Tezacaftor under Other Stress Conditions
| Condition | Method | Temperature | Duration | % Degradation |
| Oxidative | 20% H₂O₂ | 60°C | 30 min | 5.83 - 8.37% |
| Thermal | Dry Heat | 105°C | 1 hour | 2.86 - 3.97% |
| Photolytic | UV Light | Ambient | 24 hours | 1.16 - 1.99% |
Experimental Protocols
Protocol 1: Preparation of Tezacaftor Stock Solution
-
Materials: Tezacaftor powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the Tezacaftor powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under a laminar flow hood, weigh the desired amount of Tezacaftor powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
-
Materials: Tezacaftor stock solution (1 mg/mL in a suitable organic solvent), 2N NaOH, 2N HCl, HPLC grade water, HPLC system.
-
Procedure: a. In a volumetric flask, add a known volume of the Tezacaftor stock solution. b. Add an equal volume of 2N NaOH. c. Reflux the solution at 60°C for 30 minutes. d. After cooling to room temperature, neutralize the solution with an equivalent volume of 2N HCl. e. Dilute the solution to a suitable concentration for HPLC analysis with the mobile phase. f. Inject the sample into the HPLC system and analyze for the parent drug peak and any degradation products. g. A control sample (without NaOH treatment) should be prepared and analyzed in parallel.
Visualizations
Caption: Workflow for the proper handling and use of Tezacaftor in experiments.
Caption: A decision tree for troubleshooting potential Tezacaftor degradation.
Caption: Simplified diagram of the metabolic fate of Tezacaftor.
Validation & Comparative
Validating VX-661 Efficacy: A Comparative Guide to Functional Chloride Transport Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of VX-661 (Tezacaftor) in rescuing Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein function, with a focus on validation through functional chloride transport assays. We will delve into the experimental data comparing VX-661 with other CFTR modulators and provide detailed protocols for the key assays cited.
VX-661: A Second-Generation CFTR Corrector
VX-661, also known as Tezacaftor, is a second-generation CFTR corrector designed to address the trafficking defect of the F508del-CFTR protein, the most common mutation in Cystic Fibrosis (CF).[1][2] By binding to the first membrane-spanning domain (MSD1) of the CFTR protein, VX-661 facilitates its proper folding and trafficking to the plasma membrane.[1][3] This action increases the density of CFTR channels on the cell surface, which can then be activated to transport chloride ions. The efficacy of VX-661 is often evaluated in combination with a CFTR potentiator, such as Ivacaftor (VX-770), which enhances the channel's opening probability.[3][4] The combination of Tezacaftor and Ivacaftor is known as Symdeko®.[5] Furthermore, VX-661 is a key component of the triple-combination therapy Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor), which has shown significant clinical benefit.[3][6]
Quantitative Comparison of VX-661 Efficacy
The efficacy of VX-661, alone and in combination with other modulators, has been quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from studies evaluating the rescue of F508del-CFTR function.
Table 1: In Vitro Efficacy of VX-661 in Rescuing F508del-CFTR Function (Ussing Chamber Assay)
| Cell Model | Corrector(s) | Outcome Measure | Result (% of Wild-Type CFTR function) |
| Human Bronchial Epithelial (HBE) Cells | VX-661 (Tezacaftor) + VX-770 (Ivacaftor) | Chloride Secretion (Isc) | ~25% of non-CF HBE cells[4] |
| Human Nasal Epithelial (HNE) Cells | VX-661 (Tezacaftor) + VX-445 (Elexacaftor) + VX-770 (Ivacaftor) | Chloride Secretion (Isc) | Approximately 62% of WT CFTR[6] |
| CFBE41o- cells | VX-661 (Tezacaftor) + VX-445 (Elexacaftor) | F508del-CFTR PM density | ~45% of WT level[7] |
| CFBE41o- cells | VX-661 (Tezacaftor) + VX-445 (Elexacaftor) + Forskolin (B1673556) & VX-770 | F508del-CFTR function | ~90% of WT level[7] |
Table 2: Clinical Efficacy of VX-661 in Combination Therapies
| Study Population | Treatment | Primary Outcome | Result |
| F508del Homozygous | VX-661 (100 mg) + Ivacaftor | Change in FEV1 at 28 days | 9% increase compared to placebo[4] |
| F508del Homozygous | VX-661 (150 mg) + Ivacaftor | Change in FEV1 at 28 days | 7.5% increase compared to placebo[4] |
| F508del Homozygous or Heterozygous | VX-661 + Ivacaftor | Decrease in sweat chloride | Significant decreases observed[4] |
Experimental Protocols
The validation of VX-661's efficacy relies heavily on two key functional chloride transport assays: the Ussing chamber assay and the Forskolin-Induced Swelling (FIS) assay.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[2][8][9] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Methodology:
-
Cell Culture: Polarized epithelial cell monolayers (e.g., human bronchial epithelial cells expressing F508del-CFTR) are cultured on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.[8]
-
Corrector Incubation: The cell monolayers are incubated with VX-661 (e.g., 1-10 µM) or a vehicle control (DMSO) for 24-48 hours at 37°C to allow for CFTR protein correction and trafficking to the cell membrane.[8]
-
Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber. Both the apical and basolateral chambers are filled with a pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Ringer's solution.[8][10]
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the Isc, representing the net ion transport, is recorded.[11]
-
CFTR Activation: To specifically measure CFTR function, other ion channels like the epithelial sodium channel (ENaC) are blocked using amiloride (B1667095). CFTR channels are then activated by adding a cAMP agonist, such as forskolin, to the basolateral solution. A potentiator like Ivacaftor (VX-770) is often added to maximize channel gating.[9][12]
-
Data Analysis: The change in Isc following CFTR activation is a direct measure of the functional, rescued CFTR at the cell surface. The magnitude of this change is proportional to the efficacy of the corrector.[9]
Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a high-throughput method used to quantify CFTR function in patient-derived intestinal organoids.[13][14] Activation of CFTR by forskolin leads to chloride and subsequent water influx into the organoid lumen, causing them to swell.[14]
Methodology:
-
Organoid Culture: Intestinal organoids are cultured from patient-derived rectal biopsies in a 96-well plate format.[14]
-
Corrector Pre-Treatment: Organoids are pre-treated with CFTR correctors like VX-661 (e.g., 3 µM) for 24-48 hours to assess the rescue of CFTR function.[15][16]
-
Swelling Assay: The assay is initiated by adding a cocktail containing forskolin (to activate CFTR), amiloride (to inhibit ENaC), and often a potentiator like genistein (B1671435) or Ivacaftor to the culture medium.[15]
-
Imaging: Time-lapse confocal microscopy is used to capture images of the organoids over several hours.[14]
-
Data Analysis: The increase in the cross-sectional area of the organoids over time is quantified. The area under the curve (AUC) is calculated as a measure of CFTR activity.[13][14]
Visualizing the Mechanism of Action
To understand how VX-661 and other modulators function, it is helpful to visualize the CFTR activation pathway and the experimental workflows.
Caption: CFTR activation pathway and the sites of action for VX-661 and VX-770.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. huborganoids.nl [huborganoids.nl]
- 15. stemcell.com [stemcell.com]
- 16. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CFTR Correctors: VX-661 (Tezacaftor) vs. Lumacaftor (VX-809)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the corrective effects of two key cystic fibrosis transmembrane conductance regulator (CFTR) modulators: VX-661 (Tezacaftor) and Lumacaftor (VX-809). Both small molecules are classified as Type I CFTR correctors, designed to address the underlying protein folding and trafficking defects caused by the F508del mutation, the most common genetic cause of cystic fibrosis (CF). This document summarizes their mechanisms of action, presents comparative experimental data, and provides detailed methodologies for key assays.
Mechanism of Action: A Shared Target with Subtle Differences
Both Tezacaftor (B612225) and Lumacaftor act as molecular chaperones, directly binding to the first membrane-spanning domain (MSD1) of the nascent F508del-CFTR protein. This interaction stabilizes the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface, where it can function as a chloride ion channel.
Tezacaftor was developed as a second-generation corrector to improve upon the efficacy and safety profile of the first-in-class corrector, Lumacaftor. While their fundamental mechanism is similar, in-vitro studies have revealed differences in their effects on cellular morphology and CFTR channel function. Notably, prolonged exposure to Tezacaftor has been shown to result in a better-structured epithelial-like monolayer compared to Lumacaftor. Furthermore, Lumacaftor has been observed to have an inhibitory effect on the channel activity of the rescued F508del-CFTR protein, a phenomenon not seen with Tezacaftor.
dot
Comparative Efficacy: In-Vitro and Clinical Data
The following tables summarize the key quantitative data comparing the corrective effects of VX-661 and Lumacaftor from both in-vitro and clinical studies.
In-Vitro Efficacy
| Parameter | VX-661 (Tezacaftor) | Lumacaftor (VX-809) | Cell Model |
| Apical F508del-CFTR Abundance | ~1.5-fold increase over Lumacaftor[1] | Baseline for comparison[1] | Polarized F508del-CFTR CFBE cells |
| Epithelial Monolayer Structure | Better structured[2] | Less structured[2] | Polarized F508del-CFTR CFBE cells |
| CFTR Channel Activity (Short-Circuit Current) | No inhibitory effect observed[3] | 33% reduction in forskolin-ivacaftor-mediated Isc with acute exposure[3] | Polarized CFBE41o- cells |
Clinical Efficacy (in Combination with Ivacaftor)
| Parameter | Tezacaftor/Ivacaftor (B1684365) | Lumacaftor/Ivacaftor | Patient Population |
| Mean Absolute Change in ppFEV1 | +4.0 percentage points[4] | +3.4 (weighted absolute mean difference) | F508del Homozygous |
| Mean Change in Sweat Chloride | -10.1 mmol/L[4] | ~ -11 to -20 mmol/L[4] | F508del Homozygous |
| Respiratory Adverse Events | Lower incidence, better tolerability[5] | Higher incidence of chest tightness and dyspnea[4] | F508del Homozygous |
| Drug-Drug Interactions | Fewer; not a strong CYP3A inducer[4] | Strong CYP3A inducer[4] | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for CFTR Maturation
dot
Objective: To assess the effect of correctors on the maturation of F508del-CFTR by quantifying the relative amounts of the immature (Band B) and mature (Band C) forms of the protein.
Methodology:
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) and treat with the desired concentrations of VX-661, Lumacaftor, or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis and Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by heating in Laemmli buffer. Separate proteins by size on a 6-8% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa). The ratio of Band C to Band B is used as a measure of CFTR maturation efficiency.
Ussing Chamber Assay for CFTR Function
dot
Objective: To measure CFTR-mediated chloride transport across a polarized epithelial monolayer as a functional readout of corrector efficacy.
Methodology:
-
Cell Culture: Culture primary HBE cells from CF patients or a suitable cell line on permeable supports at an air-liquid interface (ALI) until a confluent and differentiated monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Treatment: Treat the cell monolayers with the CFTR corrector (e.g., VX-661 or Lumacaftor) or vehicle control by adding the compound to the basolateral medium and incubating for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with a physiological salt solution (e.g., Krebs-Bicarbonate Ringer) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier and continuously record the resulting Isc, which reflects the net ion transport.
-
Pharmacological Modulation:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the apical chamber.
-
Acutely add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximally activate the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each pharmacological agent. The magnitude of the forskolin (B1673556) and potentiator-stimulated, CFTRinh-172-inhibited Isc is a direct measure of the functional rescue of CFTR by the corrector.
Conclusion
Both VX-661 (Tezacaftor) and Lumacaftor (VX-809) are effective correctors of the F508del-CFTR protein, functioning through a similar mechanism of stabilizing the protein during its biogenesis. However, this comparative analysis, supported by both in-vitro and clinical data, highlights key differences. Tezacaftor demonstrates an improved safety and drug-drug interaction profile. Furthermore, in-vitro evidence suggests that Tezacaftor may be more effective at promoting the proper apical localization of F508del-CFTR and, importantly, does not exhibit the inhibitory effect on channel function that has been observed with Lumacaftor. These findings underscore the advancements made in the development of second-generation CFTR correctors and provide valuable insights for the continued development of highly effective combination therapies for cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Tezacaftor and Next-Generation CFTR Correctors in Cystic Fibrosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). Tezacaftor, a second-generation CFTR corrector, in combination with other modulators, has significantly improved clinical outcomes for many patients. However, the quest for even more effective therapies continues, leading to the development of next-generation correctors. This guide provides an objective, data-driven comparison of Tezacaftor-based regimens with emerging next-generation corrector combinations, offering insights into their performance based on supporting experimental data.
Mechanism of Action: A Synergistic Approach to Restoring CFTR Function
The primary cause of CF is a mutation in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.[1] CFTR modulators work in concert to overcome this defect.
Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the F508del-CFTR protein, increasing its density at the cell surface.[2] It is often used in combination with Elexacaftor (VX-445) , another corrector that binds to a different site on the CFTR protein, providing a synergistic effect on protein folding and trafficking.[3][4] To maximize the function of the corrected CFTR protein at the cell surface, a potentiator like Ivacaftor (VX-770) is included. Ivacaftor increases the channel's open probability, facilitating the transport of chloride ions.[3][5]
Next-generation therapies aim to build upon this success. One such combination includes Vanzacaftor (VX-121) , a novel corrector, paired with Tezacaftor and Deutivacaftor (VX-561) , a deuterated form of Ivacaftor with a longer half-life.[6][7] This new triple combination has shown the potential for even greater restoration of CFTR function.[8]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key quantitative data from clinical trials, providing a head-to-head comparison of Tezacaftor-based regimens and the next-generation combination.
Table 1: Clinical Efficacy of Tezacaftor-based vs. Next-Generation Corrector Combinations
| Regimen | Study Population (Genotype) | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | F508del/Minimal Function | +13.8 percentage points | -41.2 | [9] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | F508del/F508del | +10.0 percentage points (vs. Tez/Iva) | -45.1 (vs. Tez/Iva) | [10] |
| Vanzacaftor/Tezacaftor/Deutivacaftor | F508del/Minimal Function & F508del/F508del (SKYLINE Trials) | Non-inferior to Elexacaftor/Tezacaftor/Ivacaftor | Not reported as primary outcome | [1] |
Table 2: Safety and Tolerability Profile
| Regimen | Common Adverse Events | Discontinuation Rate due to Adverse Events | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | Headache, upper respiratory tract infection, abdominal pain, diarrhea | Low | [11][12] |
| Vanzacaftor/Tezacaftor/Deutivacaftor | Infective pulmonary exacerbation, cough, COVID-19, nasopharyngitis (rates comparable to Elexacaftor/Tezacaftor/Ivacaftor) | Not reported as significantly different from the active control | [1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: CFTR protein processing, trafficking, and points of intervention for CFTR modulators.
Caption: Workflow for assessing CFTR function using the Ussing chamber assay.
Caption: Workflow for analyzing CFTR protein expression and maturation by Western blot.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-mediated ion transport across a polarized epithelial cell monolayer as a functional readout of corrector efficacy.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface to allow for differentiation and polarization.
-
Corrector Treatment: Differentiated cell monolayers are treated with the CFTR corrector(s) of interest (e.g., Tezacaftor, next-generation correctors) or a vehicle control in the basolateral medium for 24-48 hours.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a pre-warmed and gassed Krebs-Bicarbonate Ringer (KBR) solution.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
Sequential Drug Additions:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin is added to both chambers to increase intracellular cAMP and activate CFTR channels.
-
A CFTR potentiator (e.g., Ivacaftor) is added to the apical chamber to maximize the opening of the corrected CFTR channels.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following the addition of forskolin and the potentiator is calculated to quantify the level of CFTR function. The efficacy of different correctors is compared based on the magnitude of the CFTR-dependent Isc.[4][13][14]
Western Blot Analysis of CFTR Maturation
Objective: To assess the effect of CFTR correctors on the processing and trafficking of the CFTR protein from its immature to its mature, fully glycosylated form.
Methodology:
-
Cell Culture and Treatment: HBE cells homozygous for the F508del mutation are cultured and treated with the desired CFTR correctors or vehicle control for 24-48 hours.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted from the bands corresponding to the CFTR protein is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the immature, core-glycosylated CFTR (Band B; ~150 kDa) and the mature, complex-glycosylated CFTR (Band C; ~170 kDa) are quantified using densitometry. The ratio of Band C to Band B (or Band C to total CFTR) is calculated as a measure of the corrector's efficacy in promoting CFTR maturation.[15][16][17][18]
References
- 1. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis [frontiersin.org]
- 3. VX-121 + Tezacaftor + Deutivacaftor for Cystic Fibrosis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. benchchem.com [benchchem.com]
- 5. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanzacaftor, Tezacaftor and Deutivacaftor - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Efficacy and Safety of Elexacaftor-Tezacaftor-Ivacaftor in the Treatment of Cystic Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Review - Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cff.org [cff.org]
Validating Increased Mature CFTR with VX-661: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of VX-661 (Tezacaftor) in increasing mature Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein levels, with a focus on Western blot validation. We present supporting experimental data, detailed protocols, and visual diagrams to aid in the assessment of this second-generation CFTR corrector.
Mechanism of Action: How VX-661 Rescues Mutant CFTR
VX-661 (Tezacaftor) is a CFTR corrector designed to address trafficking defects of mutant CFTR proteins, most notably the F508del mutation.[1] This mutation leads to protein misfolding and retention in the endoplasmic reticulum (ER), where it is targeted for premature degradation.[2][3] As a Type I CFTR corrector, VX-661 binds directly to the first membrane-spanning domain (MSD1) of the CFTR protein.[1] This binding stabilizes the protein during its formation, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and, ultimately, to the cell surface as a mature, functional chloride channel.[1][3]
The effectiveness of VX-661 is often enhanced when used in combination with other CFTR modulators. For instance, it works synergistically with next-generation correctors like Elexacaftor (VX-445) and potentiators like Ivacaftor (VX-770) to provide a more robust restoration of CFTR function.[1][4]
Quantifying CFTR Maturation with Western Blot
Western blot analysis is a fundamental technique to visualize and quantify the impact of corrector compounds on CFTR maturation. This method distinguishes between the two main forms of the CFTR protein based on their glycosylation status and corresponding molecular weight:[3]
-
Band B (~150 kDa): The immature, core-glycosylated form of CFTR that resides in the ER.[3]
-
Band C (~170 kDa): The mature, complex-glycosylated form that has been processed through the Golgi and has trafficked to the plasma membrane.[3]
A successful corrector like VX-661 will increase the amount of mature CFTR, which is observed as a significant increase in the intensity of Band C relative to Band B on a Western blot.[3] This provides a direct measure of the compound's efficacy in rescuing the mutant protein from degradation and promoting its cellular maturation.[2]
Comparative Efficacy of VX-661 in Increasing Mature CFTR
The following table summarizes quantitative data from studies evaluating the effect of VX-661, alone and in combination with other correctors, on the maturation of F508del-CFTR. The data is presented as the ratio of mature CFTR (Band C) to total CFTR (Band B + Band C), a standard metric for corrector efficacy.
| Treatment | Cell Line | Effect on Mature F508del-CFTR (Band C / Total CFTR Ratio) | Reference |
| Vehicle (DMSO) | HEK-t cells | Baseline | [5] |
| VX-661 (Tezacaftor) | HEK-t cells | Significant increase over vehicle control | [5] |
| VX-809 (Lumacaftor) | HEK-t cells | Significant increase over vehicle control | [5] |
| VX-445 (Elexacaftor) | Rectal Organoids (A559T-CFTR) | Substantial increase in mature CFTR | [6] |
| VX-661 + VX-445 | Rectal Organoids (A559T-CFTR) | Greater increase in mature CFTR than either compound alone | [6] |
| VX-661 + VX-445 | CFBE41o- cells | Increased plasma membrane density of F508del-CFTR to ~45% of Wild Type | [4][7] |
Note: The exact quantitative values can vary based on experimental conditions, cell lines, and the specific CFTR mutation being studied.
Experimental Protocol: Western Blot for CFTR Maturation
This section details a standard protocol for assessing the effect of VX-661 on CFTR protein maturation in a cell-based model.
1. Cell Culture and Treatment:
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) or HEK293 cells stably expressing F508del-CFTR are commonly used.[2]
-
Seeding: Plate cells and grow to 80-90% confluency.
-
Treatment: Treat cells with the desired concentration of VX-661 (e.g., 3-5 µM) for 24-48 hours. Include a vehicle-only control (e.g., 0.1% DMSO).[2][6]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
4. Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: Probe the membrane with an antibody for a housekeeping protein (e.g., β-actin) to ensure equal protein loading.[6]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis to quantify the intensity of Band B and Band C.
-
Calculate the ratio of mature CFTR (Band C) to total CFTR (Band B + Band C) to determine the maturation efficacy.[5]
Visualizing the Experimental and Mechanistic Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the molecular mechanism of VX-661.
Caption: Experimental Workflow for Western Blot Analysis of CFTR Maturation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
A Comparative Guide to the Functional Validation of VX-661 (Tezacaftor) on Diverse CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional efficacy of VX-661 (tezacaftor), a second-generation CFTR corrector, against other prominent CFTR modulators. The analysis is supported by experimental data from various in vitro and clinical studies, focusing on its effects on the most common cystic fibrosis-causing mutation, F508del, as well as other rare mutations. Detailed experimental protocols for key validation assays are provided to facilitate the design and interpretation of related research.
Introduction to VX-661 (Tezacaftor)
VX-661 (tezacaftor) is a CFTR corrector designed to address the trafficking defect of the misfolded CFTR protein, particularly in individuals with the F508del mutation.[1] As a Type I corrector, it binds to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing it during biogenesis and facilitating its proper folding and transport to the cell surface.[2] Tezacaftor is a key component of combination therapies such as Symdeko® (tezacaftor/ivacaftor) and the highly effective triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor). It was developed to improve upon the efficacy and safety profile of the first-generation corrector, lumacaftor (B1684366) (VX-809).[1]
Comparative Efficacy of VX-661 and Other CFTR Modulators
The functional restoration of CFTR by VX-661, alone and in combination, has been quantified in various preclinical and clinical models. The following tables summarize the efficacy of VX-661 in comparison to other CFTR correctors, primarily lumacaftor and elexacaftor (B607289), on F508del and other CFTR mutations.
In Vitro Efficacy on F508del-CFTR
Table 1: Comparison of CFTR Corrector Efficacy on F508del-CFTR Function (Ussing Chamber Assay)
| Cell Model | Corrector(s) | Outcome Measure | Result (% of Wild-Type CFTR function) |
| Human Nasal Epithelial (HNE) Cells | VX-661 + VX-445 + VX-770 | Chloride Channel Function | ~62%[3] |
| Human Bronchial Epithelial (HBE) Cells | Lumacaftor (VX-809) | Increase in Cl- transport | ~6-fold increase over DMSO control[1] |
| Human Nasal Epithelial (HNE) Cells | Tezacaftor (VX-661) | Increase in Cl- transport | ~15%[1] |
| Human Bronchial Epithelial (HBE) Cells | Elexacaftor (VX-445) + Tezacaftor (VX-661) | Increase in Cl- transport | ~50%[1] |
Table 2: Comparison of CFTR Corrector Efficacy on F508del-CFTR Maturation (Western Blot)
| Cell Model | Corrector(s) | Outcome Measure | Result (Ratio of Mature (Band C) to Immature (Band B) CFTR) |
| Human Bronchial Epithelial (HBE) Cells | Lumacaftor (VX-809) | CFTR Maturation | Significant increase in Band C/B ratio[1] |
| Human Bronchial Epithelial (HBE) Cells | Tezacaftor (VX-661) | CFTR Maturation | Greater increase in Band C/B ratio than Lumacaftor[1] |
| Human Bronchial Epithelial (HBE) Cells | Elexacaftor (VX-445) + Tezacaftor (VX-661) | CFTR Maturation | Substantial increase in Band C, approaching wild-type levels[1] |
Clinical Efficacy in Patients with F508del Mutation
Table 3: Clinical Efficacy of VX-661 Combinations in Patients Homozygous for F508del
| Treatment | Study | Primary Outcome | Improvement |
| Tezacaftor/Ivacaftor (B1684365) | Phase 3 | Mean absolute change in ppFEV1 from baseline | 4.0 percentage points[4] |
| Tezacaftor/Ivacaftor | Phase 3 | Reduction in pulmonary exacerbations | 35%[4] |
| Elexacaftor/Tezacaftor/Ivacaftor | Phase 3 | Mean absolute change in ppFEV1 from baseline | 14.3 percentage points[5] |
| Elexacaftor/Tezacaftor/Ivacaftor | Phase 3 | Reduction in sweat chloride concentration | -41.8 mmol/L |
Table 4: Clinical Efficacy of VX-661 Combinations in Patients Heterozygous for F508del with a Minimal Function Mutation
| Treatment | Study | Primary Outcome | Improvement |
| Tezacaftor/Ivacaftor | Phase 3 | Mean absolute change in ppFEV1 from baseline | No significant improvement[6] |
| Elexacaftor/Tezacaftor/Ivacaftor | Phase 3 | Mean absolute change in ppFEV1 from baseline | 13.8 percentage points |
Table 5: Clinical Efficacy of VX-661/Ivacaftor in Patients Heterozygous for F508del with a Residual Function Mutation
| Treatment | Study | Primary Outcome | Improvement |
| Tezacaftor/Ivacaftor | Phase 3 | Mean absolute change in ppFEV1 from baseline | 6.8 percentage points[7] |
| Ivacaftor alone | Phase 3 | Mean absolute change in ppFEV1 from baseline | 4.7 percentage points[7] |
Efficacy on Rare CFTR Mutations
The combination of VX-661 and VX-445 has shown significant rescue of several rare misprocessing mutations.[3] Studies using patient-derived intestinal organoids have demonstrated that for some rare mutations, such as Q1100P and K163E, the combination of VX-661 and VX-445 is sufficient to achieve clinically significant CFTR activity levels, without the need for the potentiator ivacaftor.[8] Specifically, for the K163E mutation, VX-661 alone showed a partial restoration of CFTR function.[8] For the Q1100P mutation, the combination of VX-445 and VX-661 enhanced CFTR function to 93% of the control.[8] Furthermore, the triple combination has been shown to rescue the function of H609R and I1023_V1024del mutations to approximately 50% of wild-type CFTR activity in HEK293 cells.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.[10][11][12]
Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) or other suitable polarized epithelial cells on permeable supports at an air-liquid interface for at least 21 days to achieve full differentiation.[10]
-
Treatment: Treat the differentiated cell monolayers with VX-661 (e.g., 3 µM) or other correctors in the basolateral medium for 24-48 hours.[10]
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with Krebs Bicarbonate Ringer (KBR) solution pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.[10]
-
Equilibration: Allow the system to equilibrate for 15-20 minutes to achieve a stable short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (B1667095) (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.[10]
-
CFTR Activation: Add a cAMP agonist, such as forskolin (B1673556) (e.g., 10 µM), to the apical chamber to activate CFTR.[10]
-
CFTR Potentiation (Optional): Add a potentiator like ivacaftor (VX-770) to the apical chamber to maximize channel gating.[10]
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[10]
-
Data Analysis: The change in Isc (ΔIsc) following the addition of activators and inhibitors reflects the level of functional CFTR at the cell surface.
Western Blotting for CFTR Maturation
This biochemical assay is used to assess the processing and trafficking of the CFTR protein by distinguishing between its immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms.[13][14][15]
Protocol:
-
Cell Lysis: Lyse cells treated with or without CFTR modulators in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein lysate with Laemmli sample buffer. Heat the samples at 37°C for 30 minutes (avoid boiling to prevent CFTR aggregation).
-
SDS-PAGE: Separate the protein lysates on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.
-
Analysis: Quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa) using densitometry software. An increase in the Band C to Band B ratio indicates successful CFTR maturation.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR function in a 3D cell culture model. Functional CFTR channels mediate fluid secretion into the organoid lumen upon stimulation with forskolin, causing the organoids to swell.[16][17][18]
Protocol:
-
Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) with a specialized growth medium.
-
Seeding: Seed mature organoids into 96-well plates.
-
Treatment: Incubate the organoids with CFTR modulators for 24-48 hours.
-
Assay Initiation: Replace the culture medium with a buffer (e.g., Krebs-Ringer Bicarbonate) containing forskolin (e.g., 5 µM).
-
Imaging: Capture brightfield images of the organoids at time 0 and at regular intervals for up to 2 hours.
-
Data Analysis: Quantify the change in the cross-sectional area or volume of the organoids over time using image analysis software. The degree of swelling, often measured as the area under the curve (AUC), correlates with CFTR function.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key pathways and experimental processes described in this guide.
Conclusion
VX-661 (tezacaftor) represents a significant advancement in the treatment of cystic fibrosis, demonstrating a favorable safety profile and efficacy in correcting the F508del-CFTR trafficking defect, particularly as a component of combination therapies. In vitro and clinical data consistently show that its efficacy is substantially enhanced when combined with the corrector elexacaftor and the potentiator ivacaftor, extending significant clinical benefits to a large proportion of the CF population, including those with rare mutations. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel CFTR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. General Trends in the Effects of VX-661 and VX-445 on the Plasma Membrane Expression of Clinical CFTR Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 4. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation unlikely to response to VX-661 or ivacaftor | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 7. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 8. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 16. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 17. huborganoids.nl [huborganoids.nl]
- 18. stemcell.com [stemcell.com]
A Comparative Analysis of VX-661 (Tezacaftor) Efficacy in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, VX-661 (Tezacaftor), with other alternatives, supported by experimental data from various cell models. The information is intended to assist researchers in evaluating the efficacy and mechanism of action of different CFTR modulators. VX-661 is a second-generation CFTR corrector designed to address the trafficking defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF)[1][2]. It facilitates the proper folding and transport of the mutated protein to the cell surface[3]. This guide delves into its performance in different cell lines, often in combination with other modulators like the potentiator Ivacaftor (VX-770) and the next-generation corrector Elexacaftor (VX-445)[1][4].
Quantitative Data on VX-661 Efficacy
The efficacy of VX-661 has been evaluated in various in vitro models, primarily focusing on the rescue of the F508del-CFTR protein. The following tables summarize key quantitative findings from studies in different cell lines.
Table 1: Efficacy of VX-661 in Correcting F508del-CFTR Function
| Cell Line | Treatment | Endpoint | Result | Reference |
| CFBE41o- | VX-661 (3 µM) + VX-445 (2 µM) | F508del-CFTR Plasma Membrane (PM) Density | ~45% of Wild-Type (WT) CFTR | [5][6] |
| CFBE41o- | VX-661 (3 µM) + VX-445 | F508del-CFTR PM Density | Increase to ~45% of WT, with an EC50 of ~0.28 µM for VX-445 | [5][6] |
| CFBE41o- | VX-661 + VX-445 | F508del-CFTR Function (Short-circuit current) | ~90% of WT level (with acute forskolin (B1673556) and VX-770 addition) | [7] |
| Human Nasal Epithelial (HNE) cells (F508del/F508del) | VX-661 + VX-445 (+ VX-770) | F508del-CFTR Chloride Channel Function | ~62% of WT CFTR | [5][6] |
| Human Bronchial Epithelial (HBE) cells | VX-661 + VX-770 | ΔF508-CFTR Conductance | ~25% of non-CF HBE cells | [3] |
| FRT and CFBE41o- cells | VX-661 | F508del CFTR-mediated Iodide Influx | Significant increase compared to untreated cells | [8] |
Table 2: Comparative Efficacy of CFTR Corrector Combinations
| Cell Line | Corrector Combination | Endpoint | Result | Reference |
| CFBE41o- | VX-661 + VX-445 | Synergistic increase in F508del-CFTR PM density | To 42%–56% of WT | [5] |
| FRT and CFBE41o- | VX-661 + VX-445 | F508del CFTR Iodide Transport | Greater increase than VX-661 or VX-445 alone | [4] |
| Intestinal Organoids (Q1100P and/or K163E mutations) | VX-661 + VX-445 | CFTR Function | Clinically significant activity levels without the need for VX-770 | [9] |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of VX-661 and the general workflows for evaluating CFTR corrector efficacy in vitro.
Caption: Mechanism of Action of VX-661 (Tezacaftor).
Caption: Experimental workflow for evaluating CFTR corrector efficacy in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the extent to which CFTR correctors can rescue the trafficking of F508del-CFTR from the endoplasmic reticulum to the Golgi apparatus, where it undergoes complex glycosylation. This maturation is visualized by a shift in the molecular weight of the CFTR protein on a Western blot, from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C)[1].
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE, HEK293T) expressing F508del-CFTR are cultured. The cells are treated with the desired concentrations of CFTR correctors (e.g., Tezacaftor, Lumacaftor, Elexacaftor) or a vehicle (DMSO) for 24-48 hours[1].
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS). Lysis is performed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors. The cell lysate is then centrifuged to pellet debris, and the supernatant containing the total protein is collected[1].
-
SDS-PAGE and Western Blotting: Equal amounts of protein are denatured in Laemmli buffer. The protein samples are then separated by SDS-PAGE and transferred to a membrane for Western blotting, where specific antibodies are used to detect the different forms of the CFTR protein[1].
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a functional assessment that measures ion transport across an epithelial monolayer. This is used to evaluate the functional rescue of CFTR by correctors[10].
-
Cell Culture: Polarized epithelial cells expressing F508del-CFTR (e.g., primary HBE cells) are cultured on permeable supports[10].
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides[2].
-
Measurement of Short-Circuit Current (Isc): The baseline Isc is measured. Amiloride is added to the apical chamber to block epithelial sodium channels (ENaC). Forskolin is then added to activate CFTR. A potentiator like Ivacaftor may be added to enhance CFTR channel gating. Finally, a CFTR inhibitor (like CFTRinh-172) is added to confirm that the measured current is CFTR-specific[10].
Conclusion
The cross-validation of VX-661 (Tezacaftor) in multiple cell models provides crucial insights for the development of effective therapies for Cystic Fibrosis[1]. As a second-generation corrector, it demonstrates an improved safety profile compared to its predecessor, Lumacaftor[2][11]. The data consistently show that VX-661, particularly in combination with other modulators like Elexacaftor and Ivacaftor, significantly rescues the processing and function of the F508del-CFTR protein in various cell lines[1][5][6]. The synergistic effects observed with combination therapies underscore the importance of a multi-faceted approach to restoring CFTR function[1]. The experimental protocols detailed in this guide provide a framework for researchers to design and interpret studies aimed at evaluating novel CFTR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein | MDPI [mdpi.com]
- 5. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 7. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synergistic Rescue of CFTR Function: A Comparative Guide to Tezacaftor/Ivacaftor Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic efficacy of Tezacaftor (B612225) and Ivacaftor (B1684365) in treating cystic fibrosis (CF), supported by key experimental data and detailed methodologies. We explore its performance against other CFTR modulator therapies, offering a comprehensive resource for evaluating its therapeutic potential.
Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which result in a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell surfaces. Its malfunction leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the lungs and digestive system. The advent of CFTR modulators has revolutionized CF treatment by targeting the underlying protein defect.
Tezacaftor and Ivacaftor represent a key combination therapy. Tezacaftor acts as a "corrector," aiding in the proper folding and trafficking of the most common mutant CFTR protein (F508del) to the cell surface.[1] Ivacaftor is a "potentiator" that enhances the opening probability of the CFTR channel once it is at the cell surface.[2] Their synergistic action—more functional channels at the surface that are then made more active—leads to a significant restoration of chloride transport. In vitro studies have demonstrated that the synergistic effect of Tezacaftor and Ivacaftor nearly doubles the cellular anion transport compared to Tezacaftor alone.[3]
Comparative Efficacy of CFTR Modulators
The clinical efficacy of Tezacaftor/Ivacaftor (brand name Symdeko®) has been demonstrated in pivotal Phase 3 clinical trials, EVOLVE and EXPAND. These studies have shown clinically meaningful improvements in lung function and other disease markers. The following table summarizes key quantitative data from these trials and compares them with other approved CFTR modulator therapies: Ivacaftor (Kalydeco®), Lumacaftor/Ivacaftor (Orkambi®), and the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®).
| Treatment Regimen | Target Population (CFTR Mutation) | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride (mmol/L) from Baseline | Change in CFQ-R Respiratory Domain Score from Baseline |
| Tezacaftor/Ivacaftor | Homozygous for F508del (EVOLVE study) | +4.0 percentage points (vs. placebo)[4][5][6] | -10.1 mmol/L (vs. placebo)[6][7] | +5.1 points (vs. placebo)[7] |
| Tezacaftor/Ivacaftor | Heterozygous for F508del and a residual function mutation (EXPAND study) | +6.8 percentage points (vs. placebo)[4] | -9.5 mmol/L (vs. placebo)[7] | +11.1 points (vs. placebo)[7] |
| Ivacaftor | G551D mutation | +10.6 percentage points (vs. placebo) | -48.1 mmol/L (vs. placebo) | +8.2 points (vs. placebo) |
| Lumacaftor/Ivacaftor | Homozygous for F508del | +2.6 to 4.0 percentage points (vs. placebo)[8] | - | - |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | +9.76 percentage points[9] | -41.7 mmol/L[9] | +20.4 points[9] |
ppFEV1: percent predicted forced expiratory volume in one second. A measure of lung function. Sweat Chloride: A diagnostic marker for CF, with higher levels indicating dysfunction. CFQ-R Respiratory Domain Score: A patient-reported outcome measuring respiratory symptoms.
Mechanism of Action and Experimental Workflow
The synergistic effect of Tezacaftor and Ivacaftor is rooted in their distinct but complementary mechanisms targeting the dysfunctional F508del-CFTR protein. The following diagrams illustrate this synergy and a typical experimental workflow for evaluating CFTR modulators.
Detailed Experimental Protocols
For researchers aiming to validate these findings or test novel compounds, detailed methodologies are crucial. Below are summaries of key experimental protocols.
Ussing Chamber Assay for CFTR Function
This is the gold standard for measuring ion transport across epithelial monolayers.
-
Cell Culture: Human bronchial epithelial cells from CF patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Treatment: Cells are pre-incubated with the corrector (Tezacaftor) for 24-48 hours to allow for CFTR correction and trafficking.
-
Measurement: The cell--containing supports are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride is added to the apical side to block sodium channels, isolating the chloride current.
-
Forskolin is added to increase intracellular cAMP, thereby activating CFTR channels.
-
The potentiator (Ivacaftor) is added to the apical side to assess its effect on the corrected CFTR.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated, Ivacaftor-potentiated, and CFTRinh-172-inhibited Isc provides a quantitative measure of CFTR-mediated chloride transport.[10][11]
Western Blot Analysis of CFTR Maturation
This technique is used to assess the effect of correctors on the processing and trafficking of the CFTR protein.
-
Principle: The CFTR protein undergoes glycosylation as it matures. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked to the cell membrane.[12]
-
Protocol:
-
Cell Lysis and Protein Extraction: Cells treated with or without a corrector (Tezacaftor) are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: Densitometry is used to quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.[13][14]
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay provides a 3D cell culture model to assess CFTR function.
-
Organoid Culture: Intestinal organoids are established from patient-derived biopsies and cultured in a basement membrane matrix.
-
Treatment: Organoids are pre-treated with correctors (Tezacaftor) for 24 hours.
-
Assay:
-
The culture medium is replaced with a buffer.
-
Forskolin is added to a final concentration of 10 µM to activate CFTR. Potentiators (Ivacaftor) are added simultaneously.
-
Brightfield images of the organoids are captured at regular intervals.
-
-
Data Analysis: The cross-sectional area of the organoids is measured over time using image analysis software. An increase in organoid area, due to fluid secretion into the lumen, is a direct measure of CFTR function.[7][15]
Clinical Trial Methodologies
The efficacy and safety of Tezacaftor/Ivacaftor were established in two key Phase 3 trials:
-
EVOLVE Study: This was a 24-week, randomized, double-blind, placebo-controlled trial in patients aged 12 years and older who were homozygous for the F508del mutation. The primary endpoint was the absolute change in ppFEV1 from baseline through week 24.[1][5]
-
EXPAND Study: This was a randomized, multicenter, placebo-controlled, crossover trial in patients aged 12 years and older who were heterozygous for the F508del mutation and a residual function mutation. The primary endpoint was the absolute change in ppFEV1.[1]
Conclusion
The combination of Tezacaftor and Ivacaftor represents a significant advancement in the treatment of cystic fibrosis for individuals with specific CFTR mutations. Its synergistic mechanism, which addresses both the trafficking and gating defects of the F508del-CFTR protein, has been validated through robust in vitro and clinical data. While newer triple-combination therapies have shown even greater efficacy, Tezacaftor/Ivacaftor remains an important therapeutic option and a valuable benchmark in the ongoing development of more effective CFTR modulators. The experimental protocols outlined here provide a framework for the continued investigation and comparison of novel CF therapies.
References
- 1. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 4. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. A Phase 3 Open-Label Study of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cff.org [cff.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Quantitative PCR in the Evaluation of VX-661: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of quantitative PCR (qPCR) to assess CFTR mRNA levels in studies involving VX-661 (tezacaftor). It contrasts the mechanism of VX-661 with other CFTR modulators where mRNA quantification is a primary endpoint and provides the relevant experimental context and data.
Introduction: The Role of VX-661 in CFTR Modulation
VX-661 (tezacaftor) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Its principal mechanism of action is to chaperone the folding of the CFTR protein, particularly for the F508del mutation, the most common cause of cystic fibrosis. By binding to the first membrane-spanning domain (MSD1) of the nascent CFTR polypeptide, VX-661 facilitates its proper conformation and trafficking from the endoplasmic reticulum to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane. Given that VX-661 acts at the protein level, its direct efficacy is primarily evaluated through protein-specific assays such as Western blotting (to assess protein maturation) and Ussing chamber experiments (to measure ion channel function).
Quantitative PCR: An Indirect Endpoint for VX-661 Studies
The current body of scientific literature does not indicate that VX-661 directly modulates the transcription or stability of CFTR mRNA. Consequently, quantitative PCR (qPCR) to measure CFTR mRNA levels is not a standard method for assessing the primary efficacy of VX-661.
However, studies investigating the broader cellular impacts of combination therapies that include VX-661, such as the triple-combination of elexacaftor, tezacaftor, and ivacaftor (B1684365) (ETI), have utilized transcriptomic approaches like RNA-sequencing and qPCR. These studies aim to understand the downstream effects of restored CFTR function on global gene expression, including inflammatory and cellular stress pathways. For instance, research has shown that ETI treatment can alter the expression of genes related to inflammation and immune responses in airway epithelial cells, suggesting benefits beyond the correction of the primary CFTR defect.
A Comparative Perspective: CFTR Amplifiers
In contrast to correctors like VX-661, a distinct class of CFTR modulators known as "amplifiers" directly target CFTR mRNA. The investigational drug nesolicaftor (B610333) (PTI-428) is a prime example of a CFTR amplifier. Its mechanism involves increasing the stability and translational efficiency of CFTR mRNA, leading to a greater yield of CFTR protein. For this class of drugs, qPCR is a critical experimental method to confirm their mechanism of action by quantifying the increase in CFTR mRNA levels.
Quantitative Data: CFTR Modulator Effects on Gene Expression
The following table summarizes the primary targets and effects of different CFTR modulator classes, highlighting the relevance of qPCR in their evaluation.
| Modulator Class | Example Drug(s) | Primary Target | Effect on CFTR mRNA Levels | Relevance of qPCR for Primary Mechanism |
| Corrector | VX-661 (Tezacaftor) | CFTR Protein Folding | No direct effect reported | Low |
| Potentiator | VX-770 (Ivacaftor) | CFTR Channel Gating | No direct effect reported | Low |
| Amplifier | Nesolicaftor (PTI-428) | CFTR mRNA | Increases stability and translation | High |
| Triple Combo | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Protein and downstream pathways | Indirect effects on other genes | High (for secondary effects) |
Experimental Protocols
While specific qPCR protocols from studies focused solely on VX-661 and CFTR mRNA are not available due to the drug's mechanism, a general protocol for quantifying CFTR mRNA in airway epithelial cells is provided below. This methodology is representative of that used in studies of CFTR amplifiers and the broader transcriptomic analyses of combination therapies.
Protocol: Quantification of CFTR mRNA in Human Bronchial Epithelial (HBE) Cells
-
Cell Culture and Treatment:
-
Culture primary HBE cells homozygous for the F508del mutation at an air-liquid interface (ALI) for at least 4 weeks to achieve differentiation.
-
Treat the cells with the CFTR modulator of interest (e.g., nesolicaftor) or vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Lyse the cells directly on the culture insert using a lysis buffer (e.g., from a commercially available RNA extraction kit).
-
Isolate total RNA using a column-based purification method, including a DNase I treatment step to eliminate genomic DNA contamination.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.
-
Perform the reaction according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for CFTR and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probes).
-
CFTR Forward Primer Example: 5'-TGC GTC TTT GGT GTT TCC TTA -3'
-
CFTR Reverse Primer Example: 5'-GAC TCC TGT TCA GCT GGT TGA -3'
-
Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CFTR mRNA expression, normalized to the reference gene.
-
Visualizations
The following diagrams illustrate the experimental workflow for qPCR and the signaling pathway of CFTR, highlighting the distinct mechanisms of action of different modulator classes.
Caption: Workflow for quantifying CFTR mRNA levels.
Caption: CFTR biogenesis and modulator action sites.
A Side-by-Side In Vitro Comparison of VX-661 (Tezacaftor) and Elexacaftor for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF). Among these, the correctors VX-661 (Tezacaftor) and Elexacaftor (VX-445) have demonstrated significant efficacy, particularly when used in combination. This guide provides an objective in vitro comparison of these two molecules, supported by experimental data, to aid researchers in understanding their distinct and synergistic mechanisms of action.
Mechanism of Action: A Synergistic Partnership
VX-661 (Tezacaftor) and Elexacaftor are both CFTR correctors, meaning they aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2][3][4] However, they achieve this through distinct mechanisms and binding sites, leading to a synergistic effect when used together.[5][6][7]
VX-661 (Tezacaftor) is classified as a Type I corrector . It primarily addresses the folding defect of the F508del-CFTR protein by stabilizing the first membrane-spanning domain (MSD1).[6]
Elexacaftor (VX-445) , on the other hand, is considered a Type III corrector .[5][6][7] It binds to a different site on the CFTR protein, allosterically stabilizing the nucleotide-binding domain 1 (NBD1).[5][6][8] This action complements the effect of Type I correctors.
Recent in vitro studies have also revealed a novel role for Elexacaftor as a CFTR potentiator , meaning it can increase the channel open probability of the CFTR protein at the cell surface.[8][9][10] This potentiating action is synergistic with the established potentiator, ivacaftor (B1684365) (VX-770).[8]
The triple combination of elexacaftor, tezacaftor, and ivacaftor results in a significant increase in the quantity and function of the CFTR protein at the cell surface.[11]
In Vitro Efficacy: Quantitative Comparison
In vitro studies consistently demonstrate the superior efficacy of the combination of VX-661 and Elexacaftor over either agent alone in rescuing F508del-CFTR. The triple combination with a potentiator like ivacaftor further enhances this effect.
| Treatment | Cell Model | Assay | Outcome Measure | Result (% of Wild-Type CFTR Function/Expression) | Reference |
| VX-661 + Elexacaftor | CFBE41o- cells | Plasma Membrane ELISA | F508del-CFTR PM Density | ~45% | [6][12] |
| VX-661 + Elexacaftor + VX-770 | Homozygous F508del HNE cells | Short-Circuit Current (Isc) | Chloride Channel Function | ~62% | [6] |
| Elexacaftor (in presence of VX-661) | CFBE41o- cells | Dose-Response | EC50 for PM Density Increase | ~0.28 μM | [6] |
| VX-661 + Elexacaftor | HEK293 & CFBE cells (N1303K-CFTR) | Western Blot | Mature (Band C) & Immature (Band B) CFTR | Significant increase in both bands | [13] |
| Elexacaftor | FRT cells (P67L-CFTR) | Short-Circuit Current (Isc) | Channel Function | Mild correction (~30% of VX-661) | [7] |
| VX-661 | FRT cells (P67L-CFTR) | Short-Circuit Current (Isc) | Channel Function | Close to Wild-Type level | [7] |
Experimental Protocols
Western Blot for CFTR Maturation
This assay is used to assess the extent to which CFTR correctors can rescue the processing of the immature (core-glycosylated, Band B) F508del-CFTR protein to its mature, fully glycosylated form (Band C), which has trafficked through the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured to differentiation. The cells are then treated with the desired concentrations of VX-661, Elexacaftor, or a combination of both for 24-48 hours.
-
Cell Lysis: Cells are washed and then lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of Band B and Band C is quantified to determine the maturation efficiency.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR channel activity.
Methodology:
-
Cell Culture: Human bronchial or nasal epithelial cells are grown on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
CFTR Activation and Potentiation: To specifically measure CFTR-mediated chloride secretion, CFTR is first activated with a cAMP agonist like forskolin. A potentiator, such as ivacaftor (VX-770), is often added to maximize channel opening.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR. The change in Isc upon addition of the inhibitor is used to quantify CFTR function.
Conclusion
In vitro evidence strongly supports the distinct and synergistic mechanisms of action of VX-661 (Tezacaftor) and Elexacaftor. While both are CFTR correctors, their different binding sites lead to a more robust rescue of the F508del-CFTR protein when used in combination. Elexacaftor's additional role as a potentiator further enhances the functional restoration of the CFTR channel. These findings have been foundational to the development of highly effective triple-combination therapies for cystic fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. trikaftahcp.com [trikaftahcp.com]
- 12. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Tezacaftor in Action: A Comparative Analysis of CFTR Corrector Efficacy in Patient-Derived Organoids
A deep dive into the in-vitro performance of Tezacaftor against other leading CFTR modulators, providing researchers, scientists, and drug development professionals with essential experimental data and protocols for informed decision-making.
This guide offers a comprehensive comparison of the efficacy of Tezacaftor, a second-generation CFTR corrector, with other approved CFTR modulators. Utilizing data from studies on patient-derived organoids, this document provides a quantitative analysis of Tezacaftor's ability to restore the function of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development in the field of cystic fibrosis therapeutics.
Comparative Efficacy of CFTR Modulators in Patient-Derived Organoids
Patient-derived organoids, particularly those derived from intestinal tissue, have emerged as a powerful preclinical model to assess the efficacy of CFTR modulators. The primary functional readout in these models is the Forskolin-Induced Swelling (FIS) assay, which measures the ability of functional CFTR channels to transport chloride ions and water into the organoid lumen, causing them to swell. The extent of swelling, often quantified as the Area Under the Curve (AUC) of the swelling response over time, serves as a direct indicator of CFTR function.
Recent studies have focused on comparing the efficacy of Tezacaftor in combination with the potentiator Ivacaftor (Tezacaftor/Ivacaftor) against the newer triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor. Furthermore, comparisons with the first-generation corrector, Lumacaftor, provide valuable insights into the advancements in CFTR modulator development.
Quantitative Comparison of CFTR Modulator Efficacy
The following tables summarize the quantitative data from comparative studies in patient-derived intestinal organoids from individuals with the homozygous F508del mutation, the most common CF-causing mutation.
| Treatment Regimen | Mean Forskolin-Induced Swelling (AUC) | Genotype | Reference |
| Lumacaftor/Ivacaftor | 939.5 ± 234.3 | F508del/F508del | [1] |
| Tezacaftor/Ivacaftor | Significantly lower than ELX/TEZ/IVA | F508del/F508del | [2] |
| Elexacaftor/Tezacaftor/Ivacaftor | 2433 ± 525 | F508del/F508del |
Note: Direct head-to-head quantitative data for Tezacaftor/Ivacaftor using the same methodology was not explicitly available in the searched literature, but its efficacy is consistently reported as intermediate between Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Tezacaftor and the experimental approach used to evaluate its efficacy, the following diagrams are provided.
References
Cross-Validation of VX-661 (Tezacaftor) Efficacy with Electrophysiological Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of VX-661 (Tezacaftor), a second-generation CFTR corrector, with other treatment alternatives. The efficacy of VX-661 in rescuing the function of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation, is critically assessed through the lens of gold-standard electrophysiological techniques. The supporting experimental data and detailed protocols furnished herein are intended to empower researchers in their evaluation of CFTR modulators.
Introduction to VX-661 and Electrophysiological Validation
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes an anion channel essential for ion and fluid homeostasis across epithelial surfaces.[1] The predominant F508del mutation results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently degraded, failing to reach the cell surface to perform its function.[1] CFTR correctors, such as VX-661 (Tezacaftor), are small molecules designed to rescue the processing and trafficking of these misfolded proteins to the cell membrane.[1]
Tezacaftor is a second-generation corrector that has shown improved efficacy and a better safety profile compared to its predecessor, Lumacaftor (VX-809).[1] It is often used in combination with CFTR potentiators like Ivacaftor (VX-770), which increases the channel open probability of the CFTR protein at the cell surface, and other correctors like Elexacaftor (VX-445) for a synergistic effect.[2][3]
To validate the functional rescue of CFTR by VX-661, electrophysiological methods are indispensable. These techniques directly measure ion transport across epithelial membranes, providing a quantitative assessment of CFTR channel function. The two primary methods discussed in this guide are the Ussing chamber assay and the patch-clamp technique.
Data Presentation: Comparative Efficacy of VX-661
The following tables summarize the quantitative data on the efficacy of VX-661, alone or in combination, in rescuing F508del-CFTR function as measured by electrophysiological assays.
Table 1: Ussing Chamber Assay Results for CFTR Corrector Efficacy on F508del-CFTR Function
| Cell Model | Corrector(s) | Concentration | Outcome Measure | Result (% of Wild-Type CFTR function) | Reference |
| Human Bronchial Epithelial (HBE) Cells | Lumacaftor (VX-809) | - | Increase in Cl- transport | ~6-fold increase over DMSO control | [1] |
| Human Nasal Epithelial (HNE) Cells | Tezacaftor (VX-661) | - | - | - | [1] |
| F508del/F508del Bronchial Epithelial Cells | VX-661 (10 µM) | 10 µM | Inh-172 sensitive current (ITOT) | Modest increase | [3] |
| F508del/F508del Bronchial Epithelial Cells | VX-445 (3 µM) + VX-661 (10 µM) | 3 µM / 10 µM | Inh-172 sensitive current (ITOT) | Significant synergistic increase (50-70% of non-CF) | [3] |
Table 2: Summary of Electrophysiological Data from Clinical and Preclinical Studies
| Study Type | Genotype | Treatment | Electrophysiological Method | Key Finding | Reference |
| Phase 2 Clinical Trial | F508del/F508del | Tezacaftor + Ivacaftor | Sweat Chloride Measurement | Significant reduction in sweat chloride | [4] |
| Phase 2 Clinical Trial | F508del/G551D | Tezacaftor + Ivacaftor | Sweat Chloride Measurement | Significant reduction in sweat chloride | [4] |
| In Vitro Study | F508del/F508del | Tezacaftor/Ivacaftor | - | Enhanced CFTR activity in HBE cells | [4] |
| Observational Study | ≥ 1 F508del allele | Elexacaftor/Tezacaftor/Ivacaftor | Nasal Potential Difference | Restored CFTR function to ~40-50% of healthy individuals | [5] |
| In Vitro Study | Rare CFTR mutations | Tezacaftor + Elexacaftor ± Ivacaftor | Forskolin-induced swelling (FIS) in organoids | Significant response in all organoids, ranging from 54 to 157% of control | [2] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial tissues.[6] It allows for the direct quantification of CFTR-mediated chloride secretion.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o-) cultured on permeable supports.[7]
-
Ussing chamber system.[7]
-
Krebs-Ringer bicarbonate solution.[7]
-
Amiloride (B1667095) (to block sodium channels).[7]
-
Forskolin (B1673556) (to activate CFTR).[7]
-
CFTR potentiator (e.g., Ivacaftor).[7]
-
CFTR inhibitor (e.g., CFTRinh-172).[7]
-
VX-661 (Tezacaftor).[7]
Procedure:
-
Cell Culture and Pre-treatment: Culture epithelial cells on permeable supports until a polarized monolayer is formed. Pre-treat the cells with VX-661 (e.g., 3 µM for 24 hours) to allow for CFTR correction.[7]
-
Mounting: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.[6]
-
Equilibration: Fill both chambers with pre-warmed Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.[7]
-
Measurement:
-
Measure the baseline short-circuit current (Isc).[8]
-
Add amiloride to the apical chamber to block ENaC channels.[8]
-
Add forskolin to stimulate CFTR-mediated chloride secretion.[7]
-
Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber.[8]
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.
-
-
Data Analysis: The primary measure of VX-661 efficacy is the magnitude of the forskolin-stimulated and potentiator-stimulated change in Isc in VX-661-treated cells compared to vehicle-treated cells.[6]
Patch-Clamp Technique for Single-Channel Analysis
The patch-clamp technique is a high-resolution method used to study the properties of individual ion channels.[9] It can be used to assess the effect of VX-661 on the number of active CFTR channels at the plasma membrane.
Materials:
-
Cells expressing F508del-CFTR.[9]
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.[9]
-
Pipette solution (extracellular) and bath solution (intracellular).[9]
-
Activating solution containing Mg-ATP and the catalytic subunit of PKA.[9]
-
VX-661 (Tezacaftor).
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of VX-661 (e.g., 1-10 µM) for 24 to 48 hours prior to the experiment.[9]
-
Pipette Preparation: Pull patch pipettes to a resistance of 5-10 MΩ.[9]
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).[9]
-
Patch Excision: Excise the membrane patch to achieve the inside-out configuration.[9]
-
Channel Activation: Perfuse the patch with the activating solution to open CFTR channels.[9]
-
Data Recording and Analysis: Record single-channel currents. The primary effect of a corrector like VX-661 is expected to be an increase in the number of active channels (N) in the membrane patch, with minimal direct impact on single-channel conductance (i) or open probability (Po).[9]
Mandatory Visualization
Caption: Mechanism of VX-661 in rescuing F508del-CFTR trafficking.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Experimental workflow for the patch-clamp technique.
References
- 1. benchchem.com [benchchem.com]
- 2. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of VX-661 (Tezacaftor) as a CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VX-661 (Tezacaftor) with other prominent CFTR correctors, focusing on its specificity and performance. The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Introduction to CFTR Correction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most common mutation, F508del, causes the CFTR protein to misfold, preventing it from reaching the cell surface.[2] CFTR correctors are small molecules designed to rescue these misfolded proteins, enabling them to traffic to the cell membrane and function as chloride channels.[3] VX-661 (Tezacaftor) is a "Type I" CFTR corrector that binds to the first transmembrane domain (TMD1) of the F508del-CFTR protein, stabilizing it and facilitating its transport to the cell surface.[2] This action increases the quantity of mature CFTR protein at the cell membrane.[4] However, like other correctors, VX-661 primarily addresses the trafficking defect, while the corrected channel still has a gating defect, which is why it is often combined with a potentiator like ivacaftor (B1684365).[2]
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors can be quantified by their ability to restore chloride transport in primary human bronchial epithelial (HBE) cells from CF patients. This is often measured as an increase in the short-circuit current (Isc) in an Ussing chamber assay. The ultimate goal is the approval of these drugs for clinical use, which has been achieved for several CFTR modulators.[5]
| Corrector/Combination | Mechanism of Action | In Vitro Efficacy (% of normal CFTR function) | Clinical Trial Outcome (Improvement in ppFEV1) |
| VX-809 (Lumacaftor) | First-generation corrector, improves F508del-CFTR processing.[6] | ~15%[7] | Modest improvements, often limited by off-target effects and drug-drug interactions.[8] |
| VX-661 (Tezacaftor) | Second-generation corrector, improves processing and trafficking of F508del-CFTR.[6] | In combination with ivacaftor, leads to significant increases in chloride transport.[5] | Significant improvement in lung function and fewer discontinuations due to adverse events compared to lumacaftor.[9] |
| VX-445 (Elexacaftor) | Next-generation corrector, binds to a different site than tezacaftor (B612225) for synergistic effects.[10] | In combination with VX-661 and ivacaftor, restores F508del-CFTR function to ~62% of wild-type.[11] | Substantial improvements in lung function, leading to the triple-combination therapy Trikafta®.[12] |
Specificity and Off-Target Effects
A critical aspect of a drug's profile is its specificity. While direct, comprehensive off-target screening data for VX-661 in the public domain is limited, its improved clinical safety profile over the first-generation corrector, lumacaftor, suggests a higher degree of specificity.
-
VX-809 (Lumacaftor): While effective to some extent, lumacaftor's use has been associated with a higher incidence of adverse events, such as respiratory issues, which may be linked to off-target effects or its impact on epithelial cell differentiation.[13]
-
VX-661 (Tezacaftor): Has shown a more favorable safety profile in clinical trials, with fewer drug-drug interactions and adverse events leading to discontinuation compared to lumacaftor.[9] Unlike VX-809, prolonged treatment with VX-661 did not compromise epithelial integrity in polarized bronchial epithelial cells in one study.[13]
-
VX-445 (Elexacaftor): As part of the highly effective Trikafta combination, it contributes to a robust clinical outcome. It has been shown to also act as a potentiator in addition to its corrector function.[14] The triple combination therapy can have side effects, including the potential for serious liver injury.[4]
Experimental Protocols and Methodologies
Western Blotting for CFTR Maturation
This assay assesses a corrector's ability to rescue the F508del-CFTR protein from degradation in the endoplasmic reticulum (ER) and allow it to be processed through the Golgi apparatus.
-
Principle: Immature, core-glycosylated CFTR (Band B) resides in the ER. Mature, complex-glycosylated CFTR that has passed through the Golgi (Band C) has a higher molecular weight.[15] An effective corrector will increase the ratio of Band C to Band B.
-
Protocol:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured. Cells are treated with the CFTR corrector (e.g., 3 µM VX-661) or vehicle (DMSO) for 24-48 hours.[1]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The signal is detected using chemiluminescence, and the intensity of Band B and Band C is quantified.[16]
-
Ussing Chamber Assay for CFTR Function
This is the gold-standard electrophysiological technique to directly measure CFTR-mediated ion transport across an epithelial monolayer.[1][3]
-
Principle: Polarized epithelial cells are mounted in a chamber that separates the apical and basolateral sides. The short-circuit current (Isc) required to nullify the transepithelial voltage is measured, which reflects net ion transport.[17]
-
Protocol:
-
Cell Culture: Primary HBE cells from CF patients are grown on permeable supports at an Air-Liquid Interface (ALI) for at least 3-4 weeks to ensure differentiation.[16]
-
Corrector Treatment: Differentiated monolayers are treated with the corrector (e.g., 3 µM VX-661) in the basolateral medium for 24-48 hours.[1]
-
Chamber Setup: The permeable support is mounted in the Ussing chamber with a Krebs-Bicarbonate Ringer solution at 37°C.[16]
-
Measurement:
-
The epithelial sodium channel (ENaC) is blocked with amiloride.[1]
-
CFTR is activated with forskolin (B1673556) (to increase intracellular cAMP).[1]
-
A potentiator (like ivacaftor) can be added to maximize channel opening.[16]
-
The CFTR-specific current is confirmed by adding a CFTR inhibitor (like CFTRinh-172).[16]
-
-
Analysis: The change in short-circuit current (ΔIsc) following CFTR activation is calculated and compared between corrector-treated and vehicle-treated cells.[16]
-
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Ivacaftor to Triple Combination: A Systematic Review of Efficacy and Safety of CFTR Modulators in People with Cystic Fibrosis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 [frontiersin.org]
- 14. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cff.org [cff.org]
- 16. benchchem.com [benchchem.com]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VX-661 (Tezacaftor) and Other CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF). This guide provides an objective comparison of the second-generation CFTR corrector, VX-661 (tezacaftor), with the first-generation corrector, lumacaftor, and the next-generation corrector, elexacaftor (B607289). The data presented is compiled from in vitro and clinical studies to aid in the evaluation of their respective performance.
Mechanism of Action: A Tale of Three Correctors
CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR protein, most commonly the F508del mutation, allowing it to reach the cell surface and function as a chloride channel. While all three correctors share this fundamental goal, their specific binding sites and mechanisms of action differ, influencing their efficacy and safety profiles.
VX-661 (Tezacaftor) , like its predecessor lumacaftor (VX-809) , is classified as a Type I corrector. These correctors are understood to bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing the protein structure during its biogenesis and facilitating its proper folding.[1][2] This allows the F508del-CFTR protein to bypass the endoplasmic reticulum's quality control and traffic to the cell surface.[1][2]
Elexacaftor (VX-445) , on the other hand, represents a distinct class of corrector with a different binding site and a more complex structure.[1] It binds to a different site on the CFTR protein, and its action is synergistic with Type I correctors like tezacaftor (B612225).[1] This synergistic effect is the basis for the highly effective triple-combination therapies.
In Vitro Performance
The following table summarizes the in vitro efficacy of lumacaftor, tezacaftor, and elexacaftor in rescuing F508del-CFTR in human bronchial epithelial (HBE) cells. The data is presented as the percentage of wild-type CFTR function restored.
| Corrector | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) |
| Lumacaftor (VX-809) | ~15% | ~16% |
| Tezacaftor (VX-661) | ~20% | ~25% |
| Elexacaftor (VX-445) | ~25% (as monotherapy) | ~30% (as monotherapy) |
| Combination Therapies | ||
| Lumacaftor/Ivacaftor (B1684365) | ~15% | ~25-30% |
| Tezacaftor/Ivacaftor | ~20% | ~35-40% |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% | ~62% |
Note: Data are approximate and compiled from various preclinical studies. Ivacaftor is a potentiator used in combination to enhance channel gating, not a corrector itself.[3]
Clinical Efficacy: A Comparative Overview
Clinical trials have demonstrated the varying degrees of efficacy of these correctors, primarily in combination with the potentiator ivacaftor. The key endpoints in these trials are the absolute change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride concentration.
Dual Combination Therapies: Tezacaftor/Ivacaftor vs. Lumacaftor/Ivacaftor
| Therapy | Patient Population | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| Tezacaftor/Ivacaftor | F508del Homozygous | 4.0 percentage points | -10.1 |
| Lumacaftor/Ivacaftor | F508del Homozygous | 1.6% (after 3 months) | -11.3 |
Triple Combination Therapy: Elexacaftor/Tezacaftor/Ivacaftor (ETI)
The introduction of elexacaftor in a triple combination with tezacaftor and ivacaftor (ETI) has marked a significant advancement in CF treatment, demonstrating superior efficacy compared to dual therapies.
| Therapy | Patient Population | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function Mutation | 14.3 percentage points (at 24 weeks) | -41.8 |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del Homozygous | 10.0 percentage points (vs. Tezacaftor/Ivacaftor) | -45.1 |
Sources:[4][9][10][11][12][13]
Signaling Pathways and Experimental Workflows
To understand the evaluation process of these correctors, the following diagrams illustrate the CFTR protein processing pathway and the workflows of key experimental assays.
CFTR Protein Processing and Corrector Intervention
Key Experimental Workflows for Corrector Evaluation
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Western Blot for CFTR Maturation
Objective: To qualitatively and quantitatively assess the correction of F508del-CFTR protein trafficking from the endoplasmic reticulum (immature, core-glycosylated Band B) to the Golgi apparatus and post-Golgi compartments (mature, complex-glycosylated Band C).
Methodology:
-
Cell Culture and Lysis: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured and treated with the respective CFTR correctors for 24-48 hours. Cells are then lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (typically 6-8% acrylamide (B121943) gels) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are quantified using densitometry software. The ratio of Band C to total CFTR (Band B + Band C) is calculated to determine the maturation efficiency.
Ussing Chamber Assay for CFTR Function
Objective: To measure the functional activity of rescued CFTR channels by quantifying ion transport across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: F508del homozygous HBE cells are seeded on permeable filter supports and cultured at an air-liquid interface to form a polarized and differentiated monolayer.
-
Corrector Treatment: The differentiated cell monolayers are treated with the CFTR correctors for 24-48 hours.
-
Ussing Chamber Setup: The filter supports are mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
Pharmacological Modulation: The following reagents are added sequentially to the apical and/or basolateral chambers to isolate CFTR-dependent current:
-
Amiloride: To block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556): To increase intracellular cAMP and activate CFTR.
-
Ivacaftor (or another potentiator): To maximize the open probability of the CFTR channels.
-
CFTRinh-172 (or another specific inhibitor): To inhibit CFTR-mediated current.
-
-
Data Analysis: The change in Isc in response to the forskolin and potentiator, which is subsequently inhibited by the CFTR inhibitor, represents the functional activity of the rescued CFTR channels.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To assess the functional rescue of CFTR in a 3D patient-derived model.
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients with the F508del mutation and cultured in a basement membrane matrix.
-
Corrector Treatment: Mature organoids are incubated with the respective CFTR correctors for 24 hours.
-
Swelling Induction: The corrector-treated organoids are then exposed to forskolin, which activates CFTR and leads to fluid secretion into the organoid lumen, causing them to swell.
-
Live-Cell Imaging: The swelling of the organoids is monitored over several hours using automated live-cell microscopy.
-
Data Quantification: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. The area under the curve (AUC) is calculated to represent the extent of CFTR function.
References
- 1. Impact of lumacaftor/ivacaftor and tezacaftor/ivacaftor on treatment response in pulmonary exacerbations of F508del/F508del cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Assessment of clinical effectiveness - Ivacaftor–tezacaftor–elexacaftor, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Review - Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. nemours.elsevierpure.com [nemours.elsevierpure.com]
A Guide to the Statistical Validation of Experimental Data from VX-661 (Tezacaftor) Studies
This guide provides a comprehensive comparison of VX-661 (tezacaftor) performance against relevant alternatives, supported by experimental data from preclinical and clinical studies. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the evidence supporting VX-661's efficacy as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.
Introduction to VX-661 (Tezacaftor)
VX-661 (tezacaftor) is a second-generation CFTR corrector designed to address the underlying molecular defect caused by the F508del mutation, the most common mutation in cystic fibrosis (CF).[1] This mutation results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, thus failing to reach the cell surface to function as a chloride channel.[2] VX-661 acts as a pharmacological chaperone, binding to the F508del-CFTR protein to facilitate its proper folding and trafficking to the plasma membrane.[3][4] It is a cornerstone component of combination therapies, working synergistically with CFTR potentiators like ivacaftor (B1684365) and other correctors like elexacaftor (B607289) to restore ion transport.[4]
Mechanism of Action: Correcting the F508del-CFTR Defect
VX-661's primary mechanism involves binding to a specific site within the first transmembrane domain (TMD1) of the F508del-CFTR protein during its synthesis.[3][4] This binding stabilizes the protein, allowing it to bypass the ER's quality control mechanisms that would normally target it for degradation.[3] Consequently, a greater quantity of F508del-CFTR protein can be processed through the Golgi apparatus and trafficked to the cell surface, increasing the density of functional channels on the plasma membrane.[1][5]
Data Presentation: Preclinical and Clinical Validation
The efficacy of VX-661 has been validated through extensive preclinical in vitro experiments and large-scale clinical trials. The data below summarizes key quantitative findings.
Preclinical Efficacy in Cellular Models
In vitro assays are crucial for quantifying the molecular efficacy of CFTR correctors. Key metrics include the CFTR maturation ratio, determined by Western blot, and the increase in chloride transport, measured by Ussing chamber assays in human bronchial epithelial (HBE) cells.
Table 1: Comparative Preclinical Efficacy of CFTR Corrector Combinations
| Assay Type | Cell Model | Corrector(s) | Key Outcome | Result (% of Wild-Type CFTR function) |
|---|---|---|---|---|
| CFTR Maturation | CFBE41o- cells | VX-661 + VX-445 | Increased Mature Protein (Band C) | ~45% |
| Chloride Transport | HBE Cells | VX-661 + VX-445 + VX-770 | Increased Chloride Current (Isc) | ~62% to 76% |
| Chloride Transport | CFBE41o- cells | VX-661 + VX-445 + VX-770 | Increased Chloride Current (Isc) | ~90% |
Data compiled from studies on human bronchial epithelial (HBE) and CFBE41o- cell lines.[6][7]
Clinical Efficacy in Patients with Cystic Fibrosis
Phase 3 clinical trials have provided statistically significant evidence of VX-661's benefit when used in combination with the potentiator ivacaftor. These randomized, placebo-controlled studies are the gold standard for validating a drug's therapeutic effect.
Table 2: Efficacy in Patients Homozygous for F508del (Age ≥12)
| Treatment Group | N | Primary Endpoint | Mean Absolute Change from Baseline | Comparison vs. Placebo | P-value |
|---|---|---|---|---|---|
| ppFEV₁ | |||||
| Tezacaftor/Ivacaftor | ~250 | Percent Predicted FEV₁ | +4.0 percentage points | 4.0 percentage points | <0.0001 |
| Placebo | ~250 | Percent Predicted FEV₁ | 0.0 percentage points | - | - |
| Sweat Chloride | |||||
| Tezacaftor/Ivacaftor | 128 | Sweat Chloride (mmol/L) | -9.5 mmol/L | -10.1 mmol/L | <0.0001 |
| Placebo | 128 | Sweat Chloride (mmol/L) | +0.6 mmol/L | - | - |
ppFEV₁: percent predicted forced expiratory volume in 1 second. Data from 24-week Phase 3 trials.[8][9][10][11]
Table 3: Efficacy in Patients Heterozygous for F508del with a Residual Function Mutation (Age ≥12)
| Treatment Group | N | Primary Endpoint | Mean Absolute Change from Baseline | Comparison vs. Placebo |
|---|---|---|---|---|
| Tezacaftor/Ivacaftor | ~120 | Percent Predicted FEV₁ | +6.8 percentage points | 6.8 percentage points |
| Ivacaftor Monotherapy | ~120 | Percent Predicted FEV₁ | +4.7 percentage points | 4.7 percentage points |
| Placebo | ~60 | Percent Predicted FEV₁ | 0.0 percentage points | - |
Data from an 8-week Phase 3 trial.[8][11]
Experimental Protocols
Detailed and validated methodologies are essential for reproducible and reliable data. Below are summarized protocols for key assays used in the evaluation of VX-661.
Western Blot Analysis of CFTR Protein Maturation
This biochemical assay is used to visualize and quantify the effect of a corrector on the processing of F508del-CFTR. The immature, core-glycosylated protein (Band B, ~150 kDa) is synthesized in the ER. Successful correction allows it to traffic to the Golgi for further glycosylation, resulting in a mature form (Band C, ~170 kDa) that can reach the cell surface.[5][12]
Protocol Steps:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to 80-90% confluency. Treat cells with VX-661 (e.g., 3 µM) or a vehicle control (DMSO) for 24-48 hours.[12]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Quantify total protein concentration using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto a low-percentage SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[12][13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight at 4°C with a primary antibody specific to CFTR.[5][13]
-
Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands.[13] Perform densitometric analysis to quantify the intensity of Band B and Band C. The maturation efficiency is calculated as the ratio of Band C to total CFTR (Band B + Band C).[5][12]
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique is the gold standard for measuring ion transport across an epithelial monolayer. It quantifies the function of CFTR channels at the cell surface by measuring the short-circuit current (Isc) generated by chloride ion movement.[2][14]
Protocol Steps:
-
Cell Culture: Grow primary human bronchial epithelial (HBE) cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated.[13]
-
Treatment: Add VX-661 or other correctors to the basolateral medium and incubate for 24-48 hours to allow for protein correction and trafficking.[13]
-
Chamber Setup: Mount the permeable supports into an Ussing chamber system, bathing both sides with a heated, oxygenated Krebs-Bicarbonate Ringer's solution.[5][13]
-
Measurement: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Pharmacological Modulation: Sequentially add pharmacological agents to isolate CFTR-specific current:
-
Amiloride: To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (B1673556): To activate CFTR through cAMP stimulation.
-
CFTR Potentiator (e.g., Ivacaftor): To maximize channel open probability.
-
CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-dependent.[14]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activator and potentiator. The final CFTR-dependent current is determined by subtracting the current remaining after inhibitor addition.[13]
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This ex vivo assay provides a patient-specific model to assess CFTR function. Patient-derived intestinal organoids ("mini-guts") will swell in response to forskolin stimulation if functional CFTR channels are present to secrete fluid into the lumen. The degree of swelling serves as a direct measure of CFTR activity.[14][15]
Protocol Steps:
-
Organoid Culture: Culture intestinal organoids derived from patient rectal biopsies in a Matrigel dome.[15]
-
Treatment: Pre-treat the organoids with CFTR correctors like VX-661 for 24-48 hours to rescue CFTR protein trafficking.[12]
-
Swelling Assay: Add forskolin to the culture medium to activate CFTR-mediated fluid secretion.[12]
-
Imaging and Analysis: Perform live-cell imaging at regular intervals to capture the increase in organoid size. Measure the change in the cross-sectional area over time and calculate the Area Under the Curve (AUC) to quantify total CFTR function.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 10. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tezacaftor/Ivacaftor: Promising Results from Phase 3 Trials | Cystic Fibrosis [cfireland.ie]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for VX-661 (Tezacaftor)
For researchers and drug development professionals, the lifecycle of an investigational compound like VX-661 (Tezacaftor) extends beyond the laboratory bench and clinical trials; it concludes with safe and compliant disposal. Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of VX-661, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for VX-661. The following table summarizes key information derived from safety data sheets (SDS).
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and safety goggles with side-shields.[1][2][3] |
| Ventilation | Handle in a well-ventilated place or in a chemical fume hood.[1][3] |
| Handling Practices | Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1][3] Do not eat, drink, or smoke when using this product.[2] |
| Ignition Sources | Keep away from sources of ignition.[3] Use non-sparking tools.[1] |
| Accidental Release Measures | Absorb spills with liquid-binding material.[2] Decontaminate surfaces with alcohol.[2] Prevent entry into drains.[1][2][3] |
Step-by-Step Disposal Protocol for VX-661
The disposal of investigational drugs such as VX-661 is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA).[4][5] The following protocol synthesizes general guidelines for pharmaceutical waste management and specific information for Tezacaftor.
Step 1: Waste Identification and Classification
The first critical step is to determine if the VX-661 waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.[4] Factors that may influence this classification include the concentration of the active pharmaceutical ingredient (API) and the presence of other hazardous materials in the waste stream.
Step 2: Segregation and Containerization
Proper segregation of waste is essential.
-
Non-Hazardous Waste: If deemed non-hazardous, VX-661 waste can often be disposed of in designated pharmaceutical waste containers, which are typically incinerated.[4]
-
Hazardous Waste: If classified as hazardous, the waste must be collected in a designated, properly labeled hazardous waste container.[6][7] The container must be compatible with the waste and kept closed.[1]
-
Empty Containers: Empty vials and bottles that did not contain patient information can often be discarded in the regular trash.[4] However, containers with any remaining product should be treated as pharmaceutical waste.[6] Contaminated packaging should be triple-rinsed or punctured to render it unusable before disposal.[1]
Step 3: Labeling
All waste containers must be clearly labeled. For hazardous waste, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name (Tezacaftor or VX-661) and its concentration[7]
-
The name and contact information of the Principal Investigator (PI)[7]
-
The location where the waste is stored[7]
Step 4: Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and regularly inspected.[7]
Step 5: Disposal and Documentation
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[4][7] They will work with approved vendors for the final disposal, which is typically high-temperature incineration.[4][6][8] It is imperative to maintain meticulous records of the disposal, including a certificate of destruction, for a minimum of three years.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of VX-661.
Caption: Workflow for the proper disposal of VX-661 waste.
By following these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of VX-661, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. riprc.org [riprc.org]
Essential Safety and Handling Guide for VX-661 (Tezacaftor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling VX-661 (Tezacaftor) in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Precautions
VX-661, also known as Tezacaftor, is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2][3] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[1][3] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1][2][3]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3] |
| Specific Target Organ Toxicity | Causes damage to organs and may cause respiratory irritation.[1][2][3] |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[1][3] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling VX-661, the following personal protective equipment is mandatory. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][5][6] | Protects against splashes and dust, preventing serious eye damage.[1][2] |
| Hand Protection | Protective, impervious gloves (e.g., Butyl rubber).[2][5][6][7] Double gloving is recommended for enhanced safety.[7][8] | Prevents skin contact, which can cause irritation and allergic reactions.[1][2] |
| Skin and Body Protection | Impervious clothing or a complete suit protecting against chemicals.[2][4][5][6] A disposable, long-sleeved gown with a solid front and back closure is recommended. | Minimizes skin exposure to the compound. |
| Respiratory Protection | A suitable respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][4][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge is recommended.[4] | Protects against inhalation of dust or aerosols, which can cause respiratory irritation and sensitization.[1][2] |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of VX-661 and ensuring a safe laboratory environment.
Handling:
-
Work with VX-661 must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][8]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure to VX-661.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][5][6] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5][6] |
Spill Response and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5]
-
Absorb: Use an inert absorbent material to clean up the spill.
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[2]
-
Collect: Collect all contaminated materials, including absorbent material and protective clothing, in a sealed, labeled hazardous waste container for disposal.[5][8]
Disposal:
-
Dispose of VX-661 and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2]
-
Do not let the chemical enter drains or water courses.[2][5]
Operational Workflow for Handling VX-661
The following diagram outlines the standard operating procedure for safely handling VX-661 in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of VX-661, from preparation to disposal and emergency response.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
